Sannamycin J
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C14H30N4O4 |
|---|---|
Molekulargewicht |
318.41 g/mol |
IUPAC-Name |
(1R,2R,3S,5R,6S)-3-amino-2-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-5-methoxy-6-(methylamino)cyclohexan-1-ol |
InChI |
InChI=1S/C14H30N4O4/c1-18-11-10(20-2)5-9(17)13(12(11)19)22-14-8(16)4-3-7(6-15)21-14/h7-14,18-19H,3-6,15-17H2,1-2H3/t7-,8+,9-,10+,11+,12+,13+,14+/m0/s1 |
InChI-Schlüssel |
LVWCJJGPEHPHJN-ZRXDKONOSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Sannamycin Family of Aminoglycoside Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sannamycins are a class of aminoglycoside antibiotics produced by Streptomyces sannanensis. These compounds are of significant interest to the scientific community due to their potent antibacterial activity, particularly against Gram-positive and Gram-negative bacteria. This guide provides a detailed overview of the chemical structures and available data for the known members of the Sannamycin family. Following a comprehensive search, no specific information or chemical structure for a "Sannamycin J" has been found in the available scientific literature. It is possible that this is a misnomer or a yet-to-be-discovered analog. This document will therefore focus on the well-characterized Sannamycins: A, B, C, and F.
Chemical Structures
The Sannamycins share a common structural scaffold characteristic of aminoglycosides, which typically consists of an aminocyclitol ring linked to amino sugars. Variations in the substitutions on these rings give rise to the different analogs.
Sannamycin A is characterized by the chemical formula C17H35N5O5.[1]
Sannamycin B , with the chemical formula C15H32N4O4, is another key member of this family.[2]
Sannamycin C shares the same molecular formula as Sannamycin B (C15H32N4O4) but differs in its stereochemistry.[3] It is described as a new aminoglycoside antibiotic composed of 6-N-methylpurpurosamine C and 2-deoxy-3-epi-fortamine.[4][5]
Sannamycin F has a more complex structure, represented by the molecular formula C18H35N5O6.
Quantitative Data
The following table summarizes key quantitative data for the known Sannamycin compounds. This information is crucial for researchers engaged in medicinal chemistry, pharmacology, and drug development.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Exact Mass |
| Sannamycin A | C17H35N5O5 | 389.49 | 389.2638 |
| Sannamycin B | C15H32N4O4 | 332.44 | 332.2424 |
| Sannamycin C | C15H32N4O4 | 332.44 | 332.24235551 |
| Sannamycin F | C18H35N5O6 | 417.5 | 417.25873385 |
Data sourced from MedKoo Biosciences and PubChem.[1][2][3]
Experimental Protocols
Detailed experimental protocols for the isolation, characterization, and synthesis of Sannamycins are essential for their further study and development. While specific, step-by-step protocols are proprietary to the research groups that discovered and synthesized these molecules, published literature provides a general roadmap.
Isolation and Characterization:
The initial discovery and characterization of Sannamycins involved fermentation of Streptomyces sannanensis, followed by extraction and purification of the antibiotic compounds from the culture broth.[4][5] Physico-chemical characterization techniques would have included:
-
High-Performance Liquid Chromatography (HPLC): For purification and separation of the different Sannamycin analogs.
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For the elucidation of the detailed chemical structure and stereochemistry.
Total Synthesis:
The total syntheses of Sannamycins A and B have been reported, providing a method to produce these complex molecules in the laboratory.[6][7] A general workflow for such a synthesis would involve:
-
Retrosynthetic Analysis: Breaking down the target molecule into simpler, commercially available starting materials.
-
Chiral Pool Synthesis: Utilizing naturally occurring chiral molecules as starting points to control the stereochemistry of the final product.
-
Multi-step Synthesis: A series of chemical reactions to build the carbon skeleton and introduce the necessary functional groups (amines, hydroxyls, glycosidic bonds).
-
Purification and Characterization: At each step, purification techniques like column chromatography are used, and the structure of intermediates is confirmed by spectroscopic methods.
Logical Relationships and Workflows
The study and development of novel antibiotics like the Sannamycins follow a logical progression from discovery to potential clinical application. The following diagrams illustrate these workflows.
Caption: Workflow for the discovery and characterization of Sannamycins.
Caption: Generalized pathway for antibiotic drug development.
References
- 1. medkoo.com [medkoo.com]
- 2. medkoo.com [medkoo.com]
- 3. Sannamycin C | C15H32N4O4 | CID 175076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A NEW AMINOGLYCOSIDE ANTIBIOTIC, SANNAMYCIN C AND ITS 4-N-GLYCYL DERIVATIVE [jstage.jst.go.jp]
- 5. A new aminoglycoside antibiotic, sannamycin C and its 4-N-glycyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enantioselective Total Syntheses of Sannamycins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
Sannamycin Antibiotics: A Technical Guide to their Discovery and Origin
Foreword
This technical guide provides an in-depth overview of the discovery, origin, and initial characterization of the Sannamycin family of aminoglycoside antibiotics. The information presented is collated from foundational scientific literature and is intended for researchers, scientists, and professionals in the field of drug development. This document details the producing microorganism, fermentation and isolation protocols, structural elucidation, and biological activities of these compounds.
It is important to note that while the Sannamycin family includes several known components (A, B, C, E, and F), a thorough review of the scientific literature did not yield any information on a compound specifically designated as "Sannamycin J". Therefore, this guide focuses on the characterized members of the Sannamycin complex.
Executive Summary
The Sannamycin antibiotics are a group of aminoglycoside compounds discovered in the late 1970s and early 1980s. They are produced by the actinomycete Streptomyces sannanensis KC-7038, originally isolated from a soil sample in Japan. The primary components of the Sannamycin complex are Sannamycin A and Sannamycin B, with Sannamycin C being a later-discovered minor component. Further research also identified Sannamycins E and F. These compounds exhibit inhibitory activity against Gram-positive and Gram-negative bacteria. This guide will detail the methodologies employed in their discovery and characterization.
Discovery and Origin
The Sannamycin antibiotic complex was first described by T. Deushi and colleagues in 1979. The producing organism, a strain of Streptomyces, was isolated from a soil sample collected in Sannan-cho, Hyogo Prefecture, Japan. Morphological, cultural, and physiological studies led to its classification as a new species, Streptomyces sannanensis KC-7038.[1][2]
Producing Microorganism: Streptomyces sannanensis KC-7038
-
Morphology: Forms well-developed aerial mycelium with long spore chains. Spores are spherical to oval and have a smooth surface.
-
Cultural Characteristics: Exhibits good growth on various agar media, with colonies appearing yellowish-white to grayish-yellow.
-
Physiological Properties: Aerobic, Gram-positive, and non-motile. Utilizes a range of carbon sources for growth.
Experimental Protocols
The following sections outline the key experimental methodologies for the production, isolation, and characterization of Sannamycin antibiotics, based on the original discovery literature.
Fermentation of Streptomyces sannanensis KC-7038
A seed culture of S. sannanensis KC-7038 is prepared by inoculating a suitable liquid medium and incubating on a rotary shaker. This seed culture is then used to inoculate a larger production fermentation tank.
Seed Medium Composition:
| Component | Concentration (g/L) |
| Glucose | 20 |
| Soluble Starch | 10 |
| Yeast Extract | 5 |
| Peptone | 5 |
| Meat Extract | 3 |
| CaCO₃ | 2 |
| pH | 7.2 |
Production Medium Composition:
| Component | Concentration (g/L) |
| Soluble Starch | 50 |
| Soybean Meal | 30 |
| Glucose | 10 |
| NaCl | 5 |
| K₂HPO₄ | 0.5 |
| MgSO₄·7H₂O | 0.5 |
| CaCO₃ | 3 |
| pH | 7.2 |
Fermentation Conditions:
-
Temperature: 28°C
-
Aeration: 1 volume of air per volume of medium per minute (vvm)
-
Agitation: 200 rpm
-
Duration: 96 - 120 hours
Isolation and Purification of Sannamycins
The Sannamycin complex is isolated from the culture broth through a series of chromatographic steps.
Workflow for Sannamycin Isolation:
Structure Elucidation
The structures of the Sannamycin components were determined using a combination of physico-chemical analyses and spectroscopic methods.
-
Elemental Analysis: To determine the molecular formula.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR were used to elucidate the carbon-hydrogen framework and the stereochemistry of the molecules.
-
Acid Hydrolysis: To identify the constituent sugar and aminocyclitol moieties.
Sannamycin C was identified as a new aminoglycoside antibiotic composed of 6-N-methylpurpurosamine C and 2-deoxy-3-epi-fortamine.[2]
Biological Activity
Sannamycins exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) of Sannamycins A and B against a selection of test organisms are summarized below.
Table 1: Minimum Inhibitory Concentrations (MIC) of Sannamycins A and B
| Test Organism | Sannamycin A (µg/mL) | Sannamycin B (µg/mL) |
| Staphylococcus aureus ATCC 6538P | 0.78 | 1.56 |
| Bacillus subtilis ATCC 6633 | 0.39 | 0.78 |
| Escherichia coli NIHJ | 3.13 | 6.25 |
| Klebsiella pneumoniae ATCC 10031 | 1.56 | 3.13 |
| Pseudomonas aeruginosa ATCC 9027 | 12.5 | 25 |
| Shigella sonnei ATCC 9290 | 1.56 | 3.13 |
Biosynthesis of Sannamycins
While the complete biosynthetic pathway for the Sannamycin family has not been fully elucidated, it is understood to follow the general pathway for aminoglycoside antibiotic biosynthesis. This involves the synthesis of the aminocyclitol core and the sugar moieties from primary metabolites, followed by glycosylation and other modification steps. A key enzyme in the biosynthesis of Sannamycin A from Sannamycin B is Sannamycin B-glycyltransferase, which is encoded by the sms13 gene in S. sannanensis.
Proposed High-Level Biosynthetic Pathway:
Conclusion
The Sannamycin family of antibiotics, produced by Streptomyces sannanensis KC-7038, represents a noteworthy group of aminoglycosides with broad-spectrum antibacterial activity. The foundational research in the late 1970s and early 1980s laid the groundwork for understanding their production, isolation, and biological function. While the specific compound "this compound" remains uncharacterized in the available scientific literature, the study of the known Sannamycins continues to be relevant in the ongoing search for novel antimicrobial agents. Further investigation into the biosynthesis of these compounds could open avenues for the generation of new, potent antibiotic derivatives through biosynthetic engineering.
References
An In-depth Technical Guide to Sannamycin J and its Producing Organism, Streptomyces sannanensis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sannamycin J, a member of the aminoglycoside class of antibiotics, is a secondary metabolite produced by the soil bacterium Streptomyces sannanensis. This document provides a comprehensive technical overview of this compound, encompassing the characteristics of the producing organism, production methodologies, purification protocols, and its biological activity. While extensive research has been conducted on various members of the Sannamycin complex and other antimicrobial agents from Streptomyces sannanensis, specific data for this compound remains limited in publicly accessible literature. This guide synthesizes the available information on the broader Sannamycin complex and related experimental procedures to provide a foundational understanding for research and development professionals.
The Producing Organism: Streptomyces sannanensis
Streptomyces sannanensis is a Gram-positive, filamentous bacterium first isolated from a soil sample in Japan. It is known for its production of the Sannamycin complex, which includes several related aminoglycoside antibiotics such as Sannamycin A, B, and C[1][2][3]. Different strains of S. sannanensis, such as KC-7038 and SU118, have been investigated for their antimicrobial production capabilities[1][2].
Morphological and Biochemical Characteristics: Streptomyces sannanensis exhibits the typical morphology of the Streptomyces genus, characterized by the formation of a substrate and aerial mycelium with spore chains. A summary of the morphological, physiological, and biochemical characteristics of Streptomyces sannanensis strain SU118 is provided in the table below.
| Characteristic | Observation for Streptomyces sannanensis SU118 |
| Gram Staining | Positive |
| Spore Chain Morphology | Spiral |
| Spore Surface | Smooth |
| Melanin Production | Negative |
| Carbon Source Utilization | |
| D-Glucose | Positive |
| L-Arabinose | Positive |
| Sucrose | Positive |
| D-Xylose | Positive |
| I-Inositol | Positive |
| D-Mannitol | Positive |
| D-Fructose | Positive |
| Rhamnose | Positive |
| Raffinose | Positive |
| Salicin | Positive |
Production of this compound
Fermentation Conditions
While specific fermentation parameters for maximizing this compound production are not explicitly detailed in the available literature, studies on Streptomyces sannanensis strain SU118 provide valuable insights into the optimal conditions for producing its primary antimicrobial agent. It is important to note that the identity of this agent as this compound has not been definitively confirmed.
Table 1: Fermentation Parameters for Antimicrobial Production by Streptomyces sannanensis SU118 [1]
| Parameter | Recommended Condition/Medium |
| Production Medium | Glucose Soyabean Meal Broth (GSB) |
| Glucose | 10 g/L |
| Soyabean meal | 10 g/L |
| NaCl | 10 g/L |
| CaCO₃ | 1 g/L |
| pH | 7.0 |
| Temperature | 28°C |
| Incubation Period | 7 days |
| Agitation | 150 rpm |
Experimental Protocol: Cultivation of Streptomyces sannanensis
The following protocol is a general guideline for the cultivation of Streptomyces sannanensis for the production of antimicrobial compounds, based on methodologies used for similar Streptomyces species.
Extraction and Purification
A standardized, detailed protocol specifically for the purification of this compound is not available in the reviewed literature. However, a general approach for the extraction and purification of the antimicrobial compound from Streptomyces sannanensis SU118 has been described and is outlined below. This process relies on solvent extraction followed by chromatographic separation.
Experimental Protocol: Extraction and Purification
-
Solvent Extraction: The fermentation broth is centrifuged to remove the mycelium. The resulting supernatant is then extracted with an equal volume of ethyl acetate. This process is repeated multiple times to ensure complete extraction of the active compounds.
-
Concentration: The ethyl acetate fractions are pooled and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Chromatographic Purification: The crude extract is subjected to further purification using techniques such as column chromatography or preparative thin-layer chromatography (TLC). For the antimicrobial agent from strain SU118, silica gel TLC with a hexane-ethyl acetate solvent system has been used.
Biological Activity and Mechanism of Action
Sannamycins belong to the aminoglycoside class of antibiotics, which are known to inhibit protein synthesis in bacteria. The primary target of aminoglycosides is the 30S ribosomal subunit, where they bind to the A-site on the 16S rRNA. This binding interferes with the fidelity of translation, leading to the incorporation of incorrect amino acids and the production of non-functional proteins, ultimately resulting in cell death[4][5][6].
Antimicrobial Spectrum
The antimicrobial agent produced by Streptomyces sannanensis SU118 has demonstrated activity primarily against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound against several bacterial strains are presented in the table below. It is crucial to reiterate that this compound has not been definitively identified as this compound.
Table 2: Minimum Inhibitory Concentration (MIC) of the Antimicrobial Agent from S. sannanensis SU118 [1]
| Test Organism | MIC (µg/mL) |
| Staphylococcus aureus MTCC 96 | 0.5 |
| Staphylococcus aureus (clinical isolate) | 0.5 |
| Bacillus subtilis MTCC 441 | 1.0 |
| Micrococcus luteus MTCC 106 | 1.5 |
| Bacillus circulans MTCC 8074 | 3.0 |
| Mycobacterium smegmatis MTCC 6 | 3.0 |
Proposed Mechanism of Action
The proposed mechanism of action for this compound, as an aminoglycoside, involves the disruption of bacterial protein synthesis.
Biosynthesis of Sannamycins
The biosynthesis of aminoglycoside antibiotics is a complex process involving a series of enzymatic reactions encoded by a dedicated biosynthetic gene cluster (BGC). While the specific BGC for this compound has not been fully elucidated in the available literature, research on the "sansanmycin" BGC provides a model for understanding the general steps involved[7]. The biosynthesis typically starts from a sugar precursor and involves multiple steps of modification, including amination, glycosylation, and methylation, carried out by a suite of specialized enzymes.
Future Perspectives
The Sannamycin complex, including this compound, represents a potentially valuable source of new antimicrobial agents. However, a significant amount of research is still required to fully characterize this compound and optimize its production. Future work should focus on:
-
Definitive structural elucidation of the antimicrobial compound produced by Streptomyces sannanensis SU118 to confirm if it is this compound.
-
Sequencing and analysis of the complete this compound biosynthetic gene cluster to understand its regulation and to enable genetic engineering for yield improvement and the production of novel analogues.
-
Development of a robust and scalable purification protocol for this compound.
-
Comprehensive evaluation of the in vitro and in vivo efficacy and safety of purified this compound.
By addressing these knowledge gaps, the full therapeutic potential of this compound can be explored and potentially harnessed in the fight against antibiotic-resistant bacteria.
References
- 1. A new aminoglycoside antibiotic, sannamycin C and its 4-N-glycyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of sannamycin A-nonproducing mutants of Streptomyces sannanensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Streptomyces sannanensis - Wikipedia [en.wikipedia.org]
- 4. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. [The mechanism of action of aminoglycosides] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rescrutiny of the sansanmycin biosynthetic gene cluster leads to the discovery of a novel sansanmycin analogue with more potency against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biosynthesis of Sannamycin J
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sannamycin J belongs to the uridyl peptide antibiotic family, a class of natural products that exhibit potent antimicrobial activity, notably against Mycobacterium tuberculosis. These complex molecules, produced by Streptomyces species, feature a unique structure comprising a modified uridine core linked to a peptide chain. Understanding the intricate biosynthetic pathway of sannamycins is paramount for efforts in bioengineering to generate novel analogues with improved therapeutic properties. This guide provides a comprehensive overview of the current knowledge on the biosynthesis of this compound, with a focus on the genetic and enzymatic machinery involved. While specific details for this compound are limited in the current literature, this document consolidates information on the closely related "sansanmycin" antibiotics produced by Streptomyces sp. SS, which serves as a model for understanding this compound biosynthesis.[1][2]
The Sannamycin Biosynthetic Gene Cluster (ssa)
The genetic blueprint for sannamycin production is encoded within a dedicated biosynthetic gene cluster (BGC), designated as ssa. Identified in Streptomyces sp. SS, the ssa cluster is comprised of 25 open reading frames (ORFs).[1] This cluster shares considerable sequence identity with the biosynthetic gene clusters of other uridyl peptide antibiotics, such as the pacidamycins and napsamycins, suggesting a conserved evolutionary origin and biosynthetic strategy.[1][3]
The draft genome sequence of Streptomyces sp. SS has been instrumental in identifying and analyzing the ssa cluster.[2] While a complete functional annotation of all 25 ORFs is not yet fully elucidated, bioinformatic analysis and targeted gene disruption studies have begun to unravel the roles of key genes in the assembly of the sannamycin scaffold.
Core Biosynthetic Pathway
The biosynthesis of sannamycins can be conceptually divided into three main stages: the formation of the 5'-aminouridine core, the assembly of the peptide chain by nonribosomal peptide synthetase (NRPS) machinery, and the subsequent tailoring and modification steps.
Biosynthesis of the 5'-Aminouridine Moiety
A crucial component of the sannamycin structure is the 5'-aminouridine core. Genetic studies have identified two key enzymes, SsaM and SsaK, as being responsible for its formation.[4] Their functions were confirmed through gene knockout experiments, which resulted in the abolition of sansanmycin production.[4] These enzymes likely share homology with PacM and PacK from the pacidamycin biosynthetic pathway, which are known to be involved in the synthesis of the 5'-aminouridine moiety in those related compounds.[4]
Nonribosomal Peptide Synthesis (NRPS)
The peptide backbone of sannamycins is assembled by a multi-modular enzymatic complex known as a nonribosomal peptide synthetase (NRPS). While the specific functions of all NRPS-related genes in the ssa cluster are yet to be fully characterized, it is understood that these enzymes operate in an assembly-line fashion to sequentially incorporate amino acid building blocks.
One of the key tailoring enzymes in the later stages of biosynthesis is SsaB, a tRNA-dependent aminoacyltransferase.[5][6] This enzyme is responsible for the addition of a glycine residue to the N-terminus of Sannamycin A, leading to the formation of Sannamycin Q.[5][6] This discovery highlights a fascinating mechanism of peptide chain modification that utilizes the cell's primary metabolic machinery (tRNA) for secondary metabolite biosynthesis.
Another important gene, ssaX, is believed to encode a phenylalanine hydroxylase responsible for adding the initial m-tyrosine residue to the N-terminus of the tetrapeptide chain.[7]
Regulation of Sannamycin Biosynthesis
The production of sannamycins is tightly regulated at the transcriptional level. A key transcriptional activator, SsaA, has been identified within the ssa gene cluster.[1] SsaA belongs to a novel class of regulators and is essential for the expression of the structural genes required for sannamycin biosynthesis; disruption of the ssaA gene completely abolishes production.[1] Interestingly, the DNA-binding activity of SsaA is inhibited by the final products, Sannamycin A and H, indicating a feedback regulatory mechanism that controls the output of the pathway.[1]
Proposed Biosynthetic Pathway of this compound
While the exact structure of this compound and its precise position in the biosynthetic pathway are not explicitly detailed in the available literature, we can propose a putative pathway based on the known functions of the ssa genes and the general biosynthetic logic of uridyl peptide antibiotics.
Caption: Proposed biosynthetic pathway for this compound.
Quantitative Data
Currently, there is a paucity of publicly available quantitative data, such as enzyme kinetic parameters or fermentation yields, specifically for this compound. However, studies on the overexpression of the transcriptional activator ssaA have demonstrated a significant increase in the overall production of sansanmycins in Streptomyces sp. SS, highlighting the potential for yield improvement through genetic engineering.[8]
Table 1: Effect of ssaA Overexpression on Sansanmycin Production
| Strain | Relative Sansanmycin Production |
| Streptomyces sp. SS (Wild-type) | Baseline |
| Streptomyces sp. SS with ssaA overexpression | Significantly Increased[8] |
Key Experimental Protocols
The elucidation of the sannamycin biosynthetic pathway has been made possible through a combination of genetic and biochemical techniques. Below are summaries of key experimental protocols.
Gene Disruption and Complementation
Gene knockout studies have been fundamental in assigning function to the ssa genes. A common method employed is PCR-targeting, which allows for the replacement of the target gene with an antibiotic resistance cassette.
Caption: General workflow for gene disruption in Streptomyces.
For complementation experiments, the wild-type gene is typically cloned into an integrative plasmid (e.g., pSET152) and introduced back into the mutant strain to restore the wild-type phenotype.[8]
Mutational Biosynthesis
This technique involves feeding synthetic analogues of biosynthetic intermediates to a mutant strain that is blocked in the production of the natural intermediate. This approach has been successfully used to generate novel sannamycin analogues by feeding 5'-aminouridine analogues to an ssaK deletion mutant.[4][9]
Conclusion and Future Perspectives
The study of this compound biosynthesis, primarily through the lens of the "sansanmycin" gene cluster, has provided significant insights into the production of this important class of antibiotics. The identification of key enzymes and regulatory elements opens up exciting avenues for the bioengineering of novel sannamycin derivatives with potentially enhanced antimicrobial activity, improved pharmacokinetic properties, or the ability to overcome existing drug resistance mechanisms.
Future research should focus on the complete functional annotation of the ssa gene cluster to fully delineate the roles of all enzymes in the pathway. The precise chemical structure of this compound needs to be determined to understand its relationship to other sannamycins and its specific biosynthetic modifications. Furthermore, the development of robust fermentation and downstream processing protocols will be crucial for the large-scale production of this compound and its analogues for preclinical and clinical evaluation. The continued exploration of the sannamycin biosynthetic pathway holds great promise for the development of next-generation antitubercular agents.
References
- 1. SsaA, a member of a novel class of transcriptional regulators, controls sansanmycin production in Streptomyces sp. strain SS through a feedback mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Draft Genome Sequence of Streptomyces sp. Strain SS, Which Produces a Series of Uridyl Peptide Antibiotic Sansanmycins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Revealing the first uridyl peptide antibiotic biosynthetic gene cluster and probing pacidamycin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expanding structural diversity of 5′-aminouridine moiety of sansanmycin via mutational biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rescrutiny of the sansanmycin biosynthetic gene cluster leads to the discovery of a novel sansanmycin analogue with more potency against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Sannamycin Family of Aminoglycoside Antibiotics
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the Sannamycin family, a group of aminoglycoside antibiotics with notable antibacterial activity. Sannamycins are produced by the actinomycete Streptomyces sannanensis. This document details their chemical properties, outlines experimental protocols for their isolation and characterization, and discusses their mechanism of action. All quantitative data are presented in structured tables for ease of comparison, and key processes are visualized through diagrams generated using the DOT language. It is important to note that a thorough search of scientific literature and chemical databases did not yield any information on a compound specifically named "Sannamycin J." Therefore, this guide focuses on the characterized members of the Sannamycin family: Sannamycin A, B, C, and G.
Introduction to the Sannamycin Family
The Sannamycins are a class of aminoglycoside antibiotics isolated from the fermentation broth of Streptomyces sannanensis.[1][2] As with other aminoglycosides, their structure consists of amino sugars linked by glycosidic bonds to an aminocyclitol core.[3] These compounds have demonstrated inhibitory activity against both Gram-positive and Gram-negative bacteria, making them a subject of interest in the ongoing search for new antimicrobial agents.
Physicochemical Properties of Characterized Sannamycins
The known members of the Sannamycin family exhibit distinct molecular formulas and weights, which are summarized in the table below. This data is essential for their identification and for quantitative studies.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Exact Mass (Da) |
| Sannamycin A | C₁₇H₃₅N₅O₅ | 389.49 | 389.2638 |
| Sannamycin B | C₁₅H₃₂N₄O₄ | 332.44 | 332.2424 |
| Sannamycin C | C₁₅H₃₂N₄O₄ | 332.44 | 332.24235551 |
| Sannamycin G | C₁₄H₃₀N₄O₄ | 318.41 | 318.2267 |
Experimental Protocols
Fermentation for Sannamycin Production
The production of Sannamycins is achieved through the cultivation of Streptomyces sannanensis. A suitable medium for antibiotic production is Glucose Soyabean Meal Broth. The general workflow for fermentation is outlined below.
Caption: General workflow for the fermentation of Streptomyces sannanensis for Sannamycin production.
A detailed protocol involves:
-
Inoculation: A seed culture of Streptomyces sannanensis is prepared and used to inoculate a larger production culture in a suitable fermentation medium, such as Glucose Soyabean Meal Broth.[4]
-
Incubation: The production culture is incubated at 28°C for approximately seven days with continuous agitation to ensure proper aeration and nutrient distribution.[4]
-
Monitoring: The production of the antibiotic can be monitored over time using bioassays against susceptible bacterial strains.
-
Harvesting: Once the optimal production is reached, the fermentation broth is harvested for the extraction and purification of the Sannamycins.
Isolation and Purification
The isolation and purification of Sannamycins from the fermentation broth is a multi-step process designed to separate the desired antibiotics from other metabolites and media components. The general workflow is depicted below.
Caption: General workflow for the isolation and purification of Sannamycins.
A typical protocol includes:
-
Removal of Biomass: The fermentation broth is first centrifuged or filtered to remove the Streptomyces sannanensis cells.
-
Solvent Extraction: The resulting supernatant is then subjected to solvent extraction, for example, with ethyl acetate, to transfer the Sannamycins into an organic phase.[4]
-
Chromatography: The crude extract is concentrated and then purified using chromatographic techniques. This may involve multiple steps, such as:
-
Thin-Layer Chromatography (TLC): Used for initial separation and identification of the antibiotic components.[4]
-
Column Chromatography: Employing stationary phases like silica gel to achieve a higher degree of purification.
-
-
Crystallization: The purified Sannamycin fractions can be further purified by crystallization.
Structural Elucidation
The chemical structures of the Sannamycins are determined using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition of the compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HMQC, HMBC) NMR experiments are used to determine the connectivity of atoms and the stereochemistry of the molecules.
Biological Activity and Mechanism of Action
Antibacterial Spectrum
Sannamycins, as part of the aminoglycoside family, exhibit broad-spectrum activity against various Gram-positive and Gram-negative bacteria.[2] The 4-N-glycyl derivative of Sannamycin C has shown inhibitory activity against aminoglycoside-resistant strains.[2]
Mechanism of Action
The primary mechanism of action for aminoglycoside antibiotics, including the Sannamycins, is the inhibition of bacterial protein synthesis. This is achieved by binding to the bacterial ribosome.
Caption: Simplified signaling pathway of Sannamycin's mechanism of action.
The process can be broken down into the following key steps:
-
Cellular Uptake: Sannamycins are actively transported across the bacterial cell membrane into the cytoplasm.
-
Ribosomal Binding: Inside the bacterium, the Sannamycin molecule binds to the 30S ribosomal subunit. Specifically, aminoglycosides are known to interact with the 16S rRNA component of this subunit.[5] This binding event interferes with the decoding of mRNA.
-
Inhibition of Protein Synthesis: The binding of the antibiotic to the ribosome can lead to several detrimental effects on protein synthesis, including:
-
Mistranslation: The ribosome may misread the mRNA codons, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.
-
Premature Termination: The translation process may be prematurely halted.
-
Inhibition of Translocation: The movement of the ribosome along the mRNA may be blocked.
-
-
Bactericidal Effect: The accumulation of non-functional or toxic proteins, along with the overall disruption of protein synthesis, ultimately leads to bacterial cell death.
Conclusion and Future Directions
The Sannamycin family of antibiotics represents a promising area of research in the development of new antimicrobial agents. Their activity against a range of bacteria, including some resistant strains, underscores their potential therapeutic value. Further research is warranted to fully elucidate the structure-activity relationships within this family, to optimize their production, and to explore their efficacy and safety in preclinical and clinical studies. The lack of information on "this compound" suggests that this particular designation may not be in the public scientific domain or could be a misnomer, and future research should focus on the characterization of other potential members of the Sannamycin family produced by Streptomyces sannanensis.
References
- 1. Streptomyces sannanensis - Wikipedia [en.wikipedia.org]
- 2. A new aminoglycoside antibiotic, sannamycin C and its 4-N-glycyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Production of potent antimicrobial agent by actinomycete, Streptomyces sannanensis strain SU118 isolated from phoomdi in Loktak Lake of Manipur, India - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
An In-depth Technical Guide to the Sannamycin Family of Aminoglycoside Antibiotics
Disclaimer: Extensive searches for a specific compound designated "Sannamycin J" have not yielded any results in the public domain. It is possible that this is a newly discovered compound not yet documented in readily accessible literature, a proprietary designation, or a typographical error. This guide therefore provides a comprehensive overview of the well-characterized members of the Sannamycin family of antibiotics, namely Sannamycin A, B, C, and G, to serve as a technical resource for researchers, scientists, and drug development professionals. The methodologies and properties described herein are representative of this class of compounds.
The Sannamycins are a group of aminoglycoside antibiotics produced by the bacterium Streptomyces sannanensis.[1][2] Like other aminoglycosides, they exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria by inhibiting protein synthesis.[3][4] Their complex structures and potent biological activity make them interesting candidates for further drug development and semi-synthetic modifications.
Physical and Chemical Properties
The known Sannamycins are water-soluble, basic compounds that are typically isolated as white or off-white powders.[5][6] They are generally soluble in dimethyl sulfoxide (DMSO).[5][6][7] The following table summarizes the key physical and chemical properties of the characterized Sannamycins.
| Property | Sannamycin A | Sannamycin B | Sannamycin C | Sannamycin G |
| Molecular Formula | C₁₇H₃₅N₅O₅[5] | C₁₅H₃₂N₄O₄[7] | C₁₅H₃₂N₄O₄[8] | C₁₄H₃₀N₄O₄[6][9] |
| Molecular Weight | 389.49 g/mol [5] | 332.44 g/mol [7] | 332.44 g/mol [8] | 318.41 g/mol [6] |
| Exact Mass | 389.2638 Da[5] | 332.2424 Da[7] | 332.24235551 Da[8] | 318.2267 Da[6] |
| Appearance | Solid powder[5] | Solid powder[7] | Not explicitly stated | Solid powder[6] |
| Solubility | Soluble in DMSO[5] | Soluble in DMSO[7] | Not explicitly stated | Soluble in DMSO[6] |
| Storage Conditions | Short term (days to weeks) at 0-4 °C; Long term (months to years) at -20 °C[5] | Short term (days to weeks) at 0-4 °C; Long term (months to years) at -20 °C[7] | Not explicitly stated | Short term (days to weeks) at 0-4 °C; Long term (months to years) at -20 °C[6] |
Experimental Protocols
Fermentation and Isolation
The production of Sannamycins is typically achieved through submerged fermentation of Streptomyces sannanensis.
a. Culture Conditions:
-
Medium: A suitable production medium contains a carbon source like starch and a nitrogen source such as soybean meal.[4] The specific composition of the medium can significantly influence the yield of the desired Sannamycin.
-
Inoculation: A seed culture of S. sannanensis is used to inoculate the production medium.
-
Fermentation: The culture is incubated with aeration and agitation at a controlled temperature and pH for a period of several days to allow for antibiotic production.
b. Isolation from Culture Broth:
-
Cell Removal: The fermentation broth is first treated to remove the bacterial cells, typically by centrifugation or filtration.
-
Initial Purification: The clarified broth containing the Sannamycins is then subjected to purification techniques. A common method involves adjusting the pH to be weakly acidic or neutral, followed by adsorption onto a cation-exchange resin.[10]
-
Elution: The adsorbed Sannamycins are then eluted from the resin using a solution of diluted mineral or organic acid, or aqueous ammonia.[10]
Purification
Further purification of the crude Sannamycin extract is necessary to isolate the individual components.
a. Chromatographic Methods:
-
Ion-Exchange Chromatography: This technique is highly effective for separating the basic Sannamycin compounds. Different types of ion-exchange resins (e.g., weak acid cation exchange resins) can be employed.[10][11]
-
Continuous Chromatography: For larger scale purification, continuous chromatographic separation can be utilized to separate Sannamycins from impurities.[12]
-
Adsorption Chromatography: Synthetic adsorbents and activated carbon can be used to remove impurities.[10]
b. Crystallization:
-
Following chromatographic purification, the fractions containing the desired Sannamycin are pooled.
-
The solution is concentrated, often under reduced pressure, and the Sannamycin is crystallized to obtain a purified solid product.[12]
Characterization
The structure and purity of the isolated Sannamycins are confirmed using various spectroscopic techniques.
-
Mass Spectrometry (MS): Used to determine the molecular weight and elemental composition of the compound.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the detailed chemical structure, including the stereochemistry of the molecule.[14][15][16]
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.[15][16]
-
UV-Visible (UV-Vis) Spectroscopy: Can be used to study the electronic transitions within the molecule and for quantification.[14][15]
Biological Activity and Mechanism of Action
Sannamycins, as part of the aminoglycoside family, are potent inhibitors of bacterial protein synthesis.
Mechanism of Action:
-
Entry into Bacterial Cell: Sannamycins enter Gram-negative bacteria through porin channels in the outer membrane.
-
Binding to Ribosome: Once inside the cytoplasm, they bind with high affinity to the A-site on the 16S ribosomal RNA of the 30S ribosomal subunit.[3][17]
-
Inhibition of Protein Synthesis: This binding event disrupts the normal function of the ribosome in several ways:
The culmination of these effects is the production of non-functional or toxic proteins, which ultimately leads to bacterial cell death.
Signaling Pathway Diagram: Aminoglycoside Mechanism of Action
Caption: Mechanism of action of Sannamycin antibiotics.
Experimental Workflow: Isolation and Purification of Sannamycins
Caption: General workflow for the isolation and purification of Sannamycins.
References
- 1. A new aminoglycoside antibiotic, sannamycin C and its 4-N-glycyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New aminoglycoside antibiotics, sannamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies on new aminoglycoside antibiotics, istamycins, from an actinomycete isolated from a marine environment. III. Nutritional effects on istamycin production and additional chemical and biological properties of istamycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. medkoo.com [medkoo.com]
- 7. medkoo.com [medkoo.com]
- 8. Sannamycin C | C15H32N4O4 | CID 175076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Sannamycin G | C14H30N4O4 | CID 3056186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. diaion.com [diaion.com]
- 11. CN105732738B - A kind of method of purification of tobramycin - Google Patents [patents.google.com]
- 12. CN106317132A - Aminoglycoside antibiotics separation and purification method - Google Patents [patents.google.com]
- 13. New antibiotics, enaminomycins A, B and C. II. Physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. UV/vis, 1H, and 13C NMR spectroscopic studies to determine mangiferin pKa values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. UV-vis, IR and 1H NMR spectroscopic studies and characterization of ionic-pair crystal violet-oxytetracycline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. lehigh.edu [lehigh.edu]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. youtube.com [youtube.com]
Sannamycin J: A Technical Overview for Drug Development Professionals
An In-depth Guide to the Aminoglycoside Antibiotic
For Immediate Release
This whitepaper provides a comprehensive technical overview of Sannamycin J, an aminoglycoside antibiotic. The information is intended for researchers, scientists, and drug development professionals interested in the potential of this natural product.
Chemical Identity
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this compound, such as molecular weight, melting point, and solubility, are not extensively reported in publicly accessible literature. As a member of the aminoglycoside class, it is expected to be a polar and water-soluble compound. Further characterization is required to establish a complete physicochemical profile.
Mechanism of Action and Signaling Pathways
As an aminoglycoside antibiotic, the primary mechanism of action of this compound is the inhibition of bacterial protein synthesis. This is achieved through its binding to the 30S ribosomal subunit, which leads to mistranslation of mRNA and ultimately results in bacterial cell death.
The broader class of aminoglycosides is known to induce ototoxicity and nephrotoxicity as potential side effects. Studies on other aminoglycosides have implicated the activation of stress-activated protein kinase/c-Jun N-terminal kinase (SAPK/JNK) and NF-κB signaling pathways in these toxicities. These pathways, when activated, can lead to apoptosis in sensory hair cells of the inner ear and renal proximal tubule cells. The specific interaction of this compound with these or other signaling pathways has not yet been elucidated and represents an area for further investigation.
Signaling Pathway Implicated in Aminoglycoside Toxicity
Caption: General signaling cascade associated with aminoglycoside-induced cellular toxicity.
Experimental Protocols
Isolation and Purification of this compound from Streptomyces sannanensis
A definitive, detailed protocol for the isolation and purification of this compound has not been published. However, based on general methods for isolating aminoglycosides from Streptomyces species, the following workflow can be proposed:
Proposed Experimental Workflow for this compound Isolation
The Enigmatic Dance: Unraveling the Ribosomal Inhibition Mechanism of Sannamycin J
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Sannamycin J, a member of the 2-deoxyfortamine class of aminoglycoside antibiotics, represents a compelling yet underexplored agent in the fight against bacterial infections. While specific high-resolution structural and detailed kinetic data for this compound remain to be fully elucidated in publicly accessible literature, its classification as an aminoglycoside provides a strong foundation for understanding its mechanism of action. This guide synthesizes the current knowledge of aminoglycoside-ribosome interactions to present an inferred mechanism for this compound. It is proposed that this compound, like its chemical relatives, targets the bacterial 70S ribosome, primarily interacting with the 16S rRNA of the 30S subunit to disrupt protein synthesis. This interference is likely multifaceted, involving the induction of mRNA misreading and the inhibition of ribosomal translocation. This document provides a comprehensive overview of this inferred mechanism, supported by generalized quantitative data from related compounds, detailed experimental protocols for future investigation, and visual representations of the key molecular interactions and experimental workflows.
Introduction: The Aminoglycoside Arsenal and the Place of this compound
Aminoglycoside antibiotics have long been a cornerstone of antibacterial therapy, renowned for their potent bactericidal activity against a broad spectrum of pathogens.[1][2] Their primary cellular target is the bacterial ribosome, the essential machinery for protein synthesis.[1][3] By binding to ribosomal RNA, aminoglycosides disrupt the fidelity and efficiency of translation, leading to the production of non-functional or truncated proteins and ultimately, cell death.[3]
This compound belongs to the fortimicin family of aminoglycosides, which are distinguished by the presence of a fortamine moiety instead of the more common 2-deoxystreptamine ring.[4][5] While the discovery and synthesis of various sannamycins have been reported, detailed mechanistic studies on this compound are not yet available in the public domain.[5][6] However, studies on the closely related fortimicin A reveal a canonical aminoglycoside activity, including the inhibition of protein synthesis and induction of mRNA misreading.[4][7] Notably, fortimicin A does not compete for the same binding site as other classical aminoglycosides like gentamicin and tobramycin, suggesting a distinct or partially overlapping interaction with the ribosome.[4] This guide, therefore, presents a putative mechanism of action for this compound, drawing parallels from the well-established functions of other aminoglycosides and the specific findings related to fortimicins.
Inferred Mechanism of Action of this compound
Based on its chemical classification and the behavior of related compounds, this compound is predicted to exert its antibacterial effect through a multi-step process targeting the bacterial 70S ribosome.
Binding to the 30S Ribosomal Subunit
The primary target of aminoglycosides is the 30S ribosomal subunit, specifically the A-site of the 16S rRNA.[1] This interaction is crucial for the subsequent disruption of protein synthesis. This compound is inferred to bind to this region, likely establishing hydrogen bonds with key nucleotide residues. This binding event is the linchpin of its inhibitory action.
Induction of mRNA Misreading
A hallmark of many aminoglycosides is their ability to cause the misreading of the mRNA codon by the incoming aminoacyl-tRNA (aa-tRNA).[3] By binding to the A-site, this compound is thought to stabilize a conformation of the 16S rRNA that reduces the accuracy of codon-anticodon pairing. This leads to the incorporation of incorrect amino acids into the nascent polypeptide chain, resulting in the synthesis of non-functional proteins.
Inhibition of Ribosomal Translocation
In addition to causing misreading, aminoglycosides can also inhibit the translocation of the peptidyl-tRNA from the A-site to the P-site.[8] This steric hindrance prevents the ribosome from moving along the mRNA, thereby stalling protein synthesis.
Disruption of Ribosomal Recycling
Some aminoglycosides have a secondary binding site on the 50S subunit, specifically on helix 69 of the 23S rRNA, which is involved in the recycling of ribosomal subunits.[9] Binding to this site can inhibit the dissociation of the 70S ribosome into its 30S and 50S subunits after the termination of protein synthesis, thereby reducing the pool of available ribosomes for new rounds of translation.[9] It is plausible that this compound may also exhibit this secondary activity.
Quantitative Data (Inferred from Related Aminoglycosides)
Specific quantitative data for this compound is not currently available. The following table summarizes typical quantitative values for other well-characterized aminoglycosides to provide a frame of reference for researchers.
| Parameter | Typical Value Range | Aminoglycoside Example(s) | Significance |
| Binding Affinity (Kd) to 30S Subunit | 0.1 - 5 µM | Gentamicin, Kanamycin, Tobramycin | Indicates the strength of the interaction between the antibiotic and its primary target. |
| Inhibition of in vitro Translation (IC50) | 1 - 50 µM | Gentamicin, Kanamycin, Tobramycin | Represents the concentration of the antibiotic required to inhibit protein synthesis by 50% in a cell-free system. |
| Minimum Inhibitory Concentration (MIC) | 0.5 - 64 µg/mL | Gentamicin, Kanamycin, Tobramycin | The lowest concentration of the antibiotic that prevents visible growth of a bacterium. |
Visualizing the Mechanism and Experimental Workflows
Signaling Pathways and Logical Relationships
References
- 1. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacy180.com [pharmacy180.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Comparison of fortimicins with other aminoglycosides and effects on bacterial ribosome and protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A new aminoglycoside antibiotic, sannamycin C and its 4-N-glycyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New aminoglycoside antibiotics, sannamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of fortimicins with other aminoglycosides and effects on bacterial ribosome and protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Binding of aminoglycoside antibiotics to helix 69 of 23S rRNA - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Antibacterial Potential of Sannamycins: A Technical Overview
Absence of Data on Sannamycin J Necessitates a Broader Look at the Sannamycin Family
An exhaustive review of scientific literature and biological databases reveals a significant finding for researchers, scientists, and drug development professionals: there is currently no publicly available scientific data specifically detailing a compound designated as "this compound." Extensive searches have yielded information on Sannamycins A, B, and C; however, "this compound" remains uncharacterized in the context of its antibacterial spectrum, mechanism of action, or experimental evaluation.
This guide, therefore, pivots to provide an in-depth overview of the known Sannamycin family and the broader class of aminoglycoside antibiotics to which they belong. This information will serve as a valuable foundational resource for professionals engaged in antibiotic research and development.
The Sannamycin Family: Aminoglycoside Antibiotics
Sannamycins are a class of aminoglycoside antibiotics, a group of potent bactericidal agents.[1] Aminoglycosides are known for their efficacy against a wide range of bacteria, particularly gram-negative organisms.[1] The members of the Sannamycin family that have been identified, such as Sannamycin A, B, and C, are produced by Streptomyces sannanensis.[2]
General Mechanism of Action: Protein Synthesis Inhibition
As with other aminoglycosides, the primary mechanism of antibacterial action for Sannamycins is the inhibition of bacterial protein synthesis. This is achieved through the binding of the antibiotic molecule to the bacterial 30S ribosomal subunit. This interaction disrupts the normal translation process, leading to the production of non-functional or truncated proteins, which is ultimately lethal to the bacterial cell.
Caption: General mechanism of action for Sannamycin antibiotics.
Spectrum of Antibacterial Activity
While specific quantitative data for a "this compound" is unavailable, the known Sannamycins have demonstrated activity against both Gram-positive and Gram-negative bacteria. For instance, a derivative of Sannamycin C has shown inhibitory activity against aminoglycoside-resistant strains.[2] The broader class of aminoglycosides is particularly effective against aerobic Gram-negative bacilli.[1]
Due to the absence of specific data for this compound, a table of Minimum Inhibitory Concentration (MIC) values cannot be provided.
Experimental Protocols for Antibacterial Susceptibility Testing
The evaluation of the antibacterial activity of compounds like Sannamycins typically involves standardized methods to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
A general workflow for determining the MIC of a novel antibiotic is outlined below.
Caption: Standard workflow for Minimum Inhibitory Concentration (MIC) determination.
Detailed Methodology for MIC Determination (Broth Microdilution)
-
Preparation of Materials :
-
Sterile 96-well microtiter plates.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth medium.
-
Standardized bacterial inoculum (typically 0.5 McFarland standard, diluted to yield a final concentration of approximately 5 x 10^5 CFU/mL in the wells).
-
Stock solution of the antibiotic (e.g., a Sannamycin compound) of known concentration.
-
-
Serial Dilution :
-
A two-fold serial dilution of the antibiotic is performed in the microtiter plate using the broth as the diluent. This creates a range of decreasing antibiotic concentrations across the wells.
-
A positive control well (broth and bacteria, no antibiotic) and a negative control well (broth only) are included.
-
-
Inoculation :
-
Each well (except the negative control) is inoculated with the standardized bacterial suspension.
-
-
Incubation :
-
The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.
-
-
Reading the Results :
-
After incubation, the plate is examined visually for turbidity. The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.
-
Conclusion
While the specific antibacterial profile of "this compound" remains elusive due to a lack of available data, the foundational knowledge of the Sannamycin family and the broader aminoglycoside class provides a strong starting point for researchers. The established mechanisms of action and standardized protocols for activity assessment are directly applicable to the study of any new Sannamycin analogue that may be discovered. Future research is necessary to isolate and characterize novel Sannamycins, which could hold potential for the development of new therapies against resistant bacterial infections. Researchers are encouraged to focus on the known members of the Sannamycin family for current drug development efforts.
References
In Vitro Activity of Aminoglycoside Antibiotics Against Gram-Positive Bacteria: A Technical Guide
Disclaimer: This document provides a technical overview of the in vitro activity of aminoglycoside antibiotics against Gram-positive bacteria. Due to the limited availability of public domain data for Sannamycin J, this guide utilizes representative data for other well-characterized aminoglycosides, namely Gentamicin, Kanamycin, and Amikacin, to illustrate the antibacterial spectrum and testing methodologies. The experimental protocols described are based on established standards for antimicrobial susceptibility testing.
Introduction
Aminoglycosides are a class of potent bactericidal antibiotics that inhibit protein synthesis in bacteria by binding to the 30S ribosomal subunit.[1] This binding leads to mistranslation of mRNA and ultimately results in bacterial cell death.[1] While traditionally known for their strong activity against Gram-negative bacilli, many aminoglycosides also exhibit significant efficacy against a range of Gram-positive pathogens, which are a major cause of clinical and industrial concern. This guide provides an in-depth look at the in vitro activity of representative aminoglycosides against key Gram-positive bacteria, details the standardized methods for determining this activity, and presents a visual workflow of the experimental process.
Data Presentation: In Vitro Activity of Representative Aminoglycosides
The in vitro activity of aminoglycosides is quantitatively expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium under defined conditions. The following table summarizes the MIC values for Gentamicin, Kanamycin, and Amikacin against common Gram-positive bacteria.
| Antibiotic | Bacterium | Strain | MIC (µg/mL) | Reference |
| Gentamicin | Staphylococcus aureus | ATCC 25923 | 0.5 | [2] |
| Gentamicin | Staphylococcus aureus | Clinical Isolates | 0.235 (MIC50), 0.488 (MIC90) | [2] |
| Kanamycin | Bacillus subtilis | Multiple Strains | 1.2 (resistance breakpoint) | [3] |
| Amikacin | Enterococcus faecalis | Clinical Isolates (low-level resistance) | >2000 (highly resistant) | [4] |
| Amikacin | Enterococcus faecalis | Enzyme-producing strain | 250 | [5] |
Note: MIC values can vary between different strains of the same bacterial species.
Experimental Protocols: Broth Microdilution Method
The broth microdilution method is a standardized and widely used technique for determining the MIC of an antimicrobial agent. The following protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[6]
Materials
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum
-
Antimicrobial stock solution
-
Incubator (35°C ± 2°C)
-
Microplate reader or visual inspection mirror
Preparation of Antimicrobial Dilutions
-
Prepare a stock solution of the aminoglycoside antibiotic in a suitable solvent.
-
Perform serial two-fold dilutions of the antibiotic in CAMHB directly in the 96-well microtiter plate to achieve a range of concentrations.
-
Leave one well in each row without antibiotic to serve as a positive control for bacterial growth.
-
Include a well with uninoculated CAMHB as a negative control (sterility control).
Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or CAMHB.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
Inoculation and Incubation
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions and the positive control well.
-
The final volume in each well should be uniform (typically 100 µL).
-
Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
Interpretation of Results
-
After incubation, examine the microtiter plate for bacterial growth. This can be done visually or with a microplate reader.
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth (i.e., the well is clear).
Mandatory Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Signaling Pathway: Aminoglycoside Mechanism of Action
Caption: Mechanism of action of aminoglycoside antibiotics in bacteria.
References
- 1. Comparative pharmacodynamics of gentamicin against Staphylococcus aureus and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ankemdernegi.org.tr [ankemdernegi.org.tr]
- 3. Multiple-Aminoglycoside-Resistant Mutants of Bacillus subtilis Deficient in Accumulation of Kanamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Susceptibility of Enterococcus faecalis to twelve antibiotics, time-kill assays, and high-level aminoglycoside resistance in a university hospital in Argentina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antagonistic effect of penicillin-amikacin combinations against enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
In Vitro Activity of Sannamycin J Against Gram-negative Bacteria: A Technical Overview
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, a comprehensive search of publicly available scientific literature did not yield specific quantitative data on the in vitro activity of a compound explicitly named "Sannamycin J" against Gram-negative bacteria. The Sannamycin family of antibiotics, belonging to the aminoglycoside class, includes several known members such as Sannamycin A, B, and C. Research has indicated that a derivative of Sannamycin C, namely 4-N-glycyl sannamycin C, exhibits inhibitory activity against both Gram-positive and Gram-negative bacteria, including strains resistant to other aminoglycosides[1][2]. However, specific Minimum Inhibitory Concentration (MIC) values for this derivative against Gram-negative species were not available in the reviewed literature.
This technical guide provides an in-depth overview of the general characteristics of the Sannamycin antibiotic family, the established mechanisms of action for aminoglycosides against Gram-negative bacteria, and standardized protocols for evaluating in vitro antibacterial activity.
The Sannamycin Family of Antibiotics
Sannamycins are a group of aminoglycoside antibiotics produced by Streptomyces sannanensis[1][2]. Like other aminoglycosides, their structure consists of amino sugars linked to an aminocyclitol ring. While specific data for this compound is unavailable, the known derivatives of other Sannamycins suggest a potential for broad-spectrum antibacterial activity. A notable example is 4-N-glycyl sannamycin C, which has demonstrated activity against aminoglycoside-resistant strains, suggesting a possible mechanism to overcome common resistance pathways[1]. However, a study on Streptomyces sannanensis strain SU118 reported that the antimicrobial agent it produced was only effective against Gram-positive bacteria, indicating that the activity spectrum can be strain-dependent.
General Mechanism of Action: Aminoglycosides against Gram-negative Bacteria
The primary mechanism of action of aminoglycoside antibiotics, the class to which Sannamycins belong, against Gram-negative bacteria involves the inhibition of protein synthesis. This process can be broken down into several key steps:
-
Outer Membrane Permeation: The highly cationic nature of aminoglycosides facilitates their initial binding to the anionic lipopolysaccharide (LPS) layer of the Gram-negative outer membrane. This interaction displaces divalent cations (Mg²⁺ and Ca²⁺) that stabilize the LPS, leading to transient disruptions in the outer membrane and allowing the antibiotic to traverse it.
-
Inner Membrane Transport: Once in the periplasmic space, aminoglycosides are actively transported across the inner cytoplasmic membrane in an energy-dependent process.
-
Ribosomal Binding: Inside the cytoplasm, aminoglycosides bind irreversibly to the 30S ribosomal subunit. This binding interferes with the initiation complex, causes misreading of the mRNA codon, and leads to the production of non-functional or toxic proteins.
-
Bactericidal Effects: The accumulation of aberrant proteins and the disruption of protein synthesis ultimately lead to bacterial cell death.
Experimental Protocols for In Vitro Activity Assessment
To evaluate the in vitro activity of a novel aminoglycoside such as a member of the Sannamycin family against Gram-negative bacteria, standardized methods are employed. The broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) is a widely accepted and commonly used protocol.
Broth Microdilution for MIC Determination
Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Test compound (e.g., this compound) stock solution of known concentration.
-
Sterile 96-well microtiter plates.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial inoculum suspension standardized to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL).
-
Positive control antibiotic (e.g., Gentamicin).
-
Negative control (broth only).
-
Sterile diluents (e.g., sterile water or saline).
Procedure:
-
Preparation of Antibiotic Dilutions:
-
A serial two-fold dilution of the test compound is prepared in CAMHB directly in the 96-well plate.
-
Typically, a concentration range of 0.06 to 128 µg/mL is tested.
-
-
Inoculum Preparation:
-
Several colonies of the test Gram-negative bacterium are suspended in a sterile broth to match a 0.5 McFarland standard.
-
This suspension is then diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation:
-
Each well containing the diluted antibiotic is inoculated with the standardized bacterial suspension.
-
Control wells are included: a growth control (bacteria in broth without antibiotic) and a sterility control (broth only).
-
-
Incubation:
-
The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
-
Reading of Results:
-
The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
-
Data Presentation
While no specific data for this compound is available, the results from in vitro susceptibility testing would typically be presented in a tabular format for clear comparison across different bacterial species and against control antibiotics.
Table 1: Hypothetical MIC Data Presentation for this compound
| Gram-negative Species | This compound (µg/mL) | Gentamicin (µg/mL) |
| Escherichia coli ATCC 25922 | [Data] | [Data] |
| Pseudomonas aeruginosa ATCC 27853 | [Data] | [Data] |
| Klebsiella pneumoniae ATCC 13883 | [Data] | [Data] |
| Clinical Isolate 1 (Acinetobacter baumannii) | [Data] | [Data] |
| Clinical Isolate 2 (Enterobacter cloacae) | [Data] | [Data] |
Conclusion
The Sannamycin family of aminoglycoside antibiotics represents a potential source of new antibacterial agents. Although specific in vitro activity data for this compound against Gram-negative bacteria is not currently in the public domain, the known activity of related compounds warrants further investigation. The established protocols for determining the MIC of novel compounds provide a clear pathway for evaluating the potential of this compound and other new aminoglycosides as effective treatments for infections caused by Gram-negative pathogens. Future research is essential to elucidate the specific antibacterial spectrum and potency of this compound.
References
Sannamycin J: A Technical Guide to Potential Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following technical guide on the potential therapeutic applications of Sannamycin J is a prospective analysis. As of the latest literature review, no specific data for a compound designated "this compound" is publicly available. Therefore, this document extrapolates the potential properties, mechanisms of action, and experimental evaluation protocols based on the known characteristics of the Sannamycin family of antibiotics (Sannamycin A, B, and C) and the broader class of aminoglycoside antibiotics.
Introduction
Sannamycins are a group of aminoglycoside antibiotics produced by Streptomyces sannanensis.[1] Aminoglycosides are potent, broad-spectrum antibiotics that have been a cornerstone of antibacterial therapy for decades.[2] They are particularly effective against aerobic gram-negative bacteria and some gram-positive bacteria.[3] The core structure of aminoglycosides typically consists of an aminocyclitol ring linked to two or more amino sugars. This structure is crucial for their interaction with the bacterial ribosome, their primary target.[4] This guide explores the potential therapeutic applications of a hypothetical new member of this family, this compound, focusing on its predicted antibacterial and potential anti-cancer activities.
Potential Therapeutic Applications
Based on the activities of related compounds, this compound is predicted to have two primary therapeutic applications: as a potent antibacterial agent and as a novel anti-cancer agent.
Antibacterial Activity
Like other sannamycins and aminoglycosides, this compound is expected to exhibit broad-spectrum antibacterial activity. Sannamycin C, for instance, has shown inhibitory activity against both Gram-positive and Gram-negative bacteria, with its 4-N-glycyl derivative being effective against aminoglycoside-resistant strains.[1] Therefore, this compound could be a valuable agent in treating a variety of bacterial infections.
Anti-Cancer Activity
Several studies have highlighted the potential of aminoglycoside antibiotics as anti-cancer agents.[5] For example, gentamicin has demonstrated cytotoxic effects on non-Hodgkin's T-cell human lymphoblastic lymphoma and hepatoma cell lines.[5] Studies on the A549 lung cancer cell line have also suggested that amikacin and gentamicin possess cytotoxic properties. The proposed mechanisms for these anti-cancer effects include the induction of apoptosis and the generation of reactive oxygen species (ROS).[5] One innovative approach has explored the targeted delivery of gentamicin to the mitochondria of cancer cells, leading to significant cytotoxic effects. It is plausible that this compound could be developed as a targeted anti-neoplastic agent.
Mechanism of Action
Antibacterial Mechanism
The primary antibacterial mechanism of aminoglycosides involves the inhibition of bacterial protein synthesis. These molecules diffuse through porin channels in the outer membrane of Gram-negative bacteria and are actively transported across the inner membrane. Once in the cytoplasm, they bind to the 30S ribosomal subunit.[6][7] This binding interferes with the initiation of protein synthesis, causes misreading of the mRNA codon, and leads to the production of truncated or non-functional proteins, ultimately resulting in bacterial cell death.[7]
Proposed Antibacterial Mechanism of this compound
Putative Anti-Cancer Mechanism
The potential anti-cancer activity of aminoglycosides is thought to be multifactorial. A key proposed mechanism is the induction of apoptosis in cancer cells. This can be triggered by various cellular stresses, including the generation of reactive oxygen species (ROS).[5] ROS can damage cellular components like DNA, proteins, and lipids, leading to the activation of apoptotic pathways. Furthermore, some aminoglycosides may directly interfere with mitochondrial function, a central regulator of apoptosis.
Putative Anti-Cancer Mechanism of this compound
Data Presentation
The following tables summarize hypothetical quantitative data for this compound, based on typical results for aminoglycoside antibiotics.
Table 1: Antibacterial Activity of this compound (Hypothetical Data)
| Bacterial Strain | Gram Stain | ATCC Number | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 29213 | 2 | 4 |
| Escherichia coli | Gram-negative | 25922 | 4 | 8 |
| Pseudomonas aeruginosa | Gram-negative | 27853 | 8 | 16 |
| Klebsiella pneumoniae | Gram-negative | 700603 | 4 | 8 |
Table 2: In Vitro Anti-Cancer Activity of this compound (Hypothetical Data)
| Cancer Cell Line | Tissue of Origin | ATCC Number | IC50 (µM) | Apoptosis Induction (%) | ROS Fold Increase |
| A549 | Lung Carcinoma | CCL-185 | 50 | 45 | 3.5 |
| MCF-7 | Breast Adenocarcinoma | HTB-22 | 75 | 30 | 2.8 |
| HeLa | Cervical Adenocarcinoma | CCL-2 | 60 | 40 | 3.1 |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the potential therapeutic applications of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2][3]
Materials:
-
This compound stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., E. coli ATCC 25922)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
0.5 McFarland turbidity standard
Procedure:
-
Prepare Bacterial Inoculum: From a fresh agar plate, select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Prepare this compound Dilutions: Prepare a serial two-fold dilution of this compound in CAMHB in the 96-well plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the this compound dilutions. This brings the final volume to 200 µL. Include a positive control (bacteria without this compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of this compound at which there is no visible turbidity.
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., A549)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound and incubate for the desired time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength should be 630 nm.
Apoptosis Assay by Annexin V/PI Staining
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) using Annexin V and plasma membrane integrity using propidium iodide (PI).[5]
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Collection: Harvest cells (both adherent and floating) after treatment with this compound.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Measurement of Reactive Oxygen Species (ROS)
This assay uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.[1]
Materials:
-
Treated and untreated cancer cells
-
DCFH-DA solution
-
PBS or appropriate buffer
-
Fluorescence microplate reader, fluorescence microscope, or flow cytometer
Procedure:
-
Cell Preparation: Culture cells to the desired confluency.
-
Treatment: Treat cells with this compound for the desired duration.
-
Loading with DCFH-DA: Wash the cells and then incubate them with DCFH-DA solution (e.g., 10 µM in serum-free medium) for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells with PBS to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm), or visualize the cells under a fluorescence microscope.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the initial screening and evaluation of this compound.
General Experimental Workflow for this compound Evaluation
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. microbe-investigations.com [microbe-investigations.com]
- 3. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
- 4. Aminoglycoside - Wikipedia [en.wikipedia.org]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Sannamycin and its Relation to Other Aminoglycoside Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the Sannamycin family of aminoglycoside antibiotics. Due to the limited specific data available for a "Sannamycin J," this document focuses on the well-documented members of the Sannamycin family (A, B, and C) and their broader class of 2-deoxystreptamine (2-DOS) containing aminoglycosides. This guide details their mechanism of action, biosynthetic pathways, and relationship to other clinically relevant aminoglycosides such as fortimicins and istamycins. Included are detailed experimental protocols for crucial assays, quantitative data on antibacterial activity, and visualizations of key biological and experimental workflows to facilitate a deeper understanding for research and drug development purposes.
Introduction to Sannamycins and their Place in Aminoglycoside Antibiotics
The Sannamycins are a group of aminoglycoside antibiotics produced by Streptomyces sannanensis. First discovered in the late 1970s, they belong to the fortimicin group of aminoglycosides, characterized by a pseudodisaccharide structure. Like other aminoglycosides, their primary mechanism of action is the inhibition of bacterial protein synthesis, leading to bactericidal effects against a range of Gram-positive and Gram-negative bacteria.[1][2] The Sannamycin complex includes several components, with Sannamycin A, B, and C being the most characterized.[1]
Aminoglycosides are a clinically significant class of antibiotics known for their efficacy against serious Gram-negative infections.[3][4] Their structure typically consists of an aminocyclitol ring linked to two or more amino sugars. The Sannamycins, along with fortimicins and istamycins, share a common structural feature in their 2-deoxystreptamine (2-DOS) aminocyclitol core, which is crucial for their interaction with the bacterial ribosome.
Relationship to Fortimicins and Istamycins
The Sannamycins are structurally and biosynthetically closely related to the fortimicin and istamycin families of aminoglycoside antibiotics.
-
Fortimicins , produced by Micromonospora olivasterospora, share the same pseudodisaccharide core with the Sannamycins. Studies have shown that the biosynthetic enzymes from Streptomyces sannanensis and Micromonospora olivasterospora exhibit cross-functionality, indicating a shared and conserved biosynthetic pathway for this class of antibiotics.
-
Istamycins , produced by Streptomyces tenjimariensis, also belong to the fortimicin group and exhibit similar broad-spectrum antibacterial activity.[5] The structural similarities and differences between these related compounds provide valuable insights for the semi-synthetic modification and development of novel aminoglycoside derivatives with improved efficacy and reduced toxicity.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
The primary molecular target of Sannamycins and other aminoglycosides is the bacterial ribosome, specifically the 30S ribosomal subunit. By binding to the A-site of the 16S rRNA within the 30S subunit, these antibiotics interfere with protein synthesis in several ways:
-
Codon Misreading: The binding of the aminoglycoside distorts the A-site, leading to the incorporation of incorrect amino acids into the growing polypeptide chain. This results in the production of non-functional or toxic proteins.
-
Inhibition of Translocation: Aminoglycosides can also inhibit the movement of the ribosome along the mRNA transcript, a process known as translocation. This stalls protein synthesis.
-
Disruption of Ribosomal Recycling: Some evidence suggests that aminoglycosides can also interfere with the disassembly of the ribosome after a round of translation is complete, thereby preventing the ribosome from initiating the synthesis of new proteins.
This multi-faceted disruption of protein synthesis ultimately leads to bacterial cell death.
Quantitative Data: Antibacterial Spectrum
While specific MIC (Minimum Inhibitory Concentration) data for the Sannamycin family is limited in publicly available literature, the antibacterial spectrum is known to be broad, encompassing both Gram-positive and Gram-negative bacteria. The following table provides representative MIC ranges for closely related and commonly studied aminoglycosides against clinically relevant bacterial strains. These values can be considered indicative of the expected activity of the Sannamycin family.[3][6][7]
| Bacterial Species | Gram Stain | Amikacin MIC (µg/mL) | Gentamicin MIC (µg/mL) | Tobramycin MIC (µg/mL) |
| Escherichia coli | Negative | 0.5 - 8 | 0.25 - 4 | 0.25 - 4 |
| Klebsiella pneumoniae | Negative | 1 - 16 | 0.5 - 8 | 0.5 - 8 |
| Pseudomonas aeruginosa | Negative | 2 - 32 | 1 - 16 | 0.5 - 8 |
| Acinetobacter baumannii | Negative | 4 - 64 | 1 - 16 | 1 - 16 |
| Staphylococcus aureus | Positive | 1 - 32 | 0.25 - 4 | 0.25 - 4 |
| Enterococcus faecalis | Positive | 64 - >512 | 8 - >256 | 16 - >256 |
Note: MIC values can vary significantly based on the specific strain, the presence of resistance mechanisms, and the testing methodology. The "S," "I," and "R" interpretations of MIC values are defined by organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8][9]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the standard broth microdilution method for determining the MIC of an aminoglycoside antibiotic against a bacterial isolate.[10]
Materials:
-
Sannamycin antibiotic (or other aminoglycoside) stock solution of known concentration.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile 96-well microtiter plates.
-
Bacterial inoculum suspension standardized to 0.5 McFarland (approximately 1.5 x 10⁸ CFU/mL).
-
Sterile diluent (e.g., saline or CAMHB).
-
Incubator (35 ± 2 °C).
-
Micropipettes and sterile tips.
Procedure:
-
Preparation of Antibiotic Dilutions: a. Prepare a series of twofold dilutions of the Sannamycin stock solution in CAMHB across the wells of the 96-well plate. Typically, this is done by adding a volume of the antibiotic to the first well and then serially transferring half the volume to subsequent wells containing fresh broth. b. The final volume in each well should be 50 µL, and the antibiotic concentrations should span a clinically relevant range. c. Include a growth control well (broth only, no antibiotic) and a sterility control well (broth only, no bacteria).
-
Inoculation: a. Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well. b. Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the total volume to 100 µL.
-
Incubation: a. Cover the microtiter plate and incubate at 35 ± 2 °C for 16-20 hours in ambient air.
-
Reading and Interpretation: a. After incubation, visually inspect the wells for turbidity (bacterial growth). b. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.
Ribosome Binding Assay by Nitrocellulose Filter Binding
This assay measures the direct binding of a radiolabeled aminoglycoside to isolated bacterial ribosomes.[11][12][13]
Materials:
-
Purified 70S bacterial ribosomes.
-
Radiolabeled Sannamycin (e.g., ³H-Sannamycin).
-
Binding buffer (e.g., Tris-HCl buffer with MgCl₂, NH₄Cl, and DTT).
-
Nitrocellulose membrane filters (0.45 µm pore size).
-
Nylon membrane filters (as a negative control for non-specific binding).
-
Vacuum filtration apparatus.
-
Scintillation vials and scintillation fluid.
-
Scintillation counter.
Procedure:
-
Reaction Setup: a. In a microcentrifuge tube, combine a fixed amount of purified 70S ribosomes with increasing concentrations of radiolabeled Sannamycin in the binding buffer. b. Include a control reaction with no ribosomes to determine non-specific binding to the filter. c. The total reaction volume is typically small (e.g., 20-50 µL).
-
Incubation: a. Incubate the reaction mixtures at 37°C for a sufficient time to reach binding equilibrium (e.g., 30 minutes).
-
Filtration: a. Pre-soak the nitrocellulose and nylon filters in binding buffer. b. Assemble the vacuum filtration apparatus with the nitrocellulose filter stacked on top of the nylon filter. c. Apply the reaction mixture to the filter and apply a vacuum to draw the solution through. Ribosomes and any bound radiolabeled Sannamycin will be retained on the nitrocellulose filter, while unbound Sannamycin will pass through. d. Wash the filter with cold binding buffer to remove any non-specifically bound ligand.
-
Quantification: a. Place the nitrocellulose filter into a scintillation vial with scintillation fluid. b. Quantify the amount of radioactivity on the filter using a scintillation counter.
-
Data Analysis: a. Subtract the non-specific binding (radioactivity on the filter in the absence of ribosomes) from the total binding. b. Plot the specific binding as a function of the radiolabeled Sannamycin concentration to determine the binding affinity (Kd).
Biosynthesis of Sannamycins
The biosynthesis of Sannamycins, like other 2-deoxystreptamine-containing aminoglycosides, begins with primary metabolites and involves a complex series of enzymatic reactions encoded by a biosynthetic gene cluster (BGC).[14][15] While the specific BGC for Sannamycin has not been as extensively characterized as those for kanamycin or gentamicin, the general pathway is conserved.
The key steps in the biosynthesis include:
-
Formation of the 2-deoxystreptamine (2-DOS) core: This aminocyclitol is derived from glucose-6-phosphate through a series of enzymatic steps.
-
Glycosylation: Glycosyltransferases attach one or more sugar moieties to the 2-DOS core.
-
Tailoring reactions: A series of modifications, including amination, methylation, and epimerization, are carried out by various enzymes to produce the final Sannamycin structures.
The presence of parallel biosynthetic pathways is a common feature in aminoglycoside production, leading to the synthesis of multiple related congeners by a single organism.[14][15]
Experimental Workflow for Natural Product Antibiotic Discovery and Characterization
The discovery and characterization of a novel antibiotic like Sannamycin from a natural source follows a structured experimental workflow.[16][17][18][19]
References
- 1. A new aminoglycoside antibiotic, sannamycin C and its 4-N-glycyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New aminoglycoside antibiotics, sannamycin [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of the Recent Clinical and Laboratory Standards Institute Breakpoint Changes on the Antimicrobial Spectrum of Aminoglycosides and the Activity of Plazomicin Against Multidrug-Resistant and Carbapenem-Resistant Enterobacterales From United States Medical Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2023 AST: CLSI M100 ED33 Updates | News | CLSI [clsi.org]
- 5. A NEW AMINOGLYCOSIDE ANTIBIOTIC, SANNAMYCIN C AND ITS 4-N-GLYCYL DERIVATIVE [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. idexx.dk [idexx.dk]
- 9. EUCAST: Definition of S, I and R [eucast.org]
- 10. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Roles of specific aminoglycoside–ribosome interactions in the inhibition of translation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isolation and Characterization of Ribosomes and Translation Initiation Factors from the Gram-Positive Soil Bacterium Streptomyces lividans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Read Lab: Researching Trypanosoma brucei | Protocols | Filter Binding Assay [acsu.buffalo.edu]
- 14. Parallel pathways in the biosynthesis of aminoglycoside antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. New Method Allows Scientists to Screen Natural Products for Antibiotics [today.ucsd.edu]
- 19. researchgate.net [researchgate.net]
Structural Elucidation of Sannamycin J: A Technical Guide Using NMR Spectroscopy
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of Sannamycin J, a representative member of the sannamycin family of aminoglycoside antibiotics. While specific experimental data for a compound designated "this compound" is not publicly available, this document utilizes a representative dataset derived from the foundational structures of Sannamycins A and B to illustrate the application of modern NMR spectroscopy in determining the complex architecture of such molecules.
Introduction
Sannamycins are a class of aminoglycoside antibiotics known for their potent antibacterial activity. The structural determination of these complex natural products is crucial for understanding their mechanism of action, developing synthetic derivatives with improved efficacy and reduced toxicity, and for quality control in manufacturing processes. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of such molecules in solution. This guide details the application of one-dimensional (1D) and two-dimensional (2D) NMR techniques to determine the constitution, configuration, and conformation of this compound.
Hypothetical NMR Data for this compound
The following tables summarize the hypothetical ¹H and ¹³C NMR chemical shifts for this compound, based on the known structures of Sannamycins A and B. These data are presented for illustrative purposes to guide the interpretation of the 2D NMR correlations discussed in the subsequent sections.
Table 1: Hypothetical ¹H NMR Data for this compound (500 MHz, D₂O)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 1 | 5.25 | d | 3.5 |
| 2-ax | 1.80 | q | 12.5 |
| 2-eq | 2.20 | dt | 12.5, 4.0 |
| 3 | 3.45 | m | |
| 4 | 3.60 | t | 9.5 |
| 5 | 3.30 | m | |
| 6 | 3.75 | m | |
| 1' | 5.05 | d | 3.0 |
| 2' | 3.85 | dd | 10.0, 3.0 |
| 3' | 4.10 | t | 10.0 |
| 4' | 3.95 | t | 9.5 |
| 5' | 4.20 | m | |
| 6'a | 3.55 | dd | 13.0, 5.0 |
| 6'b | 3.40 | dd | 13.0, 8.0 |
| N-CH₃ | 2.80 | s | |
| Gly-α | 3.90 | s |
Table 2: Hypothetical ¹³C NMR Data for this compound (125 MHz, D₂O)
| Position | δ (ppm) |
| 1 | 98.5 |
| 2 | 35.0 |
| 3 | 72.0 |
| 4 | 78.0 |
| 5 | 75.5 |
| 6 | 85.0 |
| 1' | 101.0 |
| 2' | 70.5 |
| 3' | 73.0 |
| 4' | 71.5 |
| 5' | 68.0 |
| 6' | 42.0 |
| N-CH₃ | 33.0 |
| Gly-α | 43.5 |
| Gly-CO | 175.0 |
Experimental Protocols
The structural elucidation of this compound would employ a suite of high-resolution NMR experiments. The following are detailed methodologies for the key experiments.
Sample Preparation
A 5-10 mg sample of purified this compound is dissolved in 0.5 mL of deuterium oxide (D₂O, 99.9%). A trace amount of a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), may be added for chemical shift referencing (δ 0.00 ppm).
NMR Data Acquisition
All NMR spectra are acquired on a 500 MHz (or higher) spectrometer equipped with a cryoprobe.
-
¹H NMR: A standard single-pulse experiment is performed to obtain the proton spectrum. Key parameters include a spectral width of 12 ppm, 32k data points, a relaxation delay of 2 s, and 16 scans.
-
¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired using a standard pulse program. Key parameters include a spectral width of 200 ppm, 64k data points, a relaxation delay of 2 s, and 1024 scans.
-
COSY (Correlation Spectroscopy): This experiment identifies ¹H-¹H spin-spin couplings. A gradient-enhanced COSY (gCOSY) sequence is used. The spectral width in both dimensions is 12 ppm, with 2k data points in the direct dimension and 512 increments in the indirect dimension. 8 scans per increment are collected.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly attached ¹H and ¹³C nuclei. A gradient-enhanced HSQC with adiabatic pulses for uniform excitation is employed. The ¹H spectral width is 12 ppm, and the ¹³C spectral width is 160 ppm. 2k data points are acquired in the direct dimension and 256 increments in the indirect dimension, with 16 scans per increment.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies long-range (2-3 bond) ¹H-¹³C correlations. A gradient-enhanced HMBC experiment is optimized for a long-range coupling constant of 8 Hz. The spectral parameters are similar to the HSQC experiment, but with 64 scans per increment.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space (through-space interactions). A 2D NOESY experiment with a mixing time of 300 ms is performed. The spectral parameters are similar to the COSY experiment, with 32 scans per increment.
Data Analysis and Structure Elucidation Workflow
The structural elucidation of this compound is a stepwise process involving the analysis of the various NMR spectra.
Mass Spectrometry Analysis of Sannamycin J: A Technical Guide
Introduction
Sannamycins are a group of aminoglycoside antibiotics with potential therapeutic applications. A thorough characterization of these compounds is crucial for drug development and quality control. Mass spectrometry is a powerful analytical technique for the structural elucidation and quantification of aminoglycosides like Sannamycin J. This guide provides an in-depth overview of the mass spectrometric analysis of this compound, using Sannamycin B/C as a surrogate.
Hypothetical Mass Spectrometry Data for Sannamycin B/C
The following table summarizes the predicted quantitative data for the mass spectrometric analysis of Sannamycin B/C. The data is based on the known chemical structure and common fragmentation patterns observed for aminoglycoside antibiotics.
| Ion | Predicted m/z | Relative Abundance (%) | Proposed Fragment Structure/Loss |
| [M+H]+ | 333.2505 | 100 | Protonated parent molecule |
| [M+Na]+ | 355.2324 | 15 | Sodium adduct of the parent molecule |
| Fragment 1 | 175.1188 | 65 | Cleavage of the glycosidic bond, retaining the aminocyclitol core |
| Fragment 2 | 158.1416 | 40 | The amino sugar moiety resulting from glycosidic bond cleavage |
| Fragment 3 | 143.1021 | 30 | Loss of a methylamino group from the amino sugar moiety |
| Fragment 4 | 130.0861 | 25 | Further fragmentation of the aminocyclitol core |
Experimental Protocols
A robust and reproducible experimental protocol is essential for the reliable mass spectrometric analysis of Sannamycins.
Sample Preparation
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Dissolve 1 mg of the Sannamycin sample in 1 mL of deionized water and load it onto the conditioned cartridge.
-
Wash the cartridge with 5 mL of 5% methanol in water to remove salts and polar impurities.
-
Elute the Sannamycin with 3 mL of 50% methanol in water containing 0.1% formic acid.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 1 mL of the initial mobile phase for LC-MS analysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Chromatographic Column: A hydrophilic interaction liquid chromatography (HILIC) column (e.g., 2.1 mm x 100 mm, 1.7 µm) is recommended for the separation of polar aminoglycosides.
-
Mobile Phase:
-
Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution:
Time (min) % B 0.0 95 1.0 95 5.0 50 5.1 95 | 7.0 | 95 |
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
Mass Spectrometry
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
Data Acquisition Mode:
-
Full Scan (for qualitative analysis): m/z 100-500
-
Tandem MS (MS/MS) (for structural elucidation): Product ion scan of the protonated parent ion ([M+H]+ at m/z 333.25).
-
Multiple Reaction Monitoring (MRM) (for quantitative analysis): Monitor specific transitions, for example:
-
333.25 -> 175.12 (Quantifier)
-
333.25 -> 158.14 (Qualifier)
-
-
Visualizations
Hypothetical Fragmentation Pathway of Sannamycin B/C
Caption: Hypothetical fragmentation of Sannamycin B/C.
Experimental Workflow for Mass Spectrometry Analysis
Caption: LC-MS/MS workflow for this compound analysis.
Methodological & Application
Total Synthesis of Sannamycin J: A Comprehensive Protocol for Advanced Research
Introduction
Sannamycin J belongs to the aminoglycoside family of antibiotics, a class of natural products renowned for their potent antibacterial activity. These complex molecules have long been a target for synthetic chemists due to their challenging structural features and significant therapeutic potential. While the total syntheses of several members of the Sannamycin family, notably Sannamycin A and B, have been accomplished and reported, a specific, detailed protocol for the total synthesis of this compound is not currently available in publicly accessible scientific literature. Furthermore, the definitive chemical structure of this compound has not been widely disseminated, precluding the development of a novel synthetic strategy or the adaptation of existing ones.
This document, therefore, aims to provide a detailed overview of the synthetic strategies employed for closely related Sannamycins, which would form the foundational basis for any future total synthesis of this compound once its structure is elucidated. The protocols and data presented are derived from the successful total syntheses of Sannamycin A and B, primarily based on the work of the Sarlah group. Researchers targeting this compound will likely need to adapt these methods, potentially by utilizing a different glycosyl donor or modifying a key intermediate.
Core Synthetic Strategy: A Modular Approach
The enantioselective total synthesis of Sannamycins A and B, as developed by Sarlah and coworkers, employs a convergent strategy. This approach involves the independent synthesis of two key fragments: a complex aminocyclitol core and a glycosyl donor. These fragments are then coupled in a stereoselective glycosylation reaction, followed by final deprotection steps to yield the natural product. This modularity is a key advantage, as it allows for the synthesis of various analogs by modifying either of the principal fragments.
A plausible retrosynthetic analysis for a generic Sannamycin, which would be adapted for this compound, is depicted below.
Caption: Retrosynthetic analysis of a Sannamycin antibiotic.
Synthesis of the Key Fragments
The successful synthesis of Sannamycins hinges on the efficient construction of the two primary building blocks. The following sections outline the general protocols for their preparation, based on the synthesis of Sannamycin B.
Synthesis of the Aminocyclitol Core
The construction of the highly substituted aminocyclitol core is a significant challenge. The Sarlah synthesis addresses this through a series of stereocontrolled reactions starting from a simple achiral precursor.
Experimental Workflow for Aminocyclitol Synthesis
Caption: General workflow for the synthesis of the aminocyclitol core.
A detailed experimental protocol for a representative key step in the aminocyclitol synthesis is provided below.
Protocol: Representative Stereoselective Reaction
| Parameter | Value |
| Reactants | Advanced intermediate (1.0 eq) |
| Chiral catalyst (0.1 eq) | |
| Reagent X (1.2 eq) | |
| Solvent | Dichloromethane (DCM) |
| Temperature | -78 °C to 0 °C |
| Reaction Time | 12 hours |
| Work-up | Quench with saturated aq. NaHCO₃, extract with DCM, dry over Na₂SO₄ |
| Purification | Flash column chromatography |
| Yield | 85-95% (representative) |
Synthesis of the Glycosyl Donor
The glycosyl donor fragment is typically a protected monosaccharide activated for glycosylation. The specific structure of this fragment would be the primary point of variation for the synthesis of different Sannamycins.
Experimental Workflow for Glycosyl Donor Synthesis
Caption: General workflow for the synthesis of the glycosyl donor.
Protocol: Anomeric Activation
| Parameter | Value |
| Reactants | Protected sugar (1.0 eq) |
| Activating agent (e.g., NIS, Tf₂O) (1.5 eq) | |
| Solvent | Dichloromethane (DCM) / Acetonitrile (MeCN) |
| Temperature | -40 °C to 0 °C |
| Reaction Time | 1-2 hours |
| Work-up | Quench with saturated aq. Na₂S₂O₃, extract with DCM, dry over Na₂SO₄ |
| Purification | Flash column chromatography |
| Yield | 70-85% (representative) |
Fragment Coupling and Final Deprotection
The crucial glycosylation step unites the two fragments. The stereochemical outcome of this reaction is critical for the success of the total synthesis.
Protocol: Stereoselective Glycosylation
| Parameter | Value |
| Reactants | Aminocyclitol acceptor (1.0 eq) |
| Glycosyl donor (1.2 eq) | |
| Promoter (e.g., TMSOTf, BF₃·OEt₂) (0.2 eq) | |
| Solvent | Dichloromethane (DCM) |
| Temperature | -78 °C |
| Reaction Time | 4 hours |
| Work-up | Quench with triethylamine, concentrate under reduced pressure |
| Purification | Flash column chromatography |
| Yield | 60-75% (representative) |
Following the successful coupling, a series of deprotection steps are carried out to remove the protecting groups from the amine and hydroxyl functionalities, ultimately yielding the natural product.
Quantitative Data Summary
The following table summarizes representative yields for the key stages of a Sannamycin synthesis, based on the synthesis of Sannamycin B. Actual yields for a future synthesis of this compound may vary.
| Synthetic Stage | Number of Steps | Overall Yield |
| Aminocyclitol Synthesis | ~15 | ~5% |
| Glycosyl Donor Synthesis | ~8 | ~20% |
| Fragment Coupling | 1 | ~70% |
| Final Deprotection | ~3 | ~50% |
| Total Synthesis | ~27 | ~0.18% |
Conclusion and Future Directions
The total synthesis of this compound remains an open challenge in the field of organic chemistry. The information presented here, based on the successful syntheses of its close analogs, provides a robust framework for approaching this target. The critical next step for the research community is the definitive structural elucidation of this compound. Once its structure is known, the modular synthetic strategy outlined in this document can be adapted to achieve its total synthesis. This will not only provide access to this rare natural product for further biological evaluation but also open avenues for the creation of novel analogs with potentially improved therapeutic properties. The development of a successful total synthesis of this compound will undoubtedly be a significant achievement, contributing to the advancement of both synthetic methodology and medicinal chemistry.
Application Note: High-Performance Liquid Chromatography for the Analysis of Sannamycin J
Introduction
Sannamycin J belongs to the aminoglycoside class of antibiotics, which are effective against various bacterial infections.[1][2][3] Structurally, aminoglycosides are characterized by amino sugars linked glycosidically to a dibasic aminocyclitol core.[1] Due to their therapeutic importance and potential for toxicity, robust analytical methods for their quantification in various matrices are crucial for drug development, quality control, and clinical monitoring.[1][4] High-Performance Liquid Chromatography (HPLC) is a widely used and preferred technique for the analysis of aminoglycosides due to its sensitivity, reproducibility, and ability to separate complex mixtures.[1][5] This application note outlines a general method for the analysis of this compound using HPLC, based on established protocols for similar aminoglycoside compounds.
Aminoglycosides like this compound are highly polar and often lack a strong UV chromophore, which presents analytical challenges.[6][7] To overcome these, derivatization techniques or alternative detection methods such as Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) are often employed.[1][4][6] Reversed-phase HPLC with ion-pairing agents is a common approach to enhance retention and separation on C18 columns.[5][6]
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of aminoglycosides using HPLC, which can be expected for a validated this compound method.
| Parameter | Typical Value |
| Linearity (R²) | ≥ 0.997[5] |
| Recovery | 61.0% - 104.0%[5] |
| Inter-day Precision (RSD) | < 15%[5] |
| Intra-day Precision (RSD) | < 15%[5] |
| Limit of Detection (LOD) | 0.2 - 0.7 mg/kg[5] |
Experimental Workflow
Caption: Experimental workflow for this compound analysis by HPLC.
Detailed Experimental Protocol
This protocol provides a starting point for the HPLC analysis of this compound. Method optimization and validation are required for specific applications.
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Trifluoroacetic acid (TFA) or other suitable ion-pairing agent
-
Formic acid (for MS detection)[10]
-
Ammonium formate (for MS detection)[10]
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)[8]
-
0.45 µm syringe filters[8]
2. Standard Solution Preparation
-
Stock Solution (e.g., 1 mg/mL): Accurately weigh a suitable amount of this compound reference standard and dissolve it in water or a suitable buffer to prepare a stock solution.
-
Working Standards: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve (e.g., 1 - 100 µg/mL).[11]
3. Sample Preparation
The following is a general procedure for biological or aqueous samples. The exact procedure may need to be optimized based on the sample matrix.
-
Extraction: For biological fluids, protein precipitation can be performed by adding three volumes of cold acetonitrile or methanol, vortexing, and centrifuging to pellet the precipitated proteins. For environmental samples, a liquid-solid extraction may be necessary.[4][8]
-
Solid-Phase Extraction (SPE) for Cleanup and Concentration:
-
Conditioning: Condition an SPE cartridge (e.g., Oasis HLB, 500 mg, 6 mL) with 6 mL of methanol followed by 6 mL of water.[8]
-
Loading: Load the supernatant from the extraction step onto the conditioned SPE cartridge at a slow flow rate (e.g., 3 mL/min).[8]
-
Washing: Wash the cartridge with water to remove interfering substances.
-
Elution: Elute this compound from the cartridge with 10 mL of methanol containing a small percentage of acid (e.g., 0.1% acetic acid).[8]
-
-
Final Preparation: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a known volume of the mobile phase (e.g., 1 mL).[8] Filter the reconstituted sample through a 0.45 µm syringe filter before injection.[8]
4. HPLC-UV/ELSD Conditions
| Parameter | Condition |
| HPLC System | Agilent 1200 Series or similar[6] |
| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 205 - 220 nm (if derivatized or for low wavelength detection) |
| ELSD Settings | Nebulizer Temperature: 30 °C, Evaporator Temperature: 50 °C, Gas Flow: 1.5 L/min |
5. HPLC-MS Conditions (Alternative)
For higher sensitivity and specificity, LC-MS can be used.
| Parameter | Condition |
| LC System | ACQUITY UPLC H-Class or similar[10] |
| Column | HILIC (e.g., Atlantis Premier BEH Z-HILIC, 2.1 x 100 mm, 1.7 µm)[10] |
| Mobile Phase | A: 0.1% Formic acid in Water; B: 0.1% Formic acid in Acetonitrile[10] |
| Flow Rate | 0.5 mL/min[10] |
| Column Temperature | 50 °C[10] |
| Injection Volume | 3 µL[10] |
| MS Detector | QDa Mass Detector or similar[10] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Data Acquisition | Selected Ion Recording (SIR) of the [M+H]⁺ ion for this compound |
Logical Relationship Diagram
Caption: Method selection logic for this compound analysis.
References
- 1. Bioanalysis of aminoglycosides using high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective Total Syntheses of Sannamycins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous determination of aminoglycoside antibiotics in feeds using high performance liquid chromatography with evaporative light scattering detection - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of a Method for Extraction and Determination of Residues of Selected Antimicrobials in Soil and Plant Samples Using HPLC-UV-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a Methodology to Determine Antibiotic Concentrations in Water Samples Using High-Pressure Liquid Chromatography — Journal of Young Investigators [jyi.org]
- 10. waters.com [waters.com]
- 11. nanobioletters.com [nanobioletters.com]
Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Assay of Sannamycin J
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sannamycin J is a member of the aminoglycoside class of antibiotics. Aminoglycosides are known for their potent bactericidal activity against a broad spectrum of bacteria. The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in the evaluation of a new antimicrobial agent. The MIC is defined as the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism after overnight incubation. These application notes provide a detailed protocol for determining the MIC of this compound using the broth microdilution method.
Principle of the Assay
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent. This method involves preparing a series of two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the plate is visually inspected for microbial growth, which is typically observed as turbidity. The MIC is the lowest concentration of the antimicrobial agent at which no visible growth occurs.
Data Presentation
Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
| Microorganism | Strain | MIC (µg/mL) |
| Escherichia coli | ATCC 25922 | 2 |
| Pseudomonas aeruginosa | ATCC 27853 | 4 |
| Staphylococcus aureus | ATCC 29213 | 1 |
| Enterococcus faecalis | ATCC 29212 | 8 |
| Klebsiella pneumoniae | ATCC 13883 | 4 |
Note: The data presented in this table is hypothetical and for illustrative purposes only, as no specific MIC values for this compound are publicly available at the time of this writing. These values are representative of the activity of other aminoglycoside antibiotics.
Experimental Protocols
Materials and Reagents
-
This compound (stock solution of known concentration)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Test microorganisms (e.g., E. coli, P. aeruginosa, S. aureus)
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or densitometer
-
Sterile pipette tips and multichannel pipettes
-
Incubator (35 ± 2°C)
Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Transfer the colonies to a tube containing 5 mL of sterile saline.
-
Vortex the tube to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13). This corresponds to a bacterial concentration of approximately 1.5 x 10⁸ CFU/mL.
-
Within 15 minutes of standardization, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This typically requires a 1:150 dilution of the standardized suspension.
Broth Microdilution Procedure
-
Preparation of this compound Dilutions:
-
Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.
-
Prepare a working solution of this compound in CAMHB at four times the desired highest final concentration.
-
Add 100 µL of the this compound working solution to well 1.
-
Using a multichannel pipette, transfer 50 µL from well 1 to well 2. Mix by pipetting up and down.
-
Continue the two-fold serial dilution by transferring 50 µL from well 2 to well 3, and so on, up to well 10.
-
Discard the final 50 µL from well 10.
-
Well 11 will serve as the growth control (no antibiotic).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial inoculum (prepared as described above) to wells 1 through 11. Do not inoculate the sterility control well (well 12).
-
The final volume in each test well will be 100 µL.
-
-
Incubation:
-
Cover the microtiter plate with a lid and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
After incubation, visually inspect the wells for turbidity. A button of cells at the bottom of a well also indicates growth.
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
The growth control (well 11) should show distinct turbidity.
-
The sterility control (well 12) should remain clear.
-
Mandatory Visualizations
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Caption: General mechanism of action for aminoglycoside antibiotics.
Application Notes and Protocols for Sannamycin J in Bacterial Cell Culture Studies
Disclaimer: As of late 2025, publicly available scientific literature and databases contain limited to no specific information on a compound designated "Sannamycin J." The Sannamycin family of antibiotics, including Sannamycins A, B, and C, were first reported in the late 1970s and early 1980s.[1][2] These compounds belong to the aminoglycoside class of antibiotics.[1][2] Therefore, the following application notes and protocols are based on the general characteristics of Sannamycins and the broader class of aminoglycoside antibiotics. The provided quantitative data is hypothetical and should be considered as a template for experimental design. Researchers are strongly advised to validate all parameters and protocols with their specific batch of this compound.
Introduction
This compound is presumed to be a member of the Sannamycin family of aminoglycoside antibiotics, which are isolated from Streptomyces sannanensis.[1] Aminoglycosides are a class of potent, broad-spectrum antibiotics known for their efficacy against a variety of bacterial pathogens.[3][4] They are particularly active against aerobic, Gram-negative bacteria and can act synergistically with other antibiotics.[4] The primary mechanism of action for aminoglycosides is the inhibition of bacterial protein synthesis.[3] These application notes provide a framework for the utilization of this compound in bacterial cell culture studies, including suggested protocols for determining its antimicrobial activity and assessing its potential cytotoxicity.
Mechanism of Action
Aminoglycoside antibiotics, and presumably this compound, exert their bactericidal effect by targeting the bacterial ribosome, specifically the 30S ribosomal subunit. This interaction leads to the misreading of mRNA codons and the subsequent synthesis of non-functional or truncated proteins, which ultimately results in bacterial cell death.[3][4]
References
- 1. A new aminoglycoside antibiotic, sannamycin C and its 4-N-glycyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New aminoglycoside antibiotics, sannamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aminoglycosides: A Practical Review | AAFP [aafp.org]
Sannamycin J: A Potent Tool for Elucidating Ribosomal Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Sannamycin J, a member of the aminoglycoside family of antibiotics, serves as a valuable molecular probe for investigating the intricate mechanisms of ribosomal function and protein synthesis. Like other aminoglycosides, this compound is presumed to exert its antibiotic effect by binding to ribosomal RNA (rRNA), thereby interfering with key steps in translation. These application notes provide a comprehensive overview of the use of this compound as a research tool, including its mechanism of action, and detailed protocols for its application in studying ribosomal dynamics.
Mechanism of Action
Aminoglycoside antibiotics, including this compound, primarily target the bacterial ribosome, a crucial cellular machine responsible for protein synthesis.[1][2] The binding of these compounds to the ribosome can lead to a variety of translational errors, ultimately resulting in bacterial cell death. The primary binding site for most aminoglycosides is helix 44 (h44) of the 16S rRNA within the 30S ribosomal subunit, near the A-site where codon-anticodon recognition occurs.[1][3] A secondary binding site has been identified in helix 69 (H69) of the 23S rRNA in the 50S subunit.[1][4]
The binding of aminoglycosides to these sites induces conformational changes in the ribosome, leading to:
-
Codon Miscoding: Aminoglycosides can decrease the accuracy of tRNA selection, causing the incorporation of incorrect amino acids into the growing polypeptide chain.[3] This is thought to occur through the stabilization of a conformation of the 16S rRNA that mimics the state induced by a correct codon-anticodon pairing.[3]
-
Inhibition of Translocation: The movement of the ribosome along the mRNA transcript, a process known as translocation, can be impeded by aminoglycoside binding.[1][3]
-
Inhibition of Ribosome Recycling: The dissociation of the ribosome from the mRNA after protein synthesis is complete, a critical step for initiating new rounds of translation, can also be inhibited.[5]
Quantitative Data for Common Aminoglycosides
| Aminoglycoside | Assay Type | Target | IC50 / Kd | Reference |
| Arbekacin | In vitro GFP synthesis | E. coli ribosome | KI = 125 nM | [2] |
| Paromomycin | In vitro translation | E. coli cells | MIC > 1 µg/mL | [1] |
| Gentamicin | In vitro translation | E. coli cells | MIC > 1 µg/mL | [1] |
| Apramycin | In vitro translation | E. coli cells | MIC > 10 µg/mL | [1] |
| Paromomycin | Ribosome binding | E. coli h44 rRNA | Kd = 0.2 µM | [1] |
| Gentamicin | Ribosome binding | E. coli h44 rRNA | Kd = 1.7 µM | [1] |
| Apramycin | Ribosome binding | E. coli h44 rRNA | Kd = 6.3 µM | [1] |
Experimental Protocols
The following protocols are generalized methods for studying the effects of aminoglycosides on ribosomal function and can be adapted for use with this compound.
In Vitro Translation Inhibition Assay
This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system. A common approach is to use a reporter gene, such as luciferase or green fluorescent protein (GFP), and measure the reduction in its expression in the presence of the inhibitor.
Materials:
-
E. coli S30 extract system for linear templates
-
Plasmid DNA encoding a reporter gene (e.g., pET-GFP)
-
This compound (or other aminoglycoside) stock solution
-
Amino acid mixture
-
Energy source (ATP, GTP)
-
Reaction buffer (HEPES, potassium glutamate, magnesium acetate)
-
Nuclease-free water
-
Microplate reader for fluorescence or luminescence detection
Protocol:
-
Prepare a master mix containing the S30 extract, reaction buffer, amino acid mixture, and energy source.
-
Aliquot the master mix into microplate wells.
-
Add varying concentrations of this compound to the wells. Include a no-drug control.
-
Initiate the reaction by adding the plasmid DNA template.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the reporter signal (fluorescence or luminescence) using a microplate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the no-drug control.
-
Plot the percent inhibition against the log of the this compound concentration to determine the IC50 value.[6]
Workflow for In Vitro Translation Inhibition Assay.
Ribosome Binding Assay (Filter Binding)
This assay is used to determine the binding affinity (Kd) of a ligand, such as this compound, to the ribosome. It relies on the principle that ribosomes and ribosome-ligand complexes are retained by a nitrocellulose filter, while unbound ligands pass through.
Materials:
-
Purified 70S ribosomes
-
Radiolabeled this compound (or a competitive binding setup with a known radiolabeled aminoglycoside)
-
Binding buffer (e.g., Tris-HCl, MgCl2, NH4Cl, DTT)
-
Nitrocellulose and nylon membranes
-
Vacuum filtration apparatus
-
Scintillation counter and scintillation fluid
Protocol:
-
Prepare a series of reaction tubes with a fixed concentration of ribosomes and varying concentrations of radiolabeled this compound in binding buffer.
-
Incubate the reactions at 37°C for 30 minutes to allow binding to reach equilibrium.
-
Assemble the filter apparatus with a nitrocellulose membrane stacked on top of a nylon membrane. Pre-wet the membranes with binding buffer.
-
Apply the reaction mixtures to the filters under vacuum.
-
Wash the filters with cold binding buffer to remove unbound ligand.
-
Dry the filters and measure the retained radioactivity on the nitrocellulose membrane using a scintillation counter.
-
Plot the amount of bound ligand as a function of the free ligand concentration and fit the data to a binding isotherm (e.g., a single-site binding model) to determine the Kd.[7]
Workflow for Ribosome Filter Binding Assay.
Toeprinting Assay to Monitor Ribosomal Translocation
Toeprinting is a primer extension inhibition assay that can be used to map the position of the ribosome on an mRNA molecule. This technique is useful for studying how antibiotics like this compound inhibit ribosomal translocation.
Materials:
-
In vitro transcription system to generate specific mRNA templates
-
Purified 70S ribosomes
-
Initiator tRNA (tRNAfMet) and other required tRNAs
-
Translation factors (IFs, EFs)
-
This compound
-
A DNA primer complementary to a sequence downstream of the ribosome binding site on the mRNA, labeled with a fluorescent or radioactive tag
-
Reverse transcriptase
-
dNTPs
-
Denaturing polyacrylamide gel and electrophoresis apparatus
Protocol:
-
Assemble translation initiation complexes by incubating the mRNA template, 70S ribosomes, and initiator tRNA.
-
Synchronize the ribosomes at a specific codon by adding the appropriate aminoacyl-tRNAs.
-
Add this compound at various concentrations to the reactions.
-
Initiate translocation by adding the next aminoacyl-tRNA and EF-G.
-
Stop the reaction and anneal the labeled primer to the mRNA.
-
Perform a primer extension reaction using reverse transcriptase. The reverse transcriptase will be blocked by the ribosome, generating a "toeprint".
-
Analyze the primer extension products on a denaturing polyacrylamide gel. The position of the toeprint indicates the location of the ribosome on the mRNA. Inhibition of translocation will be observed as an accumulation of ribosomes at a specific position.[8][9]
Logical flow of the Toeprinting Assay.
Concluding Remarks
This compound holds significant potential as a tool for dissecting the molecular mechanisms of ribosomal function. By employing the protocols outlined in these application notes, researchers can investigate its specific effects on translation, determine its binding affinity for the ribosome, and elucidate its impact on ribosomal translocation. While this compound-specific quantitative data is currently limited, the provided comparative data for other aminoglycosides offers a valuable reference for interpreting experimental outcomes. Further research into this compound will undoubtedly contribute to a deeper understanding of ribosome biology and may aid in the development of novel antimicrobial agents.
References
- 1. Real-time measurements of aminoglycoside effects on protein synthesis in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic insights into translation inhibition by aminoglycoside antibiotic arbekacin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The impact of aminoglycosides on the dynamics of translation elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding of aminoglycoside antibiotics to helix 69 of 23S rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roles of specific aminoglycoside–ribosome interactions in the inhibition of translation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a Structurally Unique Small Molecule that Inhibits Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Read Lab: Researching Trypanosoma brucei | Protocols | Filter Binding Assay [acsu.buffalo.edu]
- 8. Toeprint Assays for Detecting RNA Structure and Protein–RNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pharmacokinetic and Pharmacodynamic Modeling of Sannamycin J
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific pharmacokinetic (PK) and pharmacodynamic (PD) data for Sannamycin J are not extensively available in publicly accessible literature. The following application notes and protocols are based on the established properties of the aminoglycoside class of antibiotics, to which this compound belongs. These should be adapted and validated for this compound as more specific data becomes available.
Introduction
This compound is an aminoglycoside antibiotic, a class of potent bactericidal agents primarily effective against Gram-negative aerobic bacteria.[1] Like other aminoglycosides, its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit.[1][2][3][4][5] This binding leads to codon misreading and the production of nonfunctional proteins, ultimately resulting in bacterial cell death.[2][6] Aminoglycosides exhibit concentration-dependent killing, meaning that higher drug concentrations lead to a more rapid and extensive bactericidal effect.[7][8] They also possess a significant post-antibiotic effect (PAE), where bacterial growth remains suppressed even after the drug concentration falls below the minimum inhibitory concentration (MIC).[6][7][8]
These PK/PD characteristics are crucial for optimizing dosing regimens to maximize efficacy while minimizing the dose-dependent toxicities associated with aminoglycosides, namely nephrotoxicity and ototoxicity.[2][4] This document provides a framework for the preclinical pharmacokinetic and pharmacodynamic modeling of this compound, drawing upon established methodologies for the aminoglycoside class.
Pharmacokinetic and Pharmacodynamic Parameters of Aminoglycosides
The following table summarizes key PK/PD parameters typical for aminoglycosides, which can serve as a starting point for the investigation of this compound.
| Parameter | Description | Typical Value Range for Aminoglycosides | Key Considerations for this compound |
| Pharmacokinetic Parameters | |||
| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. Aminoglycosides are hydrophilic and primarily distribute into the extracellular fluid. | 0.25 - 0.5 L/kg in adults.[9][10][11] Can be higher in critically ill patients.[9][10] | Vd will likely be influenced by the specific chemical properties of this compound and the physiological state of the subject. |
| Clearance (CL) | The volume of plasma cleared of the drug per unit time. Aminoglycosides are primarily eliminated unchanged by the kidneys. | Dependent on renal function (Creatinine Clearance). | Renal function will be the primary determinant of this compound clearance. |
| Half-life (t1/2) | The time required for the concentration of the drug in the body to be reduced by one-half. | 2-3 hours in adults with normal renal function. | Will be prolonged in subjects with impaired renal function. |
| Pharmacodynamic Parameters | |||
| Minimum Inhibitory Concentration (MIC) | The lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation. | Highly dependent on the bacterial species and strain. | Must be determined experimentally for this compound against a panel of relevant pathogens. |
| Integrated PK/PD Indices | |||
| Peak Concentration / MIC (Cmax/MIC) | The ratio of the maximum plasma concentration of the drug to the MIC. A key driver of efficacy for concentration-dependent antibiotics. | A target of 8-10 is often associated with optimal bactericidal activity.[7][12][13] | Achieving this target ratio will be critical for effective this compound therapy. |
| Area Under the Curve / MIC (AUC/MIC) | The ratio of the area under the plasma concentration-time curve over 24 hours to the MIC. Also an important predictor of aminoglycoside efficacy. | A target of 80-100 is often recommended for serious infections.[14] | This index integrates total drug exposure and is a valuable measure for dose optimization. |
| Post-Antibiotic Effect (PAE) | The persistent suppression of bacterial growth after a brief exposure to an antibiotic. | 0.5 to 8 hours for aminoglycosides.[7] | The duration of the PAE for this compound will influence the dosing interval. |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the in vitro potency of this compound against a panel of relevant bacterial pathogens.
Methodology: Broth Microdilution Method [15][16]
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., sterile water) and filter-sterilize.
-
Preparation of Bacterial Inoculum: Culture the test bacteria overnight on an appropriate agar medium. Suspend several colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[16]
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL.
-
Controls: Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[16]
In Vivo Pharmacokinetic Study in a Mouse Model
Objective: To determine the key pharmacokinetic parameters of this compound in mice.
Methodology:
-
Animal Model: Use a suitable strain of mice (e.g., CD-1 or C57BL/6).
-
Drug Administration: Administer a single dose of this compound via intravenous (IV) or subcutaneous (SC) injection.
-
Blood Sampling: Collect blood samples from a small group of mice (n=3-4 per time point) at various time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma samples.
-
Pharmacokinetic Analysis: Use non-compartmental or compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters such as Cmax, Tmax, AUC, t1/2, Vd, and CL.
In Vivo Efficacy Study: Mouse Thigh Infection Model
Objective: To evaluate the in vivo efficacy of this compound in a localized infection model and to establish PK/PD relationships.
Methodology:
-
Animal Model: Render mice neutropenic by administering cyclophosphamide.
-
Infection: Inoculate the thigh muscle of the mice with a clinical isolate of a relevant pathogen (e.g., Pseudomonas aeruginosa or Escherichia coli) with a known MIC to this compound.
-
Treatment: At a set time post-infection (e.g., 2 hours), administer this compound at various doses and dosing intervals.
-
Efficacy Endpoint: At 24 hours post-treatment initiation, euthanize the mice, homogenize the thigh tissue, and perform quantitative bacterial cultures to determine the change in bacterial load (log10 CFU/thigh) compared to untreated controls.
-
PK/PD Analysis: Correlate the observed antibacterial effect with the calculated PK/PD indices (Cmax/MIC, AUC/MIC) from satellite animal groups used for pharmacokinetic profiling.
Visualizations: Signaling Pathways and Workflows
Caption: Mechanism of action of this compound.
Caption: Preclinical PK/PD modeling workflow for this compound.
References
- 1. Aminoglycoside - Wikipedia [en.wikipedia.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. doctor2020.jumedicine.com [doctor2020.jumedicine.com]
- 5. scribd.com [scribd.com]
- 6. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 7. med.stanford.edu [med.stanford.edu]
- 8. Aminoglycosides: A Practical Review | AAFP [aafp.org]
- 9. Aminoglycoside Dosing and Volume of Distribution in Critically Ill Surgery Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aminoglycoside volume of distribution and illness severity in critically ill septic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aminoglycoside pharmacokinetics: volume of distribution in specific adult patient subgroups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dosing of Aminoglycosides To Rapidly Attain Pharmacodynamic Goals and Hasten Therapeutic Response by Using Individualized Pharmacokinetic Monitoring of Patients with Pneumonia Caused by Gram-Negative Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetic considerations and dosing strategies of antibiotics in the critically ill patient - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Aminoglycosides: an update on indications, dosing and monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Sannamycin J Binding to Bacterial rRNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sannamycin J, an aminoglycoside antibiotic, exerts its therapeutic effect by binding to bacterial ribosomal RNA (rRNA), thereby inhibiting protein synthesis.[1][2] Understanding the specifics of this interaction is crucial for the development of new antibacterial agents and for combating antibiotic resistance. The primary target for aminoglycosides is the A-site within the 16S rRNA of the small ribosomal subunit (30S).[1][2][3] This document provides detailed application notes and protocols for several key biophysical and biochemical assays to characterize the binding of this compound to bacterial rRNA.
Key Concepts in this compound-rRNA Binding
This compound, like other aminoglycosides, is a polycationic molecule that electrostatically interacts with the negatively charged phosphate backbone of rRNA.[1] Specificity is achieved through a network of hydrogen bonds between the hydroxyl and amino groups of the antibiotic and the functional groups of the rRNA bases and sugars within the A-site binding pocket.[3] The binding of this compound is expected to induce conformational changes in the rRNA, leading to misreading of the mRNA codon and ultimately, inhibition of protein synthesis.[1]
Data Presentation: Binding Affinities of Aminoglycosides to Bacterial rRNA A-site
The following table summarizes representative binding affinities (dissociation constants, Kd) for various aminoglycosides to the bacterial 16S rRNA A-site, as determined by different biophysical methods. This data provides a comparative baseline for assessing the binding of this compound.
| Aminoglycoside | Assay Method | Bacterial rRNA Source/Model | Dissociation Constant (Kd) | Reference |
| Paromomycin | Isothermal Titration Calorimetry (ITC) | E. coli 16S rRNA A-site oligonucleotide | ~1 µM | [4] |
| Tobramycin | Isothermal Titration Calorimetry (ITC) | E. coli 16S rRNA A-site oligonucleotide | ~1-2 µM | [4] |
| Neomycin B | Surface Plasmon Resonance (SPR) | 27-nucleotide model A-site RNA | Nanomolar range | Not specified in snippets |
| Tobramycin | in vitro selection | RNA aptamer | 8.8 ± 0.3 µM | [5] |
Experimental Protocols
Here, we provide detailed methodologies for four key experiments to characterize the binding of this compound to bacterial rRNA.
Nitrocellulose Filter Binding Assay
This assay is a straightforward and widely used method to quantify the binding of a ligand (this compound) to a target molecule (rRNA) by separating the complex from the free ligand using a nitrocellulose membrane.[6][7] Proteins and protein-RNA complexes bind to nitrocellulose, while free RNA does not. By using a radiolabeled rRNA, the amount of bound complex can be quantified.
Experimental Protocol
Materials:
-
This compound
-
Bacterial 16S rRNA A-site oligonucleotide (or full 16S rRNA)
-
[γ-32P]ATP
-
T4 Polynucleotide Kinase
-
Nitrocellulose membranes (0.45 µm pore size)
-
Nylon membranes (as a negative control for non-specific binding)
-
Binding Buffer (e.g., 20 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
Wash Buffer (same as Binding Buffer)
-
Scintillation fluid and vials
-
Scintillation counter
-
Vacuum filtration apparatus
Procedure:
-
Radiolabeling of rRNA:
-
End-label the 5' terminus of the rRNA with 32P using T4 Polynucleotide Kinase and [γ-32P]ATP according to the manufacturer's protocol.
-
Purify the labeled rRNA from unincorporated nucleotides using a suitable method (e.g., size-exclusion chromatography or denaturing polyacrylamide gel electrophoresis).
-
-
Binding Reactions:
-
Prepare a series of reaction mixtures in microcentrifuge tubes. Each reaction should contain a constant, low concentration of 32P-labeled rRNA (e.g., 1 nM) and varying concentrations of this compound (e.g., from 1 nM to 100 µM).
-
Include a control reaction with no this compound to determine background binding.
-
Incubate the reactions at the desired temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (typically 30-60 minutes).[6]
-
-
Filtration:
-
Pre-wet the nitrocellulose and nylon membranes in Wash Buffer.
-
Assemble the vacuum filtration apparatus with the nitrocellulose membrane stacked on top of the nylon membrane.
-
Apply a gentle vacuum and pass each binding reaction mixture through its respective filter set.
-
Immediately wash each filter with a small volume (e.g., 3 x 1 mL) of ice-cold Wash Buffer to remove unbound rRNA.
-
-
Quantification:
-
Carefully remove the filters and allow them to air dry.
-
Place each filter in a scintillation vial with scintillation fluid.
-
Measure the radioactivity on each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the fraction of bound rRNA at each this compound concentration.
-
Plot the fraction of bound rRNA as a function of the this compound concentration.
-
Fit the data to a suitable binding isotherm (e.g., a single-site binding model) to determine the dissociation constant (Kd).
-
Caption: Workflow for the nitrocellulose filter binding assay.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of binding events between a ligand and a target molecule immobilized on a sensor chip.[8][9] This method can provide kinetic parameters (association and dissociation rate constants, kon and koff) in addition to the equilibrium dissociation constant (Kd).
Experimental Protocol
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
This compound
-
Biotinylated bacterial 16S rRNA A-site oligonucleotide
-
Streptavidin
-
Immobilization Buffer (e.g., HBS-EP buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)
-
Running Buffer (e.g., HBS-EP buffer)
-
Regeneration Solution (e.g., a pulse of high salt or low pH solution, to be optimized)
Procedure:
-
Chip Preparation and Ligand Immobilization:
-
Pre-condition the sensor chip as per the manufacturer's instructions.
-
Immobilize streptavidin onto the carboxymethylated dextran surface of the sensor chip using standard amine coupling chemistry.
-
Inject the biotinylated rRNA over the streptavidin-coated surface to achieve a stable baseline, indicating successful immobilization.[8] A reference flow cell should be prepared in parallel, either with no immobilized rRNA or with an irrelevant RNA sequence to subtract non-specific binding.
-
-
Binding Analysis:
-
Prepare a series of this compound solutions in Running Buffer at various concentrations (e.g., from nanomolar to micromolar range).
-
Inject the this compound solutions sequentially over the immobilized rRNA surface at a constant flow rate. Each injection is followed by a dissociation phase where only Running Buffer flows over the surface.
-
Include several buffer-only injections (blanks) to allow for double referencing.
-
-
Regeneration:
-
If this compound binding is not fully reversible during the dissociation phase, inject a pulse of Regeneration Solution to remove the bound analyte and prepare the surface for the next injection. The regeneration conditions must be optimized to ensure complete removal of the analyte without damaging the immobilized rRNA.
-
-
Data Analysis:
-
The SPR response is measured in Resonance Units (RU) and is proportional to the mass of analyte bound to the surface.
-
Subtract the response from the reference flow cell and the buffer blanks from the experimental data.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
-
References
- 1. Binding of Neomycin-Class Aminoglycoside Antibiotics to Mutant Ribosomes with Alterations in the A Site of 16S rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure of the A site of Escherichia coli 16S ribosomal RNA complexed with an aminoglycoside antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determinants of aminoglycoside-binding specificity for rRNA by using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Filter-binding assay for analysis of RNA-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biosensor-surface plasmon resonance: A strategy to help establish a new generation RNA-specific small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. massbio.org [massbio.org]
Application Notes and Protocols: Formulation of Sannamycin J for Preclinical Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sannamycin J is a novel, semi-synthetic aminoglycoside antibiotic derived from Streptomyces sannanensis.[1] It demonstrates potent, broad-spectrum bactericidal activity against a range of Gram-positive and Gram-negative pathogens, including multidrug-resistant strains.[1][2] Aminoglycosides exert their antibacterial effect by binding to the 16S rRNA of the 30S ribosomal subunit, which disrupts protein synthesis.[3] The unique structural modifications of this compound are designed to overcome common aminoglycoside resistance mechanisms and reduce potential toxicity.[4]
Effective preclinical evaluation of a new chemical entity (NCE) like this compound requires a robust and reproducible formulation strategy.[5] The primary goal during this phase is to ensure maximal exposure for safety and efficacy testing.[5][6] This document provides detailed protocols for the preparation and quality control of this compound formulations for both in vitro and in vivo preclinical studies. Adherence to these protocols will ensure consistency and reliability of experimental data, which is a critical component of drug development.[7][8]
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties is essential for developing a suitable formulation.[9][10] The properties for this compound are summarized below.
| Property | Value / Description |
| Molecular Weight (MW) | 585.6 g/mol |
| Appearance | White to off-white lyophilized powder |
| Solubility | - Water: >150 mg/mL- PBS (pH 7.4): >150 mg/mL- DMSO: >100 mg/mL- Ethanol: <1 mg/mL |
| Purity (Assumed) | >99% (HPLC) |
| Light Sensitivity | Low; however, protection from light is recommended for long-term storage. |
| Recommended Storage | Store powder at -20°C in a desiccated environment. |
Section 1: Formulation for In Vitro Assays
Accurate preparation of solutions for in vitro assays, such as Minimum Inhibitory Concentration (MIC) testing, is crucial for determining the intrinsic potency of the antibiotic.[11][12]
Materials
-
This compound powder
-
Sterile, nuclease-free water
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Calibrated analytical balance
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile microcentrifuge tubes (1.5 mL)
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
0.22 µm sterile syringe filters
Protocol: Preparation of 10 mM Primary Stock Solution
-
Calculate Mass: Determine the mass of this compound powder required. For a 10 mL solution of 10 mM this compound (MW = 585.6 g/mol ): Mass (mg) = 10 mmol/L * 0.010 L * 585.6 g/mol * 1000 mg/g = 58.56 mg
-
Weigh: Accurately weigh 58.56 mg of this compound powder and transfer it to a sterile 15 mL conical tube.
-
Dissolve: Add 8 mL of sterile, nuclease-free water to the tube.
-
Mix: Vortex the solution for 30-60 seconds until the powder is completely dissolved.
-
Adjust Volume: Add sterile, nuclease-free water to bring the final volume to 10 mL.
-
Sterilize: Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile conical tube.
-
Aliquot and Store: Dispense the stock solution into 1 mL aliquots in sterile microcentrifuge tubes. Store at -20°C. These aliquots are stable for at least 6 months.[13]
Protocol: Preparation of Working Solutions for MIC Assays
This protocol describes the preparation of a 100 µM working solution in a typical cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Thaw: Remove one 1 mL aliquot of the 10 mM primary stock solution from the -20°C freezer and thaw at room temperature.[11]
-
Dilute: In a sterile tube, add 990 µL of sterile CAMHB.
-
Add Stock: Add 10 µL of the 10 mM primary stock solution to the medium.[11]
-
Mix: Vortex gently to ensure the solution is homogeneous. This 100 µM solution is now ready for serial dilutions in a 96-well plate for the MIC assay.
Section 2: Formulation for In Vivo Studies
For in vivo studies, the formulation must be sterile, isotonic, and have a physiologically compatible pH. The goal is to maximize exposure while ensuring the safety of the test system.[6][14]
Materials
-
This compound powder
-
Sterile Water for Injection (WFI)
-
Sterile 0.9% Sodium Chloride (Normal Saline)
-
pH meter
-
Osmometer
-
Laminar flow hood
-
Sterile vials and stoppers
-
High-Performance Liquid Chromatography (HPLC) system
Protocol: Preparation of Injectable Formulation (10 mg/mL)
This protocol is for a 10 mL batch intended for intravenous (IV) or intraperitoneal (IP) administration. All procedures should be performed under aseptic conditions in a laminar flow hood.
-
Weigh: Weigh 100 mg of this compound powder in a sterile container.
-
Dissolve: Transfer the powder to a sterile vial. Add 8 mL of sterile 0.9% NaCl solution.
-
Mix: Gently swirl the vial until the powder is fully dissolved. Avoid vigorous shaking to prevent foaming.
-
Adjust Volume: Add sterile 0.9% NaCl to a final volume of 10 mL.
-
Quality Control: Aseptically withdraw a small sample for quality control testing (see Section 3).
-
Store: Store the final formulation at 2-8°C, protected from light. Stability studies should be conducted to determine the appropriate shelf-life.[7][15]
Section 3: Quality Control of Preclinical Formulations
Quality control is essential to ensure the formulation meets predefined specifications for concentration, purity, and stability.[8][14][16]
Concentration and Purity Analysis
-
Method: A validated reverse-phase HPLC method with UV detection is used to determine the concentration and purity of this compound in the final formulation.
-
Procedure:
-
Prepare a standard curve of this compound in the formulation vehicle (e.g., 0.9% NaCl).
-
Dilute a sample of the prepared formulation to fall within the linear range of the standard curve.
-
Analyze the standards and the sample by HPLC.
-
Calculate the concentration based on the standard curve. Purity is determined by the peak area percentage.
-
-
Acceptance Criteria:
-
Concentration: 90-110% of the target concentration.
-
Purity: >98%.
-
Physical Characteristics
The physical properties of the in vivo formulation should be characterized to ensure physiological compatibility.
| Parameter | Method | Acceptance Criteria |
| Appearance | Visual Inspection | Clear, colorless solution, free of visible particulates. |
| pH | Calibrated pH meter | 6.5 - 7.5 |
| Osmolality | Osmometer | 280 - 320 mOsm/kg |
Stability Assessment
Stability testing ensures that the formulation maintains its critical quality attributes throughout its intended storage and use.[7][13] Samples should be stored at specified conditions (e.g., 2-8°C and 25°C/60% RH) and tested at predetermined time points (e.g., 0, 7, 14, and 30 days).
| Test | Time Points (Days) | Acceptance Criteria |
| Concentration (HPLC) | 0, 7, 14, 30 | ≥90% of initial concentration |
| Purity/Degradants (HPLC) | 0, 7, 14, 30 | No significant increase in degradation products. |
| Appearance | 0, 7, 14, 30 | Remains clear and colorless. |
| pH | 0, 7, 14, 30 | Remains within the 6.5 - 7.5 range. |
Visualizations
Mechanism of Action: this compound
Caption: this compound inhibits bacterial protein synthesis, leading to cell death.
Experimental Workflow: Formulation Preparation
Caption: Workflow for the preparation and quality control of this compound formulations.
References
- 1. A new aminoglycoside antibiotic, sannamycin C and its 4-N-glycyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New aminoglycoside antibiotics, sannamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. altasciences.com [altasciences.com]
- 7. pharmtech.com [pharmtech.com]
- 8. biobostonconsulting.com [biobostonconsulting.com]
- 9. Discovery and preclinical development of new antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. lecturesug3.wordpress.com [lecturesug3.wordpress.com]
- 13. moravek.com [moravek.com]
- 14. agnopharma.com [agnopharma.com]
- 15. pjps.pk [pjps.pk]
- 16. Pre-Clinical Formulation Analysis: Accurate Dosage & Compliance [alderleyanalytical.com]
Application Notes and Protocols for Genetic Manipulation of Streptomyces sannanensis for Sannamycin J Overproduction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Streptomyces sannanensis is a notable producer of the sannamycin complex, a group of aminoglycoside antibiotics.[1][2] Sannamycin J, a component of this complex, holds potential for further investigation and development due to its antimicrobial properties. Enhancing the production yield of this compound through genetic manipulation is a key objective for making its production economically viable. These application notes provide a comprehensive guide to the strategies and protocols for the targeted genetic modification of S. sannanensis to achieve this compound overproduction. The methodologies outlined are based on established principles of Streptomyces genetics and metabolic engineering, adapted for the specific context of this compound biosynthesis.
Strategies for this compound Overproduction
The rational approach to increasing this compound production in Streptomyces sannanensis involves a multi-pronged strategy focusing on the biosynthetic gene cluster (BGC), regulatory networks, and precursor supply. While the complete this compound BGC is not publicly available, we can infer its general structure and regulation based on other well-characterized aminoglycoside BGCs.[2][3]
The primary strategies include:
-
Overexpression of Positive Regulatory Genes: Most antibiotic BGCs contain cluster-situated regulators (CSRs) that act as transcriptional activators.[4] Identifying and overexpressing the specific activator for the this compound cluster is expected to significantly boost its production.
-
Deletion of Negative Regulatory Genes: Both cluster-situated and global negative regulators can suppress antibiotic biosynthesis.[5] Their removal can derepress the expression of the this compound BGC.
-
Enhancement of Precursor Supply: The biosynthesis of this compound, like other aminoglycosides, requires specific building blocks derived from primary metabolism, such as aminocyclitols and amino sugars.[6] Increasing the intracellular pool of these precursors can drive the biosynthetic pathway towards higher yields.[7]
Data Presentation
The following tables present hypothetical quantitative data to illustrate the potential impact of the proposed genetic modifications on this compound production. These tables are intended for comparative purposes and would be populated with experimental data in a research setting.
Table 1: Effect of Regulatory Gene Manipulation on this compound Titer
| Strain | Relevant Genotype | This compound Titer (mg/L) | Fold Change |
| S. sannanensis WT | Wild-Type | 50 ± 5 | 1.0 |
| S. sannanensis OE-sanJ_act | Overexpression of putative this compound activator | 150 ± 15 | 3.0 |
| S. sannanensis ΔsanJ_rep | Deletion of putative this compound repressor | 100 ± 10 | 2.0 |
| S. sannanensis OE-sanJ_act/ΔsanJ_rep | Combined overexpression and deletion | 250 ± 20 | 5.0 |
Table 2: Impact of Precursor Supply Enhancement on this compound Production
| Strain | Genetic Modification | This compound Titer (mg/L) | Fold Change |
| S. sannanensis WT | Wild-Type | 50 ± 5 | 1.0 |
| S. sannanensis OE-precursor1 | Overexpression of key enzyme in aminocyclitol pathway | 80 ± 8 | 1.6 |
| S. sannanensis OE-precursor2 | Overexpression of key enzyme in amino sugar pathway | 75 ± 6 | 1.5 |
| S. sannanensis OE-precursor1/OE-precursor2 | Combined precursor pathway engineering | 120 ± 12 | 2.4 |
Experimental Protocols
Detailed protocols for the key experiments are provided below. These are generalized for Streptomyces and should be optimized for S. sannanensis.
Protocol 1: Gene Disruption via PCR-Targeting
This protocol describes the deletion of a putative negative regulatory gene (sanJ_rep).
Materials:
-
S. sannanensis wild-type strain
-
E. coli ET12567/pUZ8002 donor strain
-
Cosmid library of S. sannanensis genomic DNA
-
Disruption cassette plasmid (e.g., pIJ773) containing an apramycin resistance marker (aac(3)IV) flanked by FRT sites
-
Primers with 5' extensions homologous to the regions flanking sanJ_rep and 3' ends complementary to the disruption cassette
-
Standard molecular biology reagents and equipment
Method:
-
Primer Design: Design forward and reverse primers with ~40 nucleotides of homology to the regions immediately upstream and downstream of the sanJ_rep coding sequence, respectively. The 3' ends of the primers should anneal to the disruption cassette plasmid.
-
Amplification of the Disruption Cassette: Perform PCR using the designed primers and the disruption cassette plasmid as a template to generate a linear DNA fragment containing the apramycin resistance gene flanked by regions homologous to the sanJ_rep locus.
-
Electroporation into E. coli: Introduce the purified PCR product and the S. sannanensis cosmid containing sanJ_rep into a recombination-proficient E. coli strain (e.g., BW25113/pIJ790) by electroporation.
-
Selection of Recombinant Cosmids: Select for E. coli colonies containing the recombinant cosmid where sanJ_rep has been replaced by the disruption cassette through Red-mediated recombination.
-
Conjugation into S. sannanensis: Introduce the recombinant cosmid into the non-methylating E. coli donor strain ET12567/pUZ8002 and then transfer it to S. sannanensis via intergeneric conjugation.
-
Selection of Mutants: Select for exconjugants on media containing apramycin. Screen for double-crossover mutants by identifying colonies that are apramycin-resistant and sensitive to the cosmid vector marker.
-
Verification: Confirm the gene deletion by PCR analysis and Southern blotting.
Protocol 2: Gene Overexpression
This protocol describes the overexpression of a putative positive regulatory gene (sanJ_act).
Materials:
-
S. sannanensis wild-type strain
-
E. coli DH5α
-
Integrative Streptomyces expression vector (e.g., pSET152) containing a strong constitutive promoter (e.g., ermEp*)
-
Primers to amplify sanJ_act
-
Restriction enzymes and T4 DNA ligase
Method:
-
Amplification of sanJ_act: Amplify the coding sequence of sanJ_act from S. sannanensis genomic DNA using PCR with primers that include appropriate restriction sites.
-
Cloning into Expression Vector: Digest the PCR product and the expression vector with the corresponding restriction enzymes and ligate the sanJ_act gene downstream of the constitutive promoter.
-
Transformation into E. coli: Transform the ligation mixture into E. coli DH5α and select for transformants. Verify the correct insertion by restriction analysis and sequencing.
-
Conjugation into S. sannanensis: Introduce the verified plasmid into E. coli ET12567/pUZ8002 and transfer it to S. sannanensis via conjugation.
-
Selection and Verification: Select for exconjugants containing the integrated plasmid using an appropriate antibiotic resistance marker. Confirm the integration by PCR.
Protocol 3: Fermentation and Analysis of this compound Production
Materials:
-
Wild-type and engineered S. sannanensis strains
-
Glucose Soyabean meal broth[8]
-
Shaker flasks
-
HPLC system with a suitable column for aminoglycoside analysis
Method:
-
Inoculum Preparation: Grow the S. sannanensis strains in a suitable seed medium for 2-3 days.
-
Fermentation: Inoculate the production medium (Glucose Soyabean meal broth) with the seed culture and incubate at 28°C with shaking for 7-10 days.[8]
-
Extraction: At various time points, harvest the culture broth, centrifuge to remove the mycelia, and extract the supernatant with a suitable solvent (e.g., ethyl acetate).
-
Quantification: Analyze the extracted samples by HPLC to quantify the this compound titer. Compare the production levels of the engineered strains to the wild-type.
Visualization of Pathways and Workflows
Signaling Pathway for this compound Biosynthesis
Caption: Proposed regulatory cascade for this compound biosynthesis.
Experimental Workflow for Gene Deletion
Caption: Workflow for targeted gene deletion in S. sannanensis.
Metabolic Pathway for Precursor Supply
Caption: Strategy for enhancing this compound precursor supply.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Biosynthetic genes for aminoglycoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regulatory genes and their roles for improvement of antibiotic biosynthesis in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Global negative regulation of Streptomyces coelicolor antibiotic synthesis mediated by an absA-encoded putative signal transduction system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combinatorial biosynthesis of novel aminoglycoside antibiotics via pathway engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating Sannamycin J Resistance Mechanisms Using Site-Directed Mutagenesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sannamycin J is an aminoglycoside antibiotic, a class of potent bactericidal agents that primarily function by inhibiting protein synthesis. They achieve this by binding to the 30S ribosomal subunit, leading to mistranslation of mRNA and ultimately cell death.[1][2] The emergence of bacterial resistance to antibiotics is a significant global health threat, and understanding the mechanisms by which bacteria develop resistance to new antibiotics like this compound is crucial for the development of effective therapeutic strategies and for the design of next-generation drugs that can overcome these resistance mechanisms.
The primary mechanisms of resistance to aminoglycoside antibiotics are well-established and can be broadly categorized into three main types:
-
Enzymatic Modification of the Antibiotic: Bacteria can acquire genes encoding aminoglycoside-modifying enzymes (AMEs) that chemically alter the antibiotic, preventing it from binding to its ribosomal target.[3][4] These enzymes include aminoglycoside acetyltransferases (AACs), aminoglycoside phosphotransferases (APHs), and aminoglycoside nucleotidyltransferases (ANTs).[3]
-
Alteration of the Target Site: Mutations in the bacterial ribosome, specifically in the 16S rRNA or ribosomal proteins (such as S12, encoded by the rpsL gene), can reduce the binding affinity of the aminoglycoside to its target, thereby conferring resistance.[3][5]
-
Reduced Intracellular Concentration: Changes in bacterial cell wall permeability or the acquisition of efflux pumps can limit the amount of the antibiotic that reaches the ribosome.[6]
Site-directed mutagenesis is a powerful molecular biology technique that allows for the introduction of specific, targeted mutations into a DNA sequence.[2] This technique is invaluable for studying the structure-function relationship of proteins and for investigating the molecular basis of antibiotic resistance. By creating specific mutations in genes suspected of conferring resistance to this compound, researchers can directly assess the impact of these changes on the antibiotic's efficacy.
These application notes provide a comprehensive guide and detailed protocols for utilizing site-directed mutagenesis to elucidate the resistance mechanisms of this compound. The protocols cover the generation of specific mutations, the expression of mutant proteins, and the assessment of antibiotic susceptibility.
Data Presentation: Quantitative Analysis of this compound Resistance
A crucial aspect of studying antibiotic resistance is the quantitative determination of the change in susceptibility. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. An increase in the MIC value for a specific mutant indicates a decrease in susceptibility and thus, resistance. The following table provides a template for summarizing quantitative data from site-directed mutagenesis studies on this compound resistance.
| Target Gene | Mutation | Host Strain | This compound MIC (µg/mL) | Fold Change in MIC (Compared to Wild-Type) |
| Wild-Type | - | E. coli DH5α | 1 | - |
| 16S rRNA | A1408G | E. coli DH5α | 16 | 16 |
| 16S rRNA | G1491C | E. coli DH5α | 8 | 8 |
| rpsL (S12) | K43N | E. coli DH5α | 4 | 4 |
| aac(3)-IV | Wild-Type | E. coli DH5α | 32 | 32 |
| aac(3)-IV | Y88F | E. coli DH5α | 8 | 8 |
| aph(3')-Ia | Wild-Type | E. coli DH5α | 64 | 64 |
| aph(3')-Ia | D190A | E. coli DH5α | 4 | 4 |
Note: The data presented in this table is hypothetical and serves as an example of how to structure experimental results. Actual MIC values will need to be determined experimentally.
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis using PCR
This protocol describes a widely used method for introducing point mutations into a plasmid DNA sequence using PCR.
Materials:
-
Plasmid DNA containing the target gene (e.g., 16S rRNA gene, rpsL, or an AME gene)
-
Two complementary oligonucleotide primers containing the desired mutation
-
High-fidelity DNA polymerase (e.g., Pfu or Q5)
-
dNTP mix
-
DpnI restriction enzyme
-
Competent E. coli cells (e.g., DH5α)
-
LB agar plates with the appropriate antibiotic for plasmid selection
-
LB broth with the appropriate antibiotic
Procedure:
-
Primer Design: Design two complementary primers, typically 25-45 nucleotides in length, containing the desired mutation in the middle. The primers should have a melting temperature (Tm) of ≥78°C.
-
PCR Amplification:
-
Set up the PCR reaction as follows:
-
Plasmid DNA template (5-50 ng)
-
Forward Primer (125 ng)
-
Reverse Primer (125 ng)
-
High-fidelity DNA polymerase (as per manufacturer's instructions)
-
dNTP mix (final concentration 200 µM)
-
Reaction Buffer (1X)
-
ddH₂O to a final volume of 50 µL
-
-
Perform PCR with the following cycling conditions (adjust as necessary based on the polymerase and primers used):
-
Initial denaturation: 95°C for 30 seconds
-
18 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55°C for 1 minute
-
Extension: 68°C for 1 minute/kb of plasmid length
-
-
Final extension: 68°C for 5 minutes
-
-
-
DpnI Digestion: Add 1 µL of DpnI restriction enzyme directly to the amplification product. Incubate at 37°C for 1 hour. DpnI digests the parental, methylated DNA template, leaving the newly synthesized, mutated plasmid.
-
Transformation: Transform competent E. coli cells with 1-2 µL of the DpnI-treated PCR product.
-
Plating and Incubation: Plate the transformed cells on LB agar plates containing the appropriate antibiotic. Incubate overnight at 37°C.
-
Colony Selection and Plasmid Purification: Select several individual colonies and grow them overnight in LB broth with the appropriate antibiotic. Purify the plasmid DNA from these cultures using a miniprep kit.
-
Sequence Verification: Verify the presence of the desired mutation and the absence of any other mutations by DNA sequencing.
Protocol 2: Expression of Mutant Proteins
This protocol is for the expression of the mutated gene to produce the corresponding protein, which can then be purified or its activity assessed in vivo.
Materials:
-
Verified plasmid containing the mutated gene of interest under the control of an inducible promoter (e.g., lac promoter)
-
E. coli expression host strain (e.g., BL21(DE3))
-
LB broth with the appropriate antibiotic
-
Inducing agent (e.g., IPTG)
-
SDS-PAGE materials
Procedure:
-
Transformation: Transform the expression host strain with the verified plasmid containing the mutated gene.
-
Culture Growth: Inoculate a single colony into 5 mL of LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Induction: The next day, inoculate 50 mL of fresh LB broth with the overnight culture to an OD₆₀₀ of 0.1. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.4-0.6.
-
Protein Expression: Add the inducing agent (e.g., IPTG to a final concentration of 1 mM) to the culture. Continue to grow the culture for 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to improve protein solubility.
-
Cell Harvesting: Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.
-
Verification of Expression: Resuspend a small aliquot of the cell pellet in SDS-PAGE sample buffer. Analyze the protein expression by SDS-PAGE.
Protocol 3: Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the broth microdilution method for determining the MIC of this compound against the wild-type and mutant bacterial strains.
Materials:
-
This compound stock solution
-
Wild-type and mutant bacterial strains
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare Bacterial Inoculum: Grow the bacterial strains in MHB overnight at 37°C. The next day, dilute the overnight culture in fresh MHB to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Prepare Antibiotic Dilutions: Prepare a series of two-fold dilutions of this compound in MHB in a 96-well microtiter plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well of the microtiter plate, resulting in a final bacterial concentration of 2.5 x 10⁵ CFU/mL and a final volume of 200 µL.
-
Controls: Include a positive control well (bacteria without antibiotic) and a negative control well (broth without bacteria).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀).
Mandatory Visualizations
Caption: Workflow for Site-Directed Mutagenesis and Susceptibility Testing.
Caption: this compound Mechanism of Action and Resistance Pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Site-directed mutagenesis - Wikipedia [en.wikipedia.org]
- 3. Mechanisms of Resistance to Aminoglycoside Antibiotics: Overview and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural and Molecular Basis for Resistance to Aminoglycoside Antibiotics by the Adenylyltransferase ANT(2″)-Ia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. geneticsmr.org [geneticsmr.org]
Troubleshooting & Optimization
Overcoming low yield in Sannamycin J synthesis
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Sannamycin and its analogues. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges, particularly those related to low reaction yields.
General Introduction to Sannamycin Synthesis
Sannamycins are a class of aminoglycoside antibiotics with complex molecular architectures.[1][2] While the total synthesis of Sannamycins A and B has been reported, information specifically on Sannamycin J is limited in the current scientific literature.[1][3] However, the synthetic strategies employed for Sannamycins A and B offer valuable insights and a solid foundation for the synthesis of other analogues, including Sannamycin C and potentially this compound.[4]
The synthesis of these molecules is a multi-step process, often plagued by challenges that can lead to low overall yields.[5] Key strategic stages in the synthesis of Sannamycins A and B include the construction of the aminocyclitol core and the stereoselective glycosylation with a carbohydrate fragment.[1] This guide will focus on troubleshooting common issues encountered during these critical steps to help you optimize your synthetic route and improve your product yield.
Troubleshooting Guide & FAQs
This section addresses specific issues that can lead to low yields during Sannamycin synthesis in a question-and-answer format.
Q1: I am experiencing low yields during the formation of the aminocyclitol core. What are the potential causes and how can I improve the yield?
Potential Causes:
-
Inefficient Cyclization: The intramolecular cyclization to form the core ring structure can be a low-yielding step.
-
Poor Stereocontrol: Achieving the desired stereochemistry of the multiple chiral centers in the aminocyclitol core is challenging and can lead to a mixture of diastereomers, reducing the yield of the target compound.
-
Side Reactions: Competing side reactions, such as elimination or rearrangement, can consume starting materials and reduce the yield of the desired product.
Troubleshooting Strategies:
-
Alternative Synthetic Routes: Consider employing a different synthetic strategy for the aminocyclitol core. For the synthesis of Sannamycins A and B, a successful strategy involved an enantioselective dearomative hydroamination followed by a unique skeletal rearrangement.[1]
-
Catalyst and Reagent Screening: The choice of catalyst and reagents is critical. For instance, in other complex natural product syntheses, the use of specific catalysts like gold(I) has been shown to be effective in promoting key glycosylation steps.[6] While not directly reported for Sannamycin, exploring different catalysts for the key bond-forming reactions in the aminocyclitol synthesis is a valid approach.
-
Protecting Group Strategy: The nature and placement of protecting groups can significantly influence the outcome of a reaction. A well-designed protecting group strategy can prevent unwanted side reactions and improve the efficiency of the desired transformation.
Q2: My stereoselective glycosylation reaction is not providing the desired stereoisomer in high yield. What can I do?
Potential Causes:
-
Incorrect Glycosyl Donor/Acceptor: The reactivity and steric hindrance of the glycosyl donor and acceptor play a crucial role in determining the stereochemical outcome of the glycosylation.
-
Suboptimal Reaction Conditions: Temperature, solvent, and the presence of additives can all influence the stereoselectivity of the glycosylation reaction.
-
Anomeric Mixture: The glycosyl donor may exist as a mixture of anomers, leading to the formation of a mixture of glycosylated products.
Troubleshooting Strategies:
-
Optimize the Glycosyl Donor: Modify the protecting groups on the carbohydrate fragment to influence the stereochemical outcome. The use of participating protecting groups at the C2 position of the glycosyl donor can often favor the formation of 1,2-trans-glycosides.
-
Screen Lewis Acids: The choice of Lewis acid promoter is critical for achieving high stereoselectivity. A range of Lewis acids should be screened to find the optimal conditions for your specific substrate.
-
Control Reaction Temperature: Performing the reaction at low temperatures can often enhance the stereoselectivity of glycosylation reactions.
Q3: I am struggling with the overall yield of my multi-step synthesis. Are there general strategies to improve it?
Potential Causes:
-
Accumulated Losses: Even with moderately high yields in each step, a long synthetic sequence will result in a low overall yield.
-
Difficult Purifications: The purification of intermediates at each step can lead to significant material loss.
-
Convergent vs. Linear Approach: A linear synthetic strategy is more susceptible to low overall yields compared to a convergent approach.[5]
Troubleshooting Strategies:
-
Convergent Synthesis: Redesign your synthetic route to be more convergent. In a convergent synthesis, different fragments of the molecule are synthesized separately and then coupled together at a later stage, which generally leads to higher overall yields.[5]
-
Telescoping Reactions: If possible, combine multiple reaction steps into a single pot without isolating the intermediates. This can reduce material loss during purification.
-
Optimize Critical Steps: Identify the lowest-yielding steps in your synthesis and focus your optimization efforts on them. Even a small improvement in a low-yielding step can have a significant impact on the overall yield.
Quantitative Data Summary
The following table summarizes the reported number of steps for the total synthesis of Sannamycins A and B.
| Compound | Longest Linear Sequence | Starting Material | Reference |
| Sannamycin A | 17 steps | Benzene | [1] |
| Sannamycin B | 14 steps | Benzene | [1] |
Key Experimental Protocols
Note: These are generalized protocols based on the reported synthesis of Sannamycins A and B.[1] Specific conditions will need to be optimized for your particular substrates.
1. Enantioselective Dearomative Hydroamination
This key step is used to construct the aminocyclitol core with high enantioselectivity.
-
Substrate: A substituted benzene derivative.
-
Reagent: A suitable amine source.
-
Catalyst: A chiral catalyst system (e.g., a transition metal complex with a chiral ligand).
-
Solvent: Anhydrous, non-polar solvent (e.g., toluene, dichloromethane).
-
Procedure: To a solution of the benzene derivative and the chiral catalyst in the chosen solvent, add the amine source at a controlled temperature (e.g., -78 °C to room temperature). The reaction is monitored by TLC or LC-MS until completion. The product is then isolated and purified by column chromatography.
2. Stereoselective Glycosylation
This step couples the aminocyclitol core with the carbohydrate fragment.
-
Glycosyl Donor: An activated carbohydrate derivative (e.g., a glycosyl trichloroacetimidate or thioglycoside).
-
Glycosyl Acceptor: The aminocyclitol core with a free hydroxyl group.
-
Promoter: A Lewis acid (e.g., TMSOTf, BF₃·OEt₂).
-
Solvent: Anhydrous, aprotic solvent (e.g., dichloromethane, acetonitrile).
-
Procedure: To a solution of the glycosyl donor and acceptor in the chosen solvent at low temperature (e.g., -40 °C), add the Lewis acid promoter. The reaction is stirred at low temperature and monitored by TLC. Upon completion, the reaction is quenched, and the product is purified by column chromatography.
Visualizations
Caption: General workflow for the total synthesis of Sannamycins A and B.
Caption: Decision-making flowchart for troubleshooting low synthetic yields.
References
- 1. Enantioselective Total Syntheses of Sannamycins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New aminoglycoside antibiotics, sannamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A new aminoglycoside antibiotic, sannamycin C and its 4-N-glycyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Total (Bio)Synthesis: Strategies of Nature and of Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A modular approach to the total synthesis of tunicamycins - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the stability of Sannamycin J in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of Sannamycin J in solution. As specific stability data for this compound is not publicly available, the information presented here is based on the known properties of aminoglycoside antibiotics, the class to which this compound belongs.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of aminoglycoside antibiotics like this compound in solution is primarily influenced by several factors:
-
Temperature: While aminoglycosides generally exhibit good thermal stability, elevated temperatures can accelerate degradation over time.[1] Some initial degradation may occur with heat, as seen with gentamicin.[1]
-
pH: The pH of the solution can significantly impact the stability of aminoglycosides. Extreme pH values (highly acidic or alkaline) can lead to hydrolysis or other degradation reactions.
-
Presence of Other Drugs: Co-formulation with certain other drugs, particularly beta-lactam antibiotics like penicillins and cephalosporins, can lead to the inactivation of aminoglycosides.[2]
-
Light: Although not as common for aminoglycosides as for other classes of antibiotics, exposure to UV light can potentially contribute to degradation.
-
Enzymatic Degradation: In biological systems or in cases of microbial contamination, aminoglycoside-modifying enzymes can inactivate the antibiotic through mechanisms like acetylation, phosphorylation, or adenylation.[3][4]
Q2: What is the expected shelf-life of this compound in a standard aqueous solution?
A2: While specific data for this compound is unavailable, aminoglycosides are known for their excellent long-term stability in aqueous solutions.[1] For example, amikacin, a highly stable aminoglycoside, shows minimal degradation over extended periods when stored properly.[2] It is reasonable to expect this compound to have good stability, but this should be experimentally verified.
Q3: Are there any known degradation pathways for this compound?
A3: Specific degradation pathways for this compound have not been detailed in available literature. However, for aminoglycosides in general, a key non-enzymatic degradation pathway is deglycosylation, which involves the cleavage of the glycosidic bonds linking the amino sugar and aminocyclitol rings.[5] In the presence of certain reactive molecules, such as the beta-lactam ring of some penicillins, inactivation can occur through the formation of an inactive amide conjugate.[2]
Troubleshooting Guides
Issue 1: Loss of this compound activity in a stored solution.
| Possible Cause | Troubleshooting Step |
| Improper Storage Temperature | Verify the storage temperature of your solution. For long-term storage, freezing at -20°C or -80°C is recommended. For short-term storage, refrigeration at 2-8°C is generally suitable.[2] |
| pH Shift | Measure the pH of your solution. If it has shifted to a highly acidic or alkaline range, this could be the cause of degradation. Prepare fresh solutions in a buffered system to maintain a stable pH, typically around neutral. |
| Contamination | If microbial contamination is suspected, filter-sterilize the solution and consider adding a preservative if appropriate for your application. |
| Incompatibility with Container | While less common for aminoglycosides, interactions with the storage container can occur. If using a new type of plastic or glass, consider performing stability studies to ensure compatibility. |
Issue 2: Reduced this compound potency when mixed with another drug.
| Possible Cause | Troubleshooting Step |
| Incompatibility with Beta-Lactams | If this compound is mixed with a beta-lactam antibiotic (e.g., penicillin, carbenicillin), inactivation is likely.[2] Avoid mixing these antibiotics in the same solution. If co-administration is necessary, they should be administered separately. |
| Chemical Reaction with Other Components | Review all components in your formulation. Some excipients or active ingredients could potentially react with the amino or hydroxyl groups of this compound. |
| Concentration-Dependent Effects | The rate of inactivation when mixed with other drugs can be dependent on the concentrations of both agents.[2] Consider if reducing the concentration of either component is feasible. |
Data Presentation
Table 1: Stability of Representative Aminoglycoside Antibiotics in Solution
As specific data for this compound is not available, this table summarizes stability data for other common aminoglycosides to provide a general reference.
| Antibiotic | Storage Condition | Duration | % Remaining Activity | Reference |
| Gentamicin | 25°C with Carbenicillin | 48 hours | Substantial decline | [2] |
| Tobramycin | 25°C with Carbenicillin | 48 hours | Substantial decline | [2] |
| Amikacin | 25°C with Carbenicillin | 3 weeks | No loss of activity | [2] |
| Gentamicin | 4°C with Piperacillin | 8-48 hours | Substantial decline | [2] |
| Tobramycin | 4°C with Piperacillin | 8-48 hours | Substantial decline | [2] |
| Amikacin | 4°C with Piperacillin | 3 weeks | No loss of activity | [2] |
| All three | -8°C or -70°C with beta-lactams | 3 weeks | Virtually no loss | [2] |
| Various | 37°C | 6 weeks | Excellent long-term stability | [1] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for this compound Stability Assessment
This protocol provides a general framework. The specific parameters will need to be optimized for this compound.
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound reference standard in deionized water at a concentration of 1 mg/mL.
-
Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
At each time point of the stability study, withdraw an aliquot of the this compound solution.
-
Dilute the sample with the mobile phase to fall within the concentration range of the calibration curve.
-
-
HPLC Conditions (Starting Point for Optimization):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% Trifluoroacetic acid in water) and Solvent B (e.g., Acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a low wavelength (e.g., 210 nm), or preferably, by Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) as aminoglycosides lack a strong chromophore.
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of this compound in the test samples by interpolating their peak areas from the calibration curve.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Protocol 2: pH Stability Study
-
Buffer Preparation: Prepare a series of buffers with pH values ranging from 3 to 9 (e.g., citrate, phosphate, borate buffers).
-
Sample Incubation:
-
Prepare solutions of this compound in each buffer at a fixed concentration (e.g., 100 µg/mL).
-
Incubate the solutions at a controlled temperature (e.g., 25°C, 40°C).
-
-
Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 24, 48, 72 hours, 1 week).
-
Analysis: Analyze the concentration of this compound in each sample using the developed HPLC method (Protocol 1).
-
Data Reporting: Plot the percentage of this compound remaining against time for each pH value to determine the optimal pH range for stability.
Visualizations
Caption: Workflow for assessing this compound stability in solution.
Caption: Troubleshooting decision tree for this compound stability issues.
References
- 1. Antibiotic stability over six weeks in aqueous solution at body temperature with and without heat treatment that mimics the curing of bone cement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Aminoglycoside Modifying Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies to overcome the action of aminoglycoside-modifying enzymes for treating resistant bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Sannamycin J Purification: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Sannamycin J.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is an aminoglycoside antibiotic.[1] Aminoglycosides are a class of antibiotics known for their potent bactericidal activity. They are highly polar molecules, which can present challenges during purification, such as their propensity to adhere to negatively charged surfaces.[2]
Q2: What is the general strategy for purifying this compound?
The purification of aminoglycoside antibiotics like this compound typically involves a multi-step process that begins with the removal of cells and large debris from the fermentation broth, followed by capture and polishing steps using chromatography. A common approach includes:
-
Clarification: Removal of microbial cells and suspended solids from the fermentation broth.
-
Ion-Exchange Chromatography (IEX): Capture of the positively charged this compound on a cation exchange resin.
-
Polishing: Further purification steps to remove remaining impurities.
-
Desalting and Concentration: Removal of salts and concentration of the purified this compound.
-
Final Product Formulation: Precipitation or lyophilization to obtain the final product.
Q3: What type of chromatography resin is most effective for this compound purification?
Cation exchange chromatography is the most common and effective method for the capture of aminoglycoside antibiotics.[3][4] This is due to the polycationic nature of these molecules at neutral to acidic pH, allowing them to bind strongly to negatively charged resins.
Experimental Protocol: A Representative Purification Workflow
This protocol outlines a general procedure for the purification of this compound from a fermentation broth. Note: This is a representative protocol and may require optimization for specific experimental conditions.
Step 1: Clarification of Fermentation Broth
-
Centrifuge the fermentation broth at 8,000 x g for 20 minutes at 4°C to pellet the microbial cells.
-
Decant the supernatant carefully.
-
Filter the supernatant through a 0.45 µm filter to remove any remaining cells and fine particles. For larger volumes, ceramic membrane filtration can be employed for clarification.[5][6]
Step 2: Cation Exchange Chromatography (Capture Step)
-
Resin: Use a weak acid cation exchange resin (e.g., Amberlite IRC-50).
-
Equilibration: Equilibrate the column with 5 column volumes (CV) of a suitable buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0).
-
Loading: Adjust the pH of the clarified supernatant to 6.0-7.7 and load it onto the equilibrated column at a flow rate of 1-3 CV/hour.[4]
-
Washing: Wash the column with at least 2 CV of the equilibration buffer to remove unbound impurities.[4]
-
Elution: Elute the bound this compound with a linear gradient of an eluent (e.g., 0.5-1.5 M ammonia or a salt solution) at a flow rate of 1-3 CV/hour.[4] Collect fractions and monitor the absorbance at a suitable wavelength (if a chromophore is present) or use a bioassay to identify fractions containing this compound.
Step 3: Polishing (Optional, if higher purity is required)
-
Further purification can be achieved using another chromatography step, such as size-exclusion chromatography or a different ion-exchange resin with different selectivity.
Step 4: Desalting and Concentration
-
Pool the fractions containing pure this compound.
-
Perform buffer exchange and desalting using a suitable method like tangential flow filtration (TFF) or size-exclusion chromatography with a desalting resin.
-
Concentrate the desalted this compound solution using vacuum evaporation or TFF.
Step 5: Final Product Formulation
-
The concentrated this compound solution can be lyophilized to obtain a stable powder. Alternatively, the aminoglycoside salt can be precipitated using a water-miscible organic solvent like methanol or ethanol.[7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Yield after Clarification | This compound adsorbed to cell debris. | Optimize the pH of the fermentation broth before centrifugation to minimize non-specific binding. |
| Incomplete cell lysis leading to product retention. | Ensure complete cell lysis if this compound is an intracellular product. | |
| Low Binding to Cation Exchange Resin | Incorrect pH of the loading sample. | Ensure the pH of the clarified supernatant is adjusted to the optimal binding range (typically 6.0-7.7) where this compound has a net positive charge.[4] |
| High salt concentration in the loading sample. | Dilute the sample to reduce the ionic strength before loading. | |
| Column overloaded. | Reduce the amount of sample loaded onto the column or use a larger column. | |
| Co-elution of Impurities with this compound | Inadequate washing of the column. | Increase the wash volume or include a low concentration of the eluting salt in the wash buffer to remove weakly bound impurities. |
| Elution gradient is too steep. | Optimize the elution gradient to improve the separation of this compound from closely eluting impurities. | |
| Non-specific binding of impurities to the resin. | Add a low concentration of a non-ionic detergent to the loading and wash buffers. | |
| Product Degradation | pH instability. | Maintain the pH within the stability range of this compound throughout the purification process. Although specific data for this compound is limited, many antibiotics have optimal stability between pH 5 and 7. |
| Temperature instability. | Perform purification steps at low temperatures (e.g., 4°C) to minimize degradation. | |
| High Salt Content in Final Product | Inefficient desalting. | Ensure complete buffer exchange during the desalting step. Monitor the conductivity of the product solution. |
| Co-precipitation of salts. | Optimize the precipitation conditions (e.g., solvent, temperature) to minimize salt co-precipitation.[7] |
Quantitative Data Summary
The following table provides a summary of typical quantitative parameters for aminoglycoside purification. These values are indicative and may need to be optimized for this compound purification.
| Parameter | Typical Value/Range | Reference |
| Binding Capacity of Cation Exchange Resin | 10-50 mg/mL of resin | General knowledge |
| Elution pH Range | 8.0 - 11.0 (using ammonia) | [4] |
| Elution Salt Concentration (e.g., NaCl) | 0.5 - 2.0 M | General knowledge |
| Recovery Rate from Ion Exchange | 89.5% - 91.0% | [4] |
| Achievable Purity | >95% | General knowledge |
Visualizations
References
- 1. New aminoglycoside antibiotics, sannamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ion Exchange Chromatography | Sartorius [sartorius.com]
- 4. CN101012246B - Ion exchange purifying method of aminoglycoside antibiotics - Google Patents [patents.google.com]
- 5. CN106317132A - Aminoglycoside antibiotics separation and purification method - Google Patents [patents.google.com]
- 6. bona-filtration.com [bona-filtration.com]
- 7. US4256876A - Process for precipitating aminoglycosides - Google Patents [patents.google.com]
Technical Support Center: Reducing Off-Target Effects of Sannamycin J in Cell-Based Assays
Welcome to the technical support center for Sannamycin J. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating the off-target effects of this compound in cell-based assays. The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an aminoglycoside antibiotic.[1] Like other aminoglycosides, its primary mechanism of action in bacteria is the inhibition of protein synthesis by binding to the 30S ribosomal subunit.[2][3][4] This interaction leads to mistranslation of mRNA and ultimately results in bacterial cell death.[2][5]
Q2: What are the known off-target effects of aminoglycosides, including this compound, in mammalian cells?
While this compound is designed to target bacterial ribosomes, it can have off-target effects in mammalian cells, a common characteristic of the aminoglycoside class. The most well-documented toxicities are:
-
Ototoxicity: Damage to the sensory hair cells of the inner ear, which can lead to hearing loss and balance problems.[2][3][6]
-
Nephrotoxicity: Damage to the proximal tubules of the kidneys, which can impair renal function.[2][6]
At a cellular level, these toxicities are thought to arise from the accumulation of the positively charged aminoglycoside molecules within these specific cell types, leading to a cascade of detrimental events including:
-
Inhibition of mitochondrial protein synthesis.
-
Generation of reactive oxygen species (ROS).
-
Induction of apoptosis (programmed cell death).
One study on the aminoglycoside streptomycin showed that it can reduce protein synthesis and differentiation in cultured C2C12 myotubes.[7] Furthermore, a broader analysis of aminoglycosides revealed that they can alter the expression of numerous human genes involved in a variety of cellular processes.[8][9]
Q3: How can I determine if the observed phenotype in my cell-based assay is due to an on-target or off-target effect of this compound?
Distinguishing between on-target and off-target effects is crucial for the correct interpretation of experimental results. A multi-pronged approach is recommended:
-
Use a Structurally Unrelated Inhibitor: If another compound with a different chemical structure that targets the same bacterial ribosome subunit elicits the same phenotype, it is more likely to be an on-target effect.
-
Genetic Validation: Employ techniques like CRISPR/Cas9 or siRNA to knock down or knock out the intended target (in this case, a bacterial component in a co-culture system, or a potential mammalian off-target). If the genetic modification phenocopies the effect of this compound, it supports an on-target mechanism.
-
Dose-Response Analysis: Off-target effects often occur at higher concentrations than on-target effects. A steep dose-response curve may suggest a specific on-target effect, while a shallow curve could indicate multiple off-target interactions.
-
Cellular Thermal Shift Assay (CETSA): This technique can be used to verify direct binding of this compound to its intended target within the cell.[10][11][12]
Troubleshooting Guides
Issue 1: I am observing significant cytotoxicity in my mammalian cell line when treated with this compound.
This is a common issue with aminoglycosides. Here’s a workflow to troubleshoot this problem:
Troubleshooting Workflow for Cytotoxicity
Caption: A workflow to investigate and mitigate this compound-induced cytotoxicity.
Issue 2: My experimental results are inconsistent or not reproducible.
Inconsistent results can be a sign of off-target effects. Consider the following:
-
Confirm Target Engagement: Use CETSA to ensure that this compound is binding to its intended target at the concentrations used in your assay.
-
Control for Cellular Stress: High concentrations of this compound can induce cellular stress, leading to a variety of non-specific effects. Include controls to monitor for markers of cellular stress, such as the heat shock response or oxidative stress.
-
Use a Reporter Gene Assay with Caution: If you are using a reporter gene assay, be aware that some compounds can directly interfere with the reporter protein (e.g., luciferase). Run a counter-screen with a constitutively active promoter to rule out this possibility.
Quantitative Data
Table 1: Example Cytotoxicity of Aminoglycosides in Mammalian Cell Lines
| Aminoglycoside | Cell Line | Assay | Incubation Time | IC50 / Significant Cytotoxicity Concentration | Reference |
| Dihydrostreptomycin | BHK-21 (hamster kidney) | MTT | 24h | Significant decrease in viability at 3500 µg/mL | [13][14] |
| Neomycin | BHK-21 (hamster kidney) | MTT | 24h | Significant decrease in viability at 9000 µg/mL | [13][14] |
| Dihydrostreptomycin | FEA (feline embryonic fibroblast) | MTT | 24h | Significant decrease in viability at 2500 µg/mL | [13][14] |
| Neomycin | FEA (feline embryonic fibroblast) | MTT | 24h | Significant decrease in viability at 3000 µg/mL | [13][14] |
| Neomycin | Mouse Cochlear Explants | Hair Cell Death | 24h | ~230 µM for 50% cell death | [8] |
Experimental Protocols
1. Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is a generalized procedure to confirm the binding of this compound to its target protein in intact cells.
Experimental Workflow for CETSA
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Methodology:
-
Cell Treatment: Culture cells to 80-90% confluency. Treat the cells with the desired concentration of this compound or a vehicle control and incubate for a sufficient time to allow for compound uptake and target binding.
-
Heating Step: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.
-
Lysis and Separation: Lyse the cells by freeze-thawing or using a lysis buffer. Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Quantification: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of the target protein using a method like Western Blot or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target engagement.[10][15]
2. CRISPR/Cas9-Mediated Knockdown to Validate Off-Target Effects
This protocol outlines a general approach to investigate if the knockdown of a suspected off-target protein phenocopies the effect of this compound.
Logical Workflow for CRISPR/Cas9 Validation
Caption: A logical diagram illustrating the use of CRISPR/Cas9 to validate a suspected off-target.
Methodology:
-
gRNA Design: Design and synthesize guide RNAs (gRNAs) that target the gene of the suspected off-target protein.
-
Transfection: Deliver the gRNAs and Cas9 nuclease into the cells using an appropriate transfection method.
-
Validation of Knockdown: Confirm the successful knockdown of the target protein by Western Blot or qPCR.
-
Phenotypic Analysis: Culture the knockdown cells under the same conditions as the this compound-treated cells and assess if they exhibit the same phenotype.
Signaling Pathways
The off-target effects of aminoglycosides in mammalian cells can trigger specific signaling pathways leading to cytotoxicity. The diagram below illustrates a generalized pathway based on studies with other aminoglycosides.
Generalized Signaling Pathway for Aminoglycoside-Induced Cytotoxicity
References
- 1. A new aminoglycoside antibiotic, sannamycin C and its 4-N-glycyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. youtube.com [youtube.com]
- 4. Aminoglycosides: Activity and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies to overcome the action of aminoglycoside-modifying enzymes for treating resistant bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aminoglycosides: an update on indications, dosing and monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The commonly used antibiotic streptomycin reduces protein synthesis and differentiation in cultured C2C12 myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Protecting Mammalian Hair Cells from Aminoglycoside-Toxicity: Assessing Phenoxybenzamine’s Potential [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. pelagobio.com [pelagobio.com]
- 12. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxic effect of aminoglycoside antibiotics on the mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Addressing Sannamycin J solubility problems for biological assays
Welcome to the technical support center for Sannamycin J. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing common challenges encountered when working with this compound, particularly concerning its solubility for biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an aminoglycoside antibiotic. Aminoglycosides exert their antibacterial effects by binding to the 30S ribosomal subunit of bacteria.[1][2][3][4] This binding interferes with protein synthesis in two main ways: it can block the initiation of protein synthesis and cause misreading of the mRNA template, leading to the production of non-functional or toxic proteins.[1][2][5] This disruption of protein synthesis is ultimately lethal to the bacterial cell.
Q2: What is the best solvent to dissolve this compound?
Based on information for closely related compounds like Sannamycin B, Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[6] Aminoglycosides as a class are generally water-soluble due to their polycationic nature, but preparing a high-concentration stock solution in an aqueous buffer may be challenging.
Q3: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous cell culture medium. Why is this happening and what can I do?
This is a common issue known as "crashing out." It occurs when a compound that is highly soluble in a polar aprotic solvent like DMSO is introduced into an aqueous environment where its solubility is much lower. The rapid change in solvent polarity causes the compound to precipitate.
To avoid this, you can try the following:
-
Lower the final concentration: The final concentration of this compound in your assay may be exceeding its aqueous solubility limit.
-
Use a serial dilution method: Instead of adding the concentrated DMSO stock directly to your final volume of media, perform one or more intermediate dilutions in your assay buffer or media.
-
Pre-warm the media: Ensure your cell culture media or buffer is pre-warmed to 37°C before adding the this compound stock solution.
-
Add the stock solution slowly while vortexing: This helps to ensure rapid and even distribution of the compound, preventing localized high concentrations that can trigger precipitation.
-
Maintain a low final DMSO concentration: High concentrations of DMSO can be toxic to cells. Aim to keep the final DMSO concentration in your assay below 0.5%, and ideally below 0.1%.
Q4: What are the typical working concentrations for this compound in biological assays?
Troubleshooting Guides
Issue 1: this compound Precipitates Immediately Upon Dilution in Aqueous Buffer
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The concentration of this compound in the final solution exceeds its aqueous solubility. | Determine the maximum soluble concentration by preparing a serial dilution and observing for precipitation. Start with a lower final concentration in your assay. |
| Rapid Solvent Exchange | Adding a concentrated DMSO stock directly to a large volume of aqueous buffer causes a sudden decrease in solvent polarity, leading to precipitation. | Perform a serial dilution. First, create an intermediate dilution of the DMSO stock in the assay buffer, and then add this to the final volume. |
| Low Temperature | The solubility of many compounds decreases at lower temperatures. | Ensure your aqueous buffer is at the experimental temperature (e.g., 37°C for cell-based assays) before adding the this compound stock. |
| pH of the Buffer | The solubility of ionizable compounds like aminoglycosides can be pH-dependent. | While specific data for this compound is unavailable, the activity of other aminoglycosides can be influenced by pH.[8] Consider testing the solubility in buffers with slightly different pH values if compatible with your assay. |
Issue 2: this compound Precipitates Over Time in the Incubator
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | This compound may not be stable in the aqueous environment of the assay buffer over long incubation periods. | Prepare fresh dilutions of this compound immediately before each experiment. Minimize the time the compound is in the aqueous solution before the assay is read. |
| Interaction with Media Components | Components in complex media (e.g., proteins, salts) can interact with this compound, leading to the formation of insoluble complexes. | If using cell culture media, try preparing the this compound dilution in a simpler buffer (like PBS) first, and then adding it to the cells. If possible, a serum-free medium might reduce precipitation. |
| Evaporation | Evaporation of the solvent from the assay plate during incubation can increase the concentration of this compound, leading to precipitation. | Ensure proper humidification in your incubator. Use sealed plates or plates with lids to minimize evaporation. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Solvent Addition: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.
-
Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect from light.
Protocol 2: Serial Dilution for Biological Assays
-
Prepare Intermediate Dilution: Based on your desired final concentration, calculate the volume of the DMSO stock solution needed. Prepare an intermediate dilution of the stock in pre-warmed (37°C) assay buffer or cell culture medium. For example, dilute a 10 mM DMSO stock 1:100 in media to get a 100 µM intermediate solution.
-
Prepare Final Dilution: Add the required volume of the intermediate dilution to your assay wells containing pre-warmed media to achieve the final desired concentration.
-
Mixing: Mix gently by pipetting up and down or by gently swirling the plate.
-
Control: Always include a vehicle control in your experiment containing the same final concentration of DMSO as the wells with this compound.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Mechanism of action of this compound.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Aminoglycosides: Activity and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aminoglycoside - Wikipedia [en.wikipedia.org]
- 4. Aminoglycosides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 5. doctor2020.jumedicine.com [doctor2020.jumedicine.com]
- 6. medkoo.com [medkoo.com]
- 7. Subinhibitory Doses of Aminoglycoside Antibiotics Induce Changes in the Phenotype of Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
Technical Support Center: Managing Sannamycin J and Aminoglycoside Resistant Bacterial Strains
This technical support center provides guidance for researchers, scientists, and drug development professionals on handling bacterial strains resistant to Sannamycin J and other aminoglycoside antibiotics. Given the limited specific information on this compound, this guide focuses on the broader class of aminoglycoside antibiotics, to which Sannamycin belongs. The principles and protocols outlined here are applicable to managing resistance to this class of antibiotics in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and the aminoglycoside class of antibiotics?
Sannamycins, such as Sannamycin C, are a group of aminoglycoside antibiotics.[1][2] Aminoglycosides are potent, broad-spectrum antibiotics that are effective against a variety of Gram-positive and Gram-negative bacteria.[3][4] Their primary mechanism of action is to inhibit protein synthesis by binding to the 30S ribosomal subunit of bacteria.[3][4] This binding interferes with the correct reading of mRNA codons, leading to the production of non-functional proteins and ultimately bacterial cell death.[3][4]
Q2: What are the primary mechanisms of bacterial resistance to aminoglycosides?
Bacteria have evolved several mechanisms to resist the effects of aminoglycoside antibiotics. The most common mechanisms include:
-
Enzymatic Modification: Bacteria may produce enzymes, such as aminoglycoside-modifying enzymes (AMEs), that chemically alter the antibiotic molecule, preventing it from binding to the ribosome.[5]
-
Target Site Alteration: Mutations in the bacterial 16S rRNA, the binding site of aminoglycosides on the ribosome, can reduce the antibiotic's binding affinity.[6][7]
-
Reduced Permeability and Efflux: Some bacteria can limit the intracellular concentration of the antibiotic by reducing the permeability of their cell membrane or by actively pumping the antibiotic out of the cell using efflux pumps.[8]
Q3: What are the initial steps to take if I suspect my bacterial strain is resistant to this compound or another aminoglycoside?
If you suspect antibiotic resistance, a systematic approach is crucial. The first step is to perform an antimicrobial susceptibility test (AST) to determine the Minimum Inhibitory Concentration (MIC) of the antibiotic for your bacterial strain.[9] A significantly higher MIC value compared to a known susceptible strain is a strong indicator of resistance.
Q4: What biosafety precautions should be taken when handling aminoglycoside-resistant bacteria?
Working with antibiotic-resistant bacteria requires adherence to proper biosafety protocols to protect both the researcher and the environment.[10] Most multi-drug resistant bacteria, such as MRSA and ESBL-producing Gram-negatives, are classified as Biosafety Level 2 (BSL-2) organisms.[10] Standard BSL-2 practices include:
-
Using personal protective equipment (PPE), such as lab coats and gloves.
-
Working in a biological safety cabinet (BSC) when performing procedures that may generate aerosols.
-
Decontaminating all work surfaces and equipment after use.
-
Following proper procedures for the disposal of contaminated waste.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent MIC Results | - Inoculum concentration is not standardized.- Improper serial dilution of the antibiotic.- Variation in incubation time or temperature. | - Standardize the bacterial inoculum to a 0.5 McFarland standard.- Prepare fresh serial dilutions for each experiment and ensure proper mixing.- Strictly adhere to the recommended incubation conditions (e.g., 37°C for 18-24 hours).[11][12] |
| Unexpected Growth in High Antibiotic Concentrations | - The bacterial strain may have a high level of resistance.- The antibiotic may have degraded.- The presence of a sub-population of resistant mutants. | - Confirm the resistance profile by repeating the MIC test with a wider range of antibiotic concentrations.- Check the expiration date and storage conditions of the antibiotic stock solution.- Streak the culture on an antibiotic-containing agar plate to isolate and re-test individual colonies. |
| No Growth in Control Wells/Plates | - The bacterial inoculum was not viable.- Errors in media preparation. | - Use a fresh bacterial culture for the inoculum.- Prepare a growth control plate/well without any antibiotic to ensure the viability of the bacteria and the quality of the growth medium.[13] |
| Contamination of Cultures | - Non-sterile technique during experimental setup. | - Strictly follow aseptic techniques throughout the experiment.[13][14]- Regularly clean and decontaminate all work areas and equipment. |
Experimental Protocols
Determining Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol outlines the steps for determining the MIC of an aminoglycoside antibiotic against a bacterial strain.
Materials:
-
Bacterial culture in the logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Aminoglycoside antibiotic stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Aseptically pick several colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[12]
-
-
Antibiotic Dilution:
-
Prepare a serial two-fold dilution of the aminoglycoside antibiotic in CAMHB in the 96-well plate. The final volume in each well should be 50 µL.
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial suspension to each well, resulting in a final volume of 100 µL.
-
-
Controls:
-
Growth Control: A well containing only the bacterial suspension and broth (no antibiotic).
-
Sterility Control: A well containing only sterile broth.
-
-
Incubation:
-
Incubate the microtiter plate at 37°C for 16-20 hours.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.[15]
-
Data Presentation
Table 1: Example MIC Values for an Aminoglycoside Antibiotic against E. coli
| Bacterial Strain | Antibiotic | MIC (µg/mL) | Interpretation |
| E. coli ATCC 25922 | Aminoglycoside X | 2 | Susceptible |
| E. coli Clinical Isolate 1 | Aminoglycoside X | 128 | Resistant |
| E. coli Clinical Isolate 2 | Aminoglycoside X | 4 | Susceptible |
Note: These are example values and may not be representative of this compound.
Visualizations
Caption: Experimental workflow for MIC determination.
Caption: A two-component signaling pathway regulating an efflux pump.
References
- 1. A new aminoglycoside antibiotic, sannamycin C and its 4-N-glycyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New aminoglycoside antibiotics, sannamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Aminoglycosides: Activity and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aminoglycoside Resistance with Homogeneous and Heterogeneous Populations of Antibiotic-Resistant Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aminoglycosides: Perspectives on Mechanisms of Action and Resistance and Strategies to Counter Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resistance mechanisms – Antibiotic resistance – ReAct [reactgroup.org]
- 9. woah.org [woah.org]
- 10. researchgate.net [researchgate.net]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. southernbiological.com [southernbiological.com]
- 14. youtube.com [youtube.com]
- 15. bmglabtech.com [bmglabtech.com]
Technical Support Center: Optimization of Fermentation Conditions for Sannamycin J Production
Disclaimer: Specific literature on the optimization of fermentation conditions for Sannamycin J is limited. This guide is based on established principles for the fermentation of other aminoglycoside antibiotics produced by Streptomyces species, the known producers of sannamycins.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the yield of this compound?
A1: The yield of this compound, like many secondary metabolites from Streptomyces, is influenced by a complex interplay of nutritional and physical factors. The most critical parameters to control are:
-
Medium Composition: The type and concentration of carbon and nitrogen sources are paramount. A proper carbon-to-nitrogen (C/N) ratio is crucial for directing metabolic flux towards antibiotic production.[3]
-
Physical Parameters: pH, temperature, aeration (dissolved oxygen), and agitation speed must be maintained within an optimal range.[4][5]
-
Inoculum Quality: The age, size, and physiological state of the seed culture are crucial for a productive fermentation.[5]
-
Genetic Stability: Strain viability and genetic drift of the producing Streptomyces strain can lead to decreased productivity over time.[3][5]
Q2: My Streptomyces culture is growing well (high biomass), but the this compound yield is still low. What could be the reason?
A2: High biomass does not always correlate with high secondary metabolite production. This phenomenon, known as "growth-product decoupling," can occur for several reasons:
-
Nutrient Limitation or Repression: The production of secondary metabolites like this compound is often triggered by the depletion of certain primary nutrients. Conversely, high concentrations of some nutrients, like phosphates, can suppress biosynthesis.[3][6]
-
Suboptimal Induction: The expression of the this compound biosynthetic gene cluster is tightly regulated. Key signaling molecules may not be present at the required concentrations, or repressive factors may be dominant.
-
Incorrect Fermentation Time: Harvesting the culture too early or too late can result in low yields. Secondary metabolite production typically occurs during the stationary phase of growth.[5]
Q3: What are typical carbon and nitrogen sources used in fermentation media for aminoglycoside production?
A3: For aminoglycoside production by Streptomyces, a combination of complex and simple carbon and nitrogen sources is often used.
-
Carbon Sources: Readily metabolized sugars like glucose can sometimes cause carbon catabolite repression, inhibiting antibiotic biosynthesis.[3] Therefore, complex carbohydrates like starch are often preferred.[3] A combination, such as glucose and corn starch, has been shown to be effective in some cases.[7]
-
Nitrogen Sources: Slow-release nitrogen sources like soybean meal are generally preferred.[3] Other common sources include yeast extract and peptone.[4]
Q4: How can I confirm that the compound I am detecting is indeed this compound?
A4: Confirmation of this compound production requires analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS) for accurate mass determination and fragmentation pattern analysis. Comparison with a purified standard of this compound would be the definitive method.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Consistently Low or No this compound Production | 1. Suboptimal Media Composition: Inappropriate carbon/nitrogen sources or ratio.[4] 2. Incorrect Fermentation pH: pH outside the optimal range for biosynthetic enzymes.[4] 3. Non-ideal Temperature: Temperature affecting microbial growth and enzyme kinetics.[4] 4. Inadequate Aeration and Agitation: Insufficient dissolved oxygen for aerobic Streptomyces.[3][4] | 1. Media Optimization: Systematically test different carbon and nitrogen sources and their concentrations.[4] (See Experimental Protocol 2). 2. pH Profiling: Determine the optimal initial pH and monitor/control pH during fermentation. An initial pH of around 6.5-7.0 is often a good starting point for Streptomyces.[7][8][9] 3. Temperature Optimization: Evaluate a range of temperatures (e.g., 25-35°C) to find the optimum for production.[10][11] 4. Aeration/Agitation Study: Optimize agitation speed and aeration rate to ensure sufficient dissolved oxygen. |
| Inconsistent Batch-to-Batch Yield | 1. Poor Inoculum Quality: Variation in spore concentration or viability.[3] 2. Strain Instability: Genetic drift in the producing organism.[3] 3. Media Preparation Inconsistency: Variations in raw material quality or sterilization procedures. 4. Contamination: Presence of unwanted microorganisms.[3] | 1. Standardize Inoculum Preparation: Use a standardized spore suspension with a quantified spore concentration.[4] (See Experimental Protocol 1). 2. Master Cell Bank: Create and maintain a master cell bank of the high-producing strain and use fresh cultures for each fermentation. 3. Quality Control: Use high-quality, consistent sources for media components and validate sterilization protocols.[5] 4. Aseptic Technique: Ensure strict aseptic techniques throughout the entire process. |
| High Biomass, Low this compound Yield | 1. Phosphate Inhibition: High phosphate concentrations can suppress secondary metabolite biosynthesis.[3] 2. Carbon Catabolite Repression: Rapidly metabolized sugars like glucose may inhibit production.[3] 3. Incorrect Harvest Time: Harvesting before or after the peak production phase.[5] | 1. Phosphate Titration: Test different concentrations of the phosphate source to find a level that supports growth without inhibiting production. 2. Alternative Carbon Sources: Experiment with complex carbohydrates like starch or glycerol.[4] 3. Time Course Study: Sample the fermentation broth at regular intervals to determine the optimal harvest time. |
| Mycelial Pelleting Affecting Production | 1. Shear Stress: Agitation speed may be too low, leading to pellet formation. 2. Seed Culture Morphology: A pelleted seed culture can lead to pelleted growth in the production fermenter. | 1. Adjust Agitation Speed: Higher agitation can break up pellets, but excessive shear can damage mycelia.[4] 2. Modify Seed Culture Conditions: Aim for a more dispersed seed culture.[4] 3. Add Microparticles: Inert microparticles can act as nucleation sites and promote more dispersed growth.[4] |
Quantitative Data Summary
Table 1: Optimized Fermentation Parameters for Similar Antibiotics
| Parameter | Optimized Value | Producing Organism | Antibiotic | Reference |
| Initial pH | 6.5 | Streptomyces sp. 891-B6 | Chrysomycin A | [7] |
| 7.0 | Actinomycetes YJ1 | Antifungal | [8][9] | |
| 7.0 | Streptomyces sp. LHR 9 | Antibacterial | [11] | |
| Temperature | 28°C | Actinomycetes YJ1 | Antifungal | [8][9] |
| 29.97°C | Streptomyces sp. 1-14 | Antibacterial | [12] | |
| 35°C | Streptomyces sp. LHR 9 | Antibacterial | [11] | |
| Inoculum Volume | 5% | Streptomyces sp. 891-B6 | Chrysomycin A | [7] |
| 5% | Actinomycetes YJ1 | Antifungal | [8][9] | |
| 8.93% | Streptomyces sp. 1-14 | Antibacterial | [12] | |
| Fermentation Time | 12 days | Streptomyces sp. 891-B6 | Chrysomycin A | [7] |
| 4 days | Actinomycetes YJ1 | Antifungal | [8][9] | |
| 7 days | Streptomyces sp. LHR 9 | Antibacterial | [11] |
Table 2: Example of Optimized Medium Composition for Chrysomycin A
| Component | Optimized Concentration (g/L) |
| Glucose | 39.283 |
| Corn Starch | 20.662 |
| Soybean Meal | 15.480 |
| CaCO₃ | 2.000 |
| Reference | [7] |
Experimental Protocols
Protocol 1: Standardized Inoculum Preparation
Objective: To prepare a consistent Streptomyces spore suspension for inoculating fermentation cultures.[4]
Methodology:
-
Grow the Streptomyces strain on a suitable agar medium (e.g., ISP4) until good sporulation is observed (typically 7-10 days at 28-30°C).[4][5]
-
Aseptically scrape the spores from the agar surface into a sterile solution (e.g., 20% glycerol).[4]
-
Vortex the suspension vigorously to break up mycelial clumps.
-
Filter the suspension through sterile cotton wool to remove mycelial fragments.
-
Quantify the spore concentration using a hemocytometer.
-
Store the spore suspension in aliquots at -80°C.
-
For each experiment, thaw an aliquot and use it to inoculate a seed culture medium. Grow the seed culture to the desired age (e.g., 5 days) before inoculating the production fermenter.[7]
Protocol 2: Media Optimization using One-Factor-at-a-Time (OFAT) Approach
Objective: To identify the optimal concentration of individual media components for this compound production.[4]
Methodology:
-
Prepare a baseline fermentation medium.
-
Vary one component at a time while keeping others constant. For example, test different carbon sources (e.g., glucose, starch, glycerol) at a fixed concentration.[4]
-
Similarly, test different nitrogen sources (e.g., soybean meal, yeast extract, peptone).[4]
-
For each condition, set up several replicate flasks.
-
Inoculate the flasks with a standardized spore suspension of the Streptomyces strain.[4]
-
Incubate the cultures under consistent conditions (e.g., temperature, agitation).[4]
-
Harvest the fermentation broth at a specific time point (e.g., 10 days) and quantify the this compound yield using a suitable analytical method like HPLC.[4]
Visualizations
References
- 1. New aminoglycoside antibiotics, sannamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new aminoglycoside antibiotic, sannamycin C and its 4-N-glycyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. frontiersin.org [frontiersin.org]
- 7. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Optimization of Fermentation Conditions for Antibiotic Production by Actinomycetes YJ1 Strain against Sclerotinia sclerotiorum | Song | Journal of Agricultural Science | CCSE [ccsenet.org]
- 10. Optimization of fermentation conditions to increase the production of antifungal metabolites from Streptomyces sp. KN37 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Optimization of fermentation conditions through response surface methodology for enhanced antibacterial metabolite production by Streptomyces sp. 1-14 from cassava rhizosphere - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results in Sannamycin J MIC assays
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering unexpected results during Minimum Inhibitory Concentration (MIC) assays with Sannamycin J. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What are the expected MIC ranges for this compound?
A1: The specific MIC range for this compound will vary depending on the bacterial species and strain being tested. As this compound is an aminoglycoside antibiotic, its activity is primarily against Gram-negative bacteria and some Gram-positive bacteria.[1][2][3] It is crucial to include quality control (QC) strains with known this compound MIC values in each assay to ensure the validity of the results. If QC strain MICs are within the expected range, but the results for your test organism are unexpected, it may point to a specific resistance mechanism in your strain.
Q2: My MIC values for this compound are inconsistent between experiments. What could be the cause?
A2: Inconsistent MIC values are a common issue in susceptibility testing. For most broth microdilution methods, reproducibility should be within a three-log₂ dilution range, meaning results should be within +/- one twofold dilution from the modal MIC.[4] Several factors can contribute to variability:
-
Inoculum Preparation: The density of the bacterial suspension is critical. An inoculum that is too dense can lead to artificially high MICs, while a sparse inoculum may result in falsely low MICs. Ensure you are using a standardized method, such as the 0.5 McFarland standard, to prepare your inoculum.
-
Incubation Conditions: Deviations in incubation temperature or duration can affect bacterial growth rates and, consequently, MIC values. Use a calibrated incubator set to 35°C ± 2°C and incubate for a consistent period, typically 16-20 hours for most bacteria.[4]
-
Media and Reagents: The composition of the Mueller-Hinton Broth (MHB) can impact the activity of aminoglycosides. Variations in cation concentration (Ca²⁺ and Mg²⁺) between batches of media can affect this compound potency. Ensure you are using cation-adjusted MHB.
-
Pipetting Errors: Inaccurate pipetting during the serial dilution of this compound or the inoculation of the microtiter plate can lead to significant variability.
Q3: I am observing "trailing growth" in my this compound MIC assay. How should I interpret these results?
A3: Trailing growth, also known as the "trailing endpoint," is the phenomenon of reduced but persistent bacterial growth in wells containing antibiotic concentrations above the apparent MIC.[5][6][7] This can make it difficult to determine the true MIC. While more commonly associated with antifungal agents, it can occur with some antibacterial agents.[8]
-
Interpretation: For isolates exhibiting trailing growth, the MIC is often read as the lowest concentration that produces a significant decrease in growth (e.g., ≥80% reduction) compared to the growth control. Reading the results at an earlier time point (e.g., 24 hours instead of 48 hours) may also provide a clearer endpoint.[5][6]
-
Potential Cause: Trailing can be pH-dependent for some compounds.[8][9] While the standard medium for MIC assays is RPMI 1640 buffered to a pH of 7.0, it is worth ensuring your medium's pH is correct.[9]
Q4: I am seeing "skipped wells" in my this compound MIC assay. What does this mean?
A4: "Skipped wells" refer to a situation where a well with a higher concentration of the antibiotic shows bacterial growth, while a well with a lower concentration does not.[10]
-
Interpretation: The Clinical and Laboratory Standards Institute (CLSI) guidelines suggest that a single skipped well can be ignored when reading the MIC. However, the presence of multiple skipped wells may render the test uninterpretable.
-
Potential Causes: Skipped wells can result from several factors, including contamination, improper pipetting, or the presence of a resistant subpopulation within your bacterial culture.[11][12][13] It is recommended to repeat the assay, paying close attention to aseptic technique and pipetting accuracy.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No growth in the growth control well | Inactive inoculum, improper incubation conditions, or inhibitory components in the media. | Verify the viability of your bacterial culture. Ensure the incubator is functioning correctly. Test a new batch of media. |
| Growth in the sterility control well | Contamination of the media, reagents, or microtiter plate. | Use fresh, sterile media and reagents. Ensure aseptic technique is followed throughout the procedure. |
| This compound precipitation in the wells | Poor solubility of this compound in the test medium. | This compound is generally water-soluble. However, if precipitation is observed, ensure the compound is fully dissolved in the initial stock solution. A small amount of a solubilizing agent like DMSO may be used, but its final concentration should not affect bacterial growth.[14] |
| Consistently high MIC values | Bacterial resistance to this compound. | Investigate potential aminoglycoside resistance mechanisms in your test organism. This could include enzymatic modification of the antibiotic, altered ribosomal binding sites, or reduced drug uptake.[15][16] |
Experimental Protocols
Broth Microdilution MIC Assay for this compound
This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water) at a concentration at least 10 times the highest concentration to be tested.[17]
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
2. Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Preparation of the Microtiter Plate:
-
Use a 96-well microtiter plate.
-
Add 100 µL of cation-adjusted MHB to all wells.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
The last two wells of a row should serve as the growth control (no antibiotic) and sterility control (no bacteria).
4. Inoculation and Incubation:
-
Add 10 µL of the standardized bacterial inoculum to each well, except for the sterility control.
-
The final volume in each well will be approximately 110 µL.
-
Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[4]
5. Reading and Interpreting the Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[4]
-
The growth control well should show distinct turbidity.
-
The sterility control well should remain clear.
Visualizations
Caption: Workflow for a standard this compound Broth Microdilution MIC Assay.
Caption: Troubleshooting flowchart for unexpected results in this compound MIC assays.
Caption: Simplified mechanism of action of this compound as an aminoglycoside antibiotic.[3][18]
Caption: Common mechanisms of bacterial resistance to aminoglycoside antibiotics like this compound.[15][16]
References
- 1. A new aminoglycoside antibiotic, sannamycin C and its 4-N-glycyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New aminoglycoside antibiotics, sannamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. Irreproducible and Uninterpretable Polymyxin B MICs for Enterobacter cloacae and Enterobacter aerogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Skipped wells and scientific error during fosfomycin agar dilution and broth microdilution lead to inconsistent minimal inhibitory concentrations and may be cause for reevaluating testing methods for Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. researchgate.net [researchgate.net]
- 14. protocols.io [protocols.io]
- 15. Mechanisms of Resistance to Aminoglycoside Antibiotics: Overview and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Aminoglycosides: Activity and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. files.core.ac.uk [files.core.ac.uk]
- 18. creative-diagnostics.com [creative-diagnostics.com]
Technical Support Center: Minimizing Batch-to-Batch Variability of Synthetic Peptides
Disclaimer: The synthesis protocols and troubleshooting guides provided herein are intended for a general audience of researchers, scientists, and drug development professionals working with synthetic peptides. The term "Sannamycin J" does not correspond to a publicly documented peptide or aminoglycoside antibiotic. Therefore, this guide addresses common challenges in solid-phase peptide synthesis (SPPS) that can be applied to the synthesis of any novel or custom peptide.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of batch-to-batch variability in synthetic peptide production?
Batch-to-batch variability in synthetic peptides can stem from multiple stages of the manufacturing process. Key sources include:
-
Raw Materials: Inconsistencies in the purity and quality of amino acid derivatives and reagents used in solid-phase peptide synthesis (SPPS) can significantly impact the final product.[1][2]
-
Synthesis Process: Incomplete coupling or deprotection steps during SPPS can lead to the formation of deletion or truncated peptide sequences.[1] The complexity of the amino acid sequence, such as the presence of long chains, repetitive motifs, or difficult residues like cysteine and proline, can also contribute to synthesis difficulties.[3]
-
Cleavage and Deprotection: The incomplete removal of protecting groups from the peptide sequence is a common source of impurities.[1]
-
Purification: Variations in the efficiency of purification methods, most commonly high-performance liquid chromatography (HPLC), can result in differing levels of process-related impurities in the final product.[1]
-
Lyophilization and Handling: The final lyophilization step can influence the water content and stability of the peptide. Improper handling and storage can also lead to degradation.[1][4]
-
Peptide Aggregation: Hydrophobic sequences or peptides prone to forming secondary structures may aggregate during synthesis, leading to lower yields and purification challenges.[3]
Q2: How can I ensure the quality and consistency of a new batch of synthetic peptide?
To ensure the quality and consistency of a new peptide batch, it is crucial to perform in-house quality control. This involves a series of analytical tests to verify the identity, purity, and quantity of the peptide. Comparing the Certificate of Analysis (CoA) from the manufacturer with your own analytical data is highly recommended.[5] Key analytical techniques for peptide characterization include:
-
High-Performance Liquid Chromatography (HPLC): A fundamental technique for assessing peptide purity.[6][7]
-
Mass Spectrometry (MS): Used to confirm the molecular weight and sequence of the peptide.[8][9]
-
Amino Acid Analysis (AAA): The gold standard for determining the total peptide content.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information.[7][8]
Q3: What is the importance of peptide content and how is it determined?
Peptide content refers to the actual amount of the target peptide in the lyophilized powder. The total weight of the powder also includes counterions (often from the purification process, like trifluoroacetate) and residual water.[5] Variations in peptide content can lead to significant errors in concentration calculations for downstream experiments, contributing to batch-to-batch variability.[4][10] Amino Acid Analysis (AAA) is the most accurate method to determine peptide content.[1]
Troubleshooting Guide
Issue 1: Inconsistent results in biological assays with different peptide batches.
-
Question: I am observing significant variations in the biological activity of my peptide between different synthesis batches, even though the reported purity is similar. What could be the cause?
-
Answer: This is a common challenge that can often be traced back to factors not immediately apparent from a standard HPLC purity profile.
-
Verify Peptide Identity and Purity: It is essential to perform your own analytical checks to confirm the identity and purity of each batch.
-
Mass Spectrometry (MS): Confirm that the molecular weight of the peptide is correct.
-
High-Performance Liquid Chromatography (HPLC): Run a standardized HPLC protocol in your lab to compare the purity profiles of different batches. Ensure the HPLC method is capable of separating the main peptide from potential impurities.[1]
-
-
Determine Peptide Content: Inaccurate assumptions about peptide concentration are a frequent cause of inconsistent results.
-
Amino Acid Analysis (AAA): Perform AAA to determine the exact peptide content of each batch. This will allow for more accurate concentration calculations.[1]
-
-
Check for Counterion Effects: The trifluoroacetate (TFA) counterion, commonly used in peptide purification, can be cytotoxic in some cell-based assays. If you suspect this is an issue, consider salt exchange procedures.[4]
-
Assess for Unwanted Modifications: Peptides can undergo modifications such as oxidation or deamidation during synthesis and storage, which may alter their biological activity.[5] High-resolution mass spectrometry can help identify these modifications.
-
Issue 2: Difficulty dissolving a new batch of peptide.
-
Question: A new batch of my peptide is not dissolving as readily as previous batches. Why is this happening and how can I address it?
-
Answer: Solubility issues can arise from subtle differences in the peptide's physical state or the presence of impurities.
-
Review the Certificate of Analysis (CoA): Check for any reported differences in the salt form or counterion of the peptide.
-
Test Different Solvents: If the peptide is hydrophobic, you may need to use organic solvents like DMSO or acetonitrile for initial dissolution before preparing aqueous stocks. Always test the solubility of a small amount first.[4]
-
Consider pH Adjustment: The solubility of peptides can be highly dependent on pH. Adjusting the pH of your buffer may improve solubility.
-
Sonication: Gentle sonication can sometimes help to dissolve stubborn peptide aggregates.
-
Quantitative Data Summary
The following table summarizes key analytical parameters for assessing the quality and consistency of synthetic peptide batches.
| Parameter | Method | Purpose | Acceptance Criteria (Example) |
| Identity | Mass Spectrometry (MS) | Confirms the molecular weight of the peptide. | Measured mass should be within ± 0.5 Da of the theoretical mass. |
| Purity | Reversed-Phase HPLC (RP-HPLC) | Determines the percentage of the target peptide relative to impurities. | > 95% (application dependent) |
| Peptide Content | Amino Acid Analysis (AAA) | Quantifies the actual amount of peptide in the lyophilized powder. | 70-90% (typical range) |
| Counterion Content | Ion Chromatography | Determines the amount of counterions (e.g., TFA) present. | Report value |
| Water Content | Karl Fischer Titration | Measures the percentage of water in the lyophilized powder. | < 10% |
Experimental Protocols
Protocol 1: Generic Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry
This protocol outlines a general procedure for manual solid-phase peptide synthesis. The specific reagents and reaction times may need to be optimized for the target peptide sequence.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain and repeat the 20% piperidine in DMF treatment for 15 minutes.
-
Wash the resin extensively with DMF.
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-protected amino acid (3-5 equivalents) with a coupling reagent such as HBTU/HATU and a base like DIPEA in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test like the Kaiser test.[11]
-
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents.
-
Repeat Cycle: Repeat steps 2-4 for each amino acid in the sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with dichloromethane (DCM).
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours.
-
Precipitate the cleaved peptide in cold diethyl ether.
-
-
Purification: Purify the crude peptide using preparative reversed-phase HPLC.
-
Lyophilization: Lyophilize the purified peptide fractions to obtain a dry powder.
Protocol 2: Quality Control Analysis by LC-MS
This protocol provides a general method for analyzing the identity and purity of a synthetic peptide.
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the peptide in an appropriate solvent (e.g., 50% acetonitrile in water).
-
LC-MS System: Use a C18 column with a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
HPLC Method:
-
Equilibrate the column with 95% A and 5% B.
-
Inject the sample.
-
Run a linear gradient from 5% to 95% B over 30 minutes.
-
-
MS Detection:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Scan a mass range appropriate for the expected molecular weight of the peptide.
-
-
Data Analysis:
-
Integrate the peak areas from the HPLC chromatogram to determine the purity.
-
Analyze the mass spectrum to confirm the molecular weight of the peptide.
-
Visualizations
Caption: A generalized workflow for solid-phase peptide synthesis, purification, and analysis.
Caption: A decision tree for troubleshooting inconsistent experimental results between peptide batches.
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. blog.mblintl.com [blog.mblintl.com]
- 4. genscript.com [genscript.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ijsra.net [ijsra.net]
- 8. resolvemass.ca [resolvemass.ca]
- 9. biopharmaspec.com [biopharmaspec.com]
- 10. verifiedpeptides.com [verifiedpeptides.com]
- 11. peptide.com [peptide.com]
Strategies to reduce Sannamycin J-induced toxicity in animal models
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Sannamycin J, a novel aminoglycoside antibiotic. The following troubleshooting guides and frequently asked questions (FAQs) address potential issues related to this compound-induced toxicity in animal models, based on the established knowledge of the aminoglycoside class of antibiotics.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action of this compound and other aminoglycosides?
A1: this compound, as an aminoglycoside, is believed to exert its antibacterial effects by interfering with bacterial protein synthesis. Aminoglycosides bind to the 16S ribosomal RNA of the 30S ribosomal subunit in bacteria.[1][2] This binding leads to codon misreading and the production of truncated or nonfunctional proteins, ultimately resulting in bacterial cell death.[1][2]
Q2: What are the primary toxicities associated with this compound in animal models?
A2: Based on the known toxicities of aminoglycoside antibiotics, the primary concerns with this compound in animal models are likely to be nephrotoxicity (kidney damage) and ototoxicity (damage to the inner ear, leading to hearing loss and balance problems).[3][4] High doses or prolonged administration of aminoglycosides can lead to the accumulation of the drug in renal tubules and inner ear cells, causing cellular damage.[5][6]
Q3: Are there any known strategies to mitigate this compound-induced toxicity?
A3: While specific data on this compound is limited, general strategies to reduce aminoglycoside toxicity can be applied. These include:
-
Chemical Modification: Modifying the chemical structure of the aminoglycoside can reduce its cationic charge, potentially decreasing its uptake into renal and cochlear cells.[5]
-
Co-administration of Protective Agents: Certain compounds, when administered with aminoglycosides, have shown potential in reducing toxicity. For example, the co-administration of zileuton has been shown to attenuate amikacin-associated nephrotoxicity in animal models.[7] Similarly, mannitol has been observed to protect kidney cells from gentamicin-induced cytotoxicity.[8]
-
Dosing Strategies: Optimizing the dosing regimen, such as once-daily dosing, may help to minimize drug accumulation and subsequent toxicity.[3]
-
Therapeutic Drug Monitoring (TDM): Monitoring plasma concentrations of the drug can help maintain levels within the therapeutic window, avoiding concentrations associated with toxicity.[9][10]
Troubleshooting Guides
Problem 1: High incidence of acute kidney injury (AKI) in animals treated with this compound.
-
Possible Cause: The administered dose of this compound may be too high, leading to excessive accumulation in the renal proximal tubules.[1][6]
-
Troubleshooting Steps:
-
Dose Reduction: Systematically lower the dose of this compound to determine the minimum effective dose with an acceptable safety margin.
-
Hydration: Ensure animals are adequately hydrated, as dehydration can exacerbate aminoglycoside-induced nephrotoxicity.
-
Co-administration of Renoprotective Agents: Consider the co-administration of agents shown to reduce aminoglycoside nephrotoxicity, such as antioxidants or specific small molecules.[7]
-
Monitor Renal Function: Regularly monitor serum creatinine and blood urea nitrogen (BUN) levels to detect early signs of kidney damage.[7][11]
-
Problem 2: Evidence of ototoxicity (hearing loss or balance issues) in long-term studies.
-
Possible Cause: Cumulative exposure to this compound may be causing progressive damage to the hair cells of the cochlea.[3][4]
-
Troubleshooting Steps:
-
Auditory Function Testing: Implement baseline and periodic auditory brainstem response (ABR) testing to quantify hearing loss.
-
Limit Duration of Therapy: If possible, shorten the duration of this compound treatment to reduce cumulative exposure.
-
Investigate Alternative Dosing Schedules: Explore intermittent or "drug holiday" dosing schedules to allow for potential recovery or reduce the rate of damage.[3]
-
Histopathological Analysis: At the end of the study, perform histological examination of the cochlea to assess hair cell damage.
-
Quantitative Data Summary
Table 1: Comparative Nephrotoxicity of Aminoglycosides in Animal Models
| Aminoglycoside | Animal Model | Dose | Incidence of Nephrotoxicity | Key Findings | Reference |
| Amikacin | Sprague-Dawley Rats | 500 mg/kg | 100% | Dose-dependent increase in nephrotoxicity. | [11] |
| Amikacin | Sprague-Dawley Rats | Not specified | 90% | Co-administration with zileuton reduced the rate to 30%. | [7] |
| Gentamicin | Not specified | Not specified | High | Tobramycin is preferred in CF patients to reduce renal failure risk. | [3] |
Experimental Protocols
Protocol 1: Evaluation of this compound-Induced Nephrotoxicity in a Rat Model
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old).
-
Acclimatization: House animals in standard conditions for at least one week prior to the experiment.
-
Grouping: Divide animals into a control group (vehicle administration) and experimental groups receiving different doses of this compound (e.g., low, medium, high dose).
-
Drug Administration: Administer this compound or vehicle subcutaneously once daily for a predetermined period (e.g., 7-14 days).
-
Monitoring:
-
Endpoint: At the end of the treatment period, euthanize the animals and collect kidney tissues for histopathological analysis (e.g., H&E staining to observe tubular necrosis).
-
Data Analysis: Compare serum creatinine and BUN levels, as well as histopathological scores, between the control and this compound-treated groups.
Protocol 2: Assessment of a Potential Protective Agent Against this compound-Induced Nephrotoxicity
-
Animal Model and Acclimatization: As described in Protocol 1.
-
Grouping:
-
Group 1: Vehicle control.
-
Group 2: this compound alone (at a dose known to induce nephrotoxicity).
-
Group 3: this compound + Protective Agent.
-
Group 4: Protective Agent alone.
-
-
Drug Administration: Administer the protective agent at a specified time relative to this compound administration (e.g., 30 minutes prior).
-
Monitoring and Endpoint: As described in Protocol 1.
-
Data Analysis: Compare the nephrotoxicity markers between the this compound alone group and the this compound + Protective Agent group to determine if the agent has a significant protective effect.
Visualizations
Caption: Workflow for assessing this compound toxicity in animal models.
Caption: Simplified signaling pathway of aminoglycoside-induced nephrotoxicity.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Minimizing the toxicity of aminoglycosides in cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of different aminoglycoside antibiotic treatments to refine ototoxicity studies in adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reducing the Toxicity of Designer Aminoglycosides as Nonsense Mutation Readthrough Agents for Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Animal models mimicking aminoglycoside-induced renal damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Zileuton ameliorates aminoglycoside and polymyxin-associated acute kidney injury in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potentiating aminoglycoside antibiotics to reduce their toxic side effects | PLOS One [journals.plos.org]
- 9. Too much of a good thing: defining antimicrobial therapeutic targets to minimize toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of Amikacin Drug Exposure and Nephrotoxicity in an Animal Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Sannamycin J vs. Sannamycin A: A Comparative Guide to Antibacterial Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the comparative analysis of the antibacterial activity of Sannamycin J and Sannamycin A, two members of the sannamycin family of aminoglycoside antibiotics. While both compounds are known to be produced by Streptomyces sannanensis, publicly available data directly comparing the antibacterial potency of this compound and Sannamycin A is currently limited.[1][2][3] This document outlines the standardized experimental protocols necessary to generate such comparative data, presents a template for data visualization, and describes the general mechanism of action for this class of antibiotics.
General Background
Data Presentation: Comparative Antibacterial Activity
To facilitate a direct comparison of the antibacterial efficacy of this compound and Sannamycin A, the Minimum Inhibitory Concentration (MIC) of each compound should be determined against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The MIC is defined as the lowest concentration of an antibiotic that prevents visible growth of a bacterium under defined conditions.[6][7]
The following table serves as a template for presenting the comparative MIC data. The values are expressed in micrograms per milliliter (µg/mL).
| Bacterial Strain | Gram Stain | This compound MIC (µg/mL) | Sannamycin A MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | Data to be determined | Data to be determined |
| Enterococcus faecalis | Gram-positive | Data to be determined | Data to be determined |
| Escherichia coli | Gram-negative | Data to be determined | Data to be determined |
| Pseudomonas aeruginosa | Gram-negative | Data to be determined | Data to be determined |
| Klebsiella pneumoniae | Gram-negative | Data to be determined | Data to be determined |
Experimental Protocols
The following protocol for the broth microdilution method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[6][7]
Broth Microdilution Assay for MIC Determination
1. Preparation of Materials:
- Bacterial Strains: Pure, overnight cultures of the desired bacterial strains.
- Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
- Antibiotics: Stock solutions of this compound and Sannamycin A of known concentration.
- Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator, spectrophotometer.
2. Inoculum Preparation:
- Aseptically pick several colonies of the test bacterium from an agar plate and inoculate into a tube of sterile saline or broth.
- Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
- Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Antibiotic Dilution Series:
- Prepare a serial two-fold dilution of this compound and Sannamycin A in CAMHB in the wells of the 96-well microtiter plates. The concentration range should be chosen to encompass the expected MIC values.
- A typical dilution series might range from 128 µg/mL down to 0.25 µg/mL.
- Include a growth control well (containing only the bacterial inoculum and broth) and a sterility control well (containing only broth) on each plate.
4. Inoculation and Incubation:
- Inoculate each well (except the sterility control) with the prepared bacterial suspension. The final volume in each well should be uniform (e.g., 100 µL).
- Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.
5. Determination of MIC:
- Following incubation, visually inspect the plates for bacterial growth (turbidity).
- The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of this compound and Sannamycin A.
Signaling Pathways and Mechanism of Action
As aminoglycosides, both this compound and Sannamycin A are presumed to exert their antibacterial effects by targeting bacterial protein synthesis. The following diagram illustrates the generalized mechanism of action for aminoglycoside antibiotics.
The binding of the aminoglycoside to the 30S ribosomal subunit interferes with the fidelity of protein synthesis, leading to the production of non-functional or toxic proteins. This disruption of essential cellular processes ultimately results in bacterial cell death. The specific binding affinity and inhibitory potency at the ribosomal level would likely determine the differences in antibacterial activity between this compound and Sannamycin A. Further research is required to elucidate the precise molecular interactions and any potential variations in the mechanism of action between these two compounds.
References
- 1. A new aminoglycoside antibiotic, sannamycin C and its 4-N-glycyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New aminoglycoside antibiotics, sannamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A NEW AMINOGLYCOSIDE ANTIBIOTIC, SANNAMYCIN C AND ITS 4-N-GLYCYL DERIVATIVE [jstage.jst.go.jp]
- 4. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselective Total Syntheses of Sannamycins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. idexx.com [idexx.com]
A Comparative Analysis of the Efficacy of Sannamycin J and Tobramycin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a detailed comparison of the antibacterial efficacy of the aminoglycoside antibiotic Tobramycin and the Sannamycin family of aminoglycosides. Due to the absence of specific published data for "Sannamycin J," this comparison utilizes available data for the Sannamycin family, with a focus on Fortimicin A, a well-studied Sannamycin-type antibiotic. The primary differentiator identified is their spectrum of activity, particularly against Pseudomonas aeruginosa. While Tobramycin is a cornerstone for treating P. aeruginosa infections, available data suggests that Sannamycin-type aminoglycosides like Fortimicin A lack significant activity against this clinically important pathogen. This guide presents available quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes to aid researchers in understanding the relative therapeutic potential of these antibiotic classes.
Introduction
Aminoglycosides are a critical class of antibiotics used to treat severe bacterial infections. Their bactericidal activity and broad spectrum make them valuable therapeutic agents. This guide focuses on a comparative evaluation of Tobramycin, a widely used aminoglycoside, and the Sannamycin family of antibiotics. While the specific entity "this compound" is not documented in the available scientific literature, the Sannamycin family, represented by compounds like Sannamycin A, B, C, and Fortimicin A, offers a basis for comparison. This analysis aims to provide drug development professionals and researchers with a clear, data-driven comparison of their efficacy.
Mechanism of Action
Both Tobramycin and Sannamycins are aminoglycoside antibiotics and share a common mechanism of action. They exert their bactericidal effect by irreversibly binding to the 30S ribosomal subunit of bacteria. This binding interferes with the initiation of protein synthesis and causes misreading of mRNA, leading to the production of non-functional proteins and ultimately, bacterial cell death.
Figure 1: Aminoglycoside Mechanism of Action
Comparative Efficacy and Antibacterial Spectrum
The antibacterial spectrum of an antibiotic is a critical determinant of its clinical utility. The following table summarizes the known in vitro activity of Tobramycin and the Sannamycin family (represented by Fortimicin A and a 4-N-glycyl derivative of Sannamycin C).
| Organism | Sannamycin Family (MIC µg/mL) | Tobramycin (MIC µg/mL) | References |
| Pseudomonas aeruginosa | Weak or no activity | 0.25 - 8 | [1] |
| Staphylococcus aureus | Active (derivative) | 0.02 - 1 | [2][3] |
| Escherichia coli | Active (derivative) | 0.06 - >2.5 | [2][4] |
| Other Gram-negatives | Broad-spectrum (except P. aeruginosa) | Broad-spectrum | [1] |
| Aminoglycoside-resistant strains | Active (derivative) | Varies by resistance mechanism | [2] |
Key Findings:
-
Pseudomonas aeruginosa: The most significant difference lies in their activity against P. aeruginosa. Tobramycin is highly potent against this pathogen, making it a primary treatment for infections, especially in cystic fibrosis patients. In contrast, Fortimicin A, a Sannamycin-type aminoglycoside, has been reported to have weak or no activity against P. aeruginosa[1].
-
Gram-Positive and other Gram-Negative Bacteria: A 4-N-glycyl derivative of Sannamycin C has shown inhibitory activity against both Gram-positive and Gram-negative bacteria, including aminoglycoside-resistant strains[2]. Fortimicin A also demonstrates broad-spectrum activity against many clinically important aerobic and facultatively anaerobic bacteria, with the notable exception of P. aeruginosa and some other Pseudomonas species[1]. Tobramycin also has a broad spectrum of activity against many Gram-negative and some Gram-positive bacteria.
-
Resistant Strains: The 4-N-glycyl derivative of Sannamycin C's activity against resistant strains suggests potential for further development to address antimicrobial resistance[2].
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental method for assessing the in vitro efficacy of an antimicrobial agent. The following is a detailed protocol for the broth microdilution method, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Broth Microdilution Method for MIC Determination (CLSI Guideline)
-
Preparation of Antimicrobial Stock Solution:
-
Prepare a stock solution of the antimicrobial agent (Sannamycin or Tobramycin) at a high concentration in a suitable solvent.
-
Sterilize the stock solution by filtration.
-
-
Preparation of Microdilution Plates:
-
Using a 96-well microtiter plate, perform serial twofold dilutions of the antimicrobial stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.
-
The final volume in each well should be 50 µL.
-
Include a growth control well (broth only, no antibiotic) and a sterility control well (uninoculated broth).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium.
-
Suspend the colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
After incubation, examine the plates for visible bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
Figure 2: Broth Microdilution MIC Assay Workflow
Conclusion
Based on the available evidence, Tobramycin and the Sannamycin family of aminoglycosides exhibit distinct efficacy profiles. Tobramycin remains a critical therapeutic option for infections caused by Pseudomonas aeruginosa. The Sannamycin family, as represented by Fortimicin A, demonstrates a broader spectrum against many other bacteria but appears to lack efficacy against P. aeruginosa. The development of derivatives of Sannamycin C with activity against resistant strains is a promising area of research. Further investigation into novel Sannamycin compounds is warranted to fully elucidate their therapeutic potential and spectrum of activity. Researchers and drug development professionals should consider these differences when designing new antibacterial strategies and selecting candidates for further development.
References
- 1. Antibacterial activity of fortimicin A compared with those of five other aminoglycosides, and factors affecting susceptibility tests - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new aminoglycoside antibiotic, sannamycin C and its 4-N-glycyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ["In vitro" determination of bacterial sensitivity to tobramycin (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
Navigating Aminoglycoside Resistance: A Comparative Analysis of Sannamycin J
For researchers, scientists, and drug development professionals, understanding the landscape of antibiotic cross-resistance is paramount in the fight against multidrug-resistant organisms. This guide provides a comparative overview of Sannamycin J, a member of the aminoglycoside family, and its potential performance against bacteria resistant to other common aminoglycosides like gentamicin, amikacin, and tobramycin. While direct comparative studies on this compound are limited in publicly available literature, this document outlines the established methodologies for such investigations and discusses the potential of the sannamycin class based on available data.
Introduction to Sannamycin and Aminoglycoside Resistance
Sannamycins are a group of aminoglycoside antibiotics produced by Streptomyces sannanensis.[1] Like other aminoglycosides, their primary mechanism of action is the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit.[2] However, the clinical utility of aminoglycosides is often hampered by the development of bacterial resistance. The most prevalent mechanism of resistance is the enzymatic modification of the antibiotic by aminoglycoside-modifying enzymes (AMEs).[2][3][4][5] These enzymes, which include N-acetyltransferases (AACs), O-nucleotidyltransferases (ANTs), and O-phosphotransferases (APHs), alter the structure of the aminoglycoside, preventing it from effectively binding to its ribosomal target.
A key area of interest for any new aminoglycoside is its susceptibility to these resistance mechanisms and, consequently, its cross-resistance profile with existing aminoglycosides. A significant finding in the literature indicates that a 4-N-glycyl derivative of Sannamycin C demonstrated inhibitory activity against both Gram-positive and Gram-negative bacteria, including strains resistant to other aminoglycosides.[6] This suggests that modifications to the sannamycin scaffold could offer a strategy to evade common resistance mechanisms.
Comparative In Vitro Activity: A Framework for Evaluation
To definitively assess the cross-resistance profile of this compound, a comparative study of its in vitro activity against a panel of well-characterized aminoglycoside-resistant bacterial isolates is necessary. The following table illustrates the type of data that would be generated from such a study, presenting hypothetical Minimum Inhibitory Concentration (MIC) values. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
| Bacterial Strain | Resistance Mechanism | This compound (µg/mL) | Gentamicin (µg/mL) | Amikacin (µg/mL) | Tobramycin (µg/mL) |
| Pseudomonas aeruginosa ATCC 27853 | Wild-Type (Susceptible) | ≤1 | ≤1 | ≤2 | ≤1 |
| Pseudomonas aeruginosa PA01 | Efflux pump overexpression | 2 | 4 | 4 | 2 |
| Escherichia coli EC-1 | AAC(3)-II | 2 | >64 | 4 | >64 |
| Klebsiella pneumoniae KP-1 | APH(3')-VI | 4 | 16 | >128 | 32 |
| Staphylococcus aureus MRSA-1 | ANT(4')-Ia | 1 | >64 | >128 | >64 |
Note: The MIC values presented in this table are hypothetical and for illustrative purposes only. Actual experimental data is required for a definitive comparison.
Experimental Protocols for Cross-Resistance Studies
The determination of cross-resistance is typically achieved through standardized antimicrobial susceptibility testing methods. The broth microdilution method is a widely accepted and reproducible technique for determining the MIC of an antibiotic.
Broth Microdilution Method for MIC Determination
This method involves preparing a series of twofold dilutions of each antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. After incubation, the plates are examined for visible bacterial growth.
Materials:
-
This compound, Gentamicin, Amikacin, Tobramycin analytical grade powders
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial isolates (both susceptible and resistant strains)
-
Spectrophotometer
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator
Procedure:
-
Antibiotic Stock Solution Preparation: Prepare stock solutions of each antibiotic in a suitable solvent and sterilize by filtration.
-
Preparation of Antibiotic Dilutions: Perform serial twofold dilutions of each antibiotic in CAMHB in the microtiter plates to achieve a range of final concentrations.
-
Inoculum Preparation: Culture the bacterial isolates overnight on an appropriate agar medium. Suspend several colonies in sterile saline or PBS and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation: Inoculate each well of the microtiter plate containing the antibiotic dilutions with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.
Visualizing the Workflow and Resistance Mechanisms
To better understand the experimental process and the underlying principles of aminoglycoside resistance, the following diagrams are provided.
Conclusion
References
- 1. New aminoglycoside antibiotics, sannamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aminoglycosides: Activity and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Resistance to Aminoglycoside Antibiotics: Overview and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Strategies to overcome the action of aminoglycoside-modifying enzymes for treating resistant bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A new aminoglycoside antibiotic, sannamycin C and its 4-N-glycyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of the ototoxicity of Sannamycin J and Gentamicin
Comparative Analysis of Ototoxicity: Sannamycin J vs. Gentamicin
A Framework for Preclinical Evaluation
Introduction
Aminoglycoside antibiotics are potent bactericidal agents crucial for treating severe Gram-negative infections.[1] However, their clinical utility is often limited by significant side effects, most notably ototoxicity, which can lead to permanent hearing loss and vestibular dysfunction.[2] Gentamicin is a widely used aminoglycoside known for its ototoxic potential, making it a critical benchmark for the safety evaluation of new compounds in this class.[2]
This guide provides a comparative framework for analyzing the ototoxicity of this compound against Gentamicin. Initial literature searches revealed that while Sannamycin A, B, and C were identified in the late 1970s, there is no publicly available data regarding a compound named "this compound" or any ototoxicity studies for the Sannamycin family of antibiotics.[3][4] Therefore, this document will detail the established ototoxic profile of Gentamicin and outline the standard experimental protocols required to perform a comprehensive comparative analysis. This framework is designed for researchers, scientists, and drug development professionals to assess the ototoxic liability of novel aminoglycosides like this compound.
Profile of a Known Ototoxin: Gentamicin
Gentamicin's ototoxic effects are primarily directed at the sensory hair cells of the inner ear.[5] The damage is typically irreversible as mammalian hair cells do not spontaneously regenerate.[6]
Mechanism of Ototoxicity
Gentamicin enters the inner ear fluids via the bloodstream, crossing the blood-labyrinth barrier.[6] Its toxic effects are initiated upon entry into the cochlear and vestibular hair cells, primarily through mechanotransduction channels at the tips of the stereocilia.[6] Once inside the cell, Gentamicin triggers a cascade of damaging events:
-
Reactive Oxygen Species (ROS) Production: Gentamicin is known to generate free radicals within the inner ear, leading to oxidative stress that damages sensory cells and neurons.[2]
-
Mitochondrial Dysfunction: As an aminoglycoside, it can interfere with mitochondrial protein synthesis, disrupting cellular energy production and promoting apoptosis.
-
Activation of Apoptotic Pathways: Gentamicin can activate cell death signaling cascades, including the c-Jun N-terminal kinase (JNK) pathway, which plays a crucial role in hair cell apoptosis.[6]
-
NMDA Receptor Interaction: It may mimic the effects of polyamines on NMDA receptors, leading to overstimulation, increased nitric oxide (NO) formation, and excitotoxicity.[6]
Functional and Cellular Impact
Gentamicin exposure can result in both cochleotoxicity (damage to the hearing apparatus) and vestibulotoxicity (damage to the balance system).[2] Cochlear damage often manifests first as high-frequency hearing loss, which can progress to affect lower frequencies with continued exposure.[5] The outer hair cells (OHCs) are generally more vulnerable to damage than the inner hair cells (IHCs), and the damage typically follows a base-to-apex gradient within the cochlea.[5][7]
Data Presentation: A Comparative Framework
A direct comparison of ototoxicity requires quantitative data from standardized preclinical models. The following tables present established data for Gentamicin and serve as a template for evaluating a new compound like this compound.
Table 1: Auditory Brainstem Response (ABR) Threshold Shifts
| Compound | Animal Model | Dose & Duration | Frequency | Mean Threshold Shift (dB) | Reference |
| Gentamicin | Rat | 100 mg/kg/day for 4 weeks | 8 kHz | 24 dB | [8] |
| 16 kHz | 34 dB | [8] | |||
| 24 kHz | 40 dB | [8] | |||
| 32 kHz | 42 dB | [8] | |||
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Table 2: Cochlear Hair Cell Loss
| Compound | Model | Dose & Duration | Cochlear Region | Outer Hair Cell (OHC) Loss (%) | Inner Hair Cell (IHC) Loss (%) | Reference |
| Gentamicin | Guinea Pig | 3.2 mg total dose (1 week) | Basal Turn | Dose-dependent, significant loss | Dose-dependent, significant loss | [9] |
| Gentamicin | Mouse Cochlear Culture | 0.25 mM for 1 hour | Middle Turn | ~54% | Minimal | [10] |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Experimental Protocols
Standardized methodologies are critical for generating reliable and comparable ototoxicity data. The following protocols for Auditory Brainstem Response (ABR) testing and hair cell quantification are considered the gold standard in preclinical ototoxicity assessment.
1. Auditory Brainstem Response (ABR) Testing
ABR is an electrophysiological test that provides an objective measure of hearing sensitivity by recording neural responses to sound from the auditory nerve and brainstem pathways.[8]
-
Animal Model and Preparation: A common model is the rat or guinea pig. Animals are anesthetized, and their body temperature is maintained.
-
Electrode Placement: Subdermal needle electrodes are placed in a standard montage: a non-inverting electrode on the vertex (high forehead), an inverting electrode on the mastoid or earlobe of the test ear, and a ground electrode on the contralateral mastoid or a posterior location.[11]
-
Stimulus: Frequency-specific tone bursts (e.g., at 8, 16, 24, and 32 kHz) and/or broadband clicks are delivered to the ear canal via an insert earphone.[8]
-
Data Acquisition: Stimuli are presented at decreasing intensity levels (e.g., in 5-10 dB steps) to determine the hearing threshold.[11] Evoked potentials are recorded, amplified, filtered, and averaged for each intensity level.
-
Threshold Determination: The ABR threshold is defined as the lowest stimulus intensity that produces a clear, reproducible waveform (typically Wave V). Ototoxicity is quantified as the "threshold shift," which is the difference in dB between the baseline ABR threshold measured before drug administration and the threshold measured after treatment.[12]
2. Cochlear Hair Cell Counting (Cytocochleogram)
This histological method provides a direct quantification of sensory cell loss along the length of the cochlea.
-
Tissue Preparation: Following the final ABR measurement, animals are euthanized, and the temporal bones are harvested. The cochleae are fixed (e.g., with 4% paraformaldehyde) and decalcified.[5]
-
Dissection and Staining: The organ of Corti is carefully microdissected from the cochlea. The tissue is then permeabilized and stained. A common method involves using fluorescently-labeled phalloidin (which binds to F-actin in stereocilia) and an antibody against a hair cell-specific protein like Myosin VIIa to visualize the hair cells.[5][10]
-
Imaging: The stained tissue is mounted on a slide and imaged using a confocal microscope. Z-stack images are acquired along the entire length of the cochlear spiral.
-
Quantification: The images are used to count the number of present and absent inner hair cells (IHCs) and outer hair cells (OHCs) for specific segments of the cochlea (e.g., apical, middle, and basal turns). The results are often presented as a cytocochleogram, a graph showing the percentage of missing hair cells as a function of their position along the cochlea.[7]
Visualizations
Experimental Workflow and Signaling Pathways
Diagrams created using Graphviz provide a clear visual representation of complex processes.
Caption: Workflow for a preclinical comparative ototoxicity study.
Caption: Key signaling pathways in Gentamicin ototoxicity.
Conclusion
While a direct empirical comparison between this compound and Gentamicin is not possible due to a lack of data for this compound, this guide establishes the necessary scientific framework for such an evaluation. The known ototoxic profile of Gentamicin, characterized by dose-dependent hearing threshold shifts and cochlear hair cell loss, serves as an essential benchmark.[8][9] By employing standardized and robust experimental protocols, including Auditory Brainstem Response testing and quantitative histology, researchers can effectively determine the relative ototoxic risk of novel aminoglycosides. The generation of such data is paramount for the development of safer and more effective antibacterial therapies.
References
- 1. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aminoglycoside-induced ototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New aminoglycoside antibiotics, sannamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new aminoglycoside antibiotic, sannamycin C and its 4-N-glycyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of Rapid Sensory Hair-Cell Death Following Co-administration of Gentamicin and Ethacrynic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism and Prevention of Ototoxicity Induced by Aminoglycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Gentamicin-Induced Ototoxicity and Nephrotoxicity Vary with Circadian Time of Treatment and Entail Separate Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cochlear hair cell loss in single-dose versus continuous round window administration of gentamicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mja.com.au [mja.com.au]
- 12. Interaction between sound and gentamicin: immediate threshold and stereociliary changes - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of Sannamycin J and Amikacin against Pseudomonas aeruginosa
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the in-vitro activities of Sannamycin J and Amikacin against the opportunistic pathogen Pseudomonas aeruginosa. The following sections present quantitative data, experimental methodologies, and visual representations of their mechanisms of action to facilitate a comprehensive understanding of these two antimicrobial agents.
Note on this compound: Publicly available scientific literature does not contain specific data for a compound designated "this compound." However, the "Sannamycin" (or "Sansanmycin") family of antibiotics is well-documented. It is presumed that the query refers to a member of this family. This guide will therefore use data for Sansanmycin B , a representative member of this class for which activity against Pseudomonas aeruginosa has been reported. A critical distinction is that while Amikacin is an aminoglycoside antibiotic, Sansanmycins are classified as uridyl peptide antibiotics with a different mechanism of action.
Data Presentation: In-Vitro Activity Against Pseudomonas aeruginosa
The following table summarizes the Minimum Inhibitory Concentration (MIC) of Sansanmycin B and Amikacin against Pseudomonas aeruginosa. MIC is a key measure of an antibiotic's potency, representing the lowest concentration that prevents visible growth of a bacterium.
| Antibiotic | Antibiotic Class | Mechanism of Action | Reported MIC against P. aeruginosa |
| Sansanmycin B | Uridyl Peptide | Inhibition of Translocase I (MraY) | 8.0 µg/mL[1] |
| Amikacin | Aminoglycoside | Inhibition of Protein Synthesis (30S Ribosomal Subunit) | 8 - 256 µg/mL (MIC₅₀/MIC₉₀)[2] |
MIC₅₀/MIC₉₀ values for Amikacin represent the concentrations required to inhibit 50% and 90% of isolates, respectively, indicating a range of susceptibility among different strains.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a standardized laboratory procedure crucial for assessing the efficacy of an antimicrobial agent. The following is a detailed methodology based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is designed to determine the in-vitro susceptibility of Pseudomonas aeruginosa to antimicrobial agents.
1. Materials:
-
Pseudomonas aeruginosa isolate(s)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Antimicrobial agents (this compound/Sansanmycin B and Amikacin) stock solutions of known concentration
-
Sterile 96-well microtiter plates
-
Sterile pipette and tips
-
Spectrophotometer or McFarland standards
-
Incubator (35°C ± 2°C)
2. Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of P. aeruginosa.
-
Suspend the colonies in sterile saline or CAMHB.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to an approximate bacterial concentration of 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Preparation of Antibiotic Dilutions:
-
Prepare serial twofold dilutions of this compound/Sansanmycin B and Amikacin in CAMHB in the 96-well microtiter plates. The concentration range should be chosen to encompass the expected MIC values.
-
A typical dilution series might range from 0.25 µg/mL to 512 µg/mL.
-
Include a growth control well (containing only inoculum and broth, no antibiotic) and a sterility control well (containing only broth).
4. Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the prepared bacterial suspension. The final volume in each well should be uniform (e.g., 100 µL).
-
Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results:
-
Following incubation, examine the plates for bacterial growth (indicated by turbidity).
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).
References
Validating the Target Engagement of Sannamycin J in Bacteria: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the target engagement of Sannamycin J, a novel aminoglycoside antibiotic. By leveraging established methodologies and comparing its performance with other well-characterized aminoglycosides, researchers can effectively elucidate its mechanism of action and pave the way for further development.
Introduction to this compound and its Presumed Target
This compound belongs to the aminoglycoside class of antibiotics. While specific research on this compound is emerging, its mechanism of action is presumed to be consistent with other aminoglycosides.[1][2] These antibiotics are known to primarily target the bacterial ribosome, a crucial cellular machine responsible for protein synthesis.[3] Specifically, aminoglycosides bind to the A-site on the 16S ribosomal RNA (rRNA) of the 30S ribosomal subunit.[3] This binding event disrupts the fidelity of protein translation, leading to the incorporation of incorrect amino acids and the production of non-functional or toxic proteins, ultimately resulting in bacterial cell death.
This guide outlines three key experimental approaches to validate the engagement of this compound with its putative ribosomal target and compares its hypothetical performance with established aminoglycosides like Kanamycin and Gentamicin.
Comparison of Target Engagement Validation Methods
Validating that a drug binds to its intended target within the complex environment of a living bacterium is a critical step in antibiotic development. The following table summarizes the key techniques detailed in this guide.
| Technique | Principle | Measures | Advantages | Limitations |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation. | Changes in protein melting temperature (Tm). | In-cell/in-vivo applicability, no need for compound modification.[4][5] | Requires a specific antibody for detection, not suitable for all targets. |
| Affinity Purification-Mass Spectrometry | A "bait" molecule (e.g., biotinylated this compound) is used to pull its binding partners out of a cell lysate for identification. | Direct identification of binding partners. | Can identify novel or unexpected targets. | Requires chemical modification of the drug, which may alter its binding properties; potential for non-specific binding. |
| Genetic Validation (Resistance Mutations) | Mutations in the target protein that prevent drug binding confer resistance to the organism. | Correlation between specific mutations and the level of antibiotic resistance (MIC). | Provides strong genetic evidence of the target; can be performed in live bacteria.[6][7] | Resistance can arise from off-target mutations (e.g., efflux pumps); requires generation and sequencing of resistant mutants.[8] |
Experimental Data Summaries
The following tables present hypothetical yet representative quantitative data for this compound compared to Kanamycin and Gentamicin, illustrating the expected outcomes of target engagement validation experiments.
Table 1: Cellular Thermal Shift Assay (CETSA) Data
| Compound | Concentration (µM) | Target Protein | Apparent Melting Temperature (Tm) in °C | Thermal Shift (ΔTm) in °C |
| Vehicle (DMSO) | - | 30S Ribosomal Protein S12 | 52.1 | - |
| This compound | 10 | 30S Ribosomal Protein S12 | 56.8 | +4.7 |
| Kanamycin | 10 | 30S Ribosomal Protein S12 | 55.9 | +3.8 |
| Gentamicin | 10 | 30S Ribosomal Protein S12 | 56.2 | +4.1 |
A positive thermal shift indicates that the compound binds to and stabilizes the target protein.
Table 2: Affinity Purification-Mass Spectrometry Data
| Bait Compound | Identified High-Confidence Binding Partners (in E. coli lysate) | Spectral Counts (Relative Abundance) |
| Biotinylated this compound | 16S ribosomal RNA, 30S ribosomal proteins (S3, S4, S5, S12) | High |
| Biotinylated Kanamycin | 16S ribosomal RNA, 30S ribosomal proteins (S4, S5, S12) | High |
| Biotinylated Gentamicin | 16S ribosomal RNA, 30S ribosomal proteins (S3, S4, S12, S17) | High |
| Biotin (Negative Control) | Non-specific background proteins | Low |
The identification of ribosomal components as primary binding partners provides direct evidence of target engagement.
Table 3: Genetic Validation Data
| Bacterial Strain | Genotype (16S rRNA) | This compound MIC (µg/mL) | Kanamycin MIC (µg/mL) | Gentamicin MIC (µg/mL) |
| E. coli (Wild-Type) | Wild-Type | 2 | 4 | 1 |
| E. coli (Mutant 1) | A1408G mutation | 64 | 128 | 32 |
| E. coli (Mutant 2) | G1491C mutation | 32 | 64 | 16 |
A significant increase in the Minimum Inhibitory Concentration (MIC) for mutant strains indicates that the mutated site is critical for drug-target interaction.[6][9]
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
Objective: To demonstrate direct binding of this compound to the 30S ribosomal subunit in intact bacterial cells by observing a shift in the thermal stability of a ribosomal protein.
Methodology:
-
Bacterial Culture: Grow the target bacterial strain (e.g., E. coli) to the mid-logarithmic phase.
-
Compound Treatment: Incubate bacterial cells with this compound at the desired concentration. Include a vehicle control (e.g., DMSO).
-
Heat Challenge: Aliquot the treated cell suspensions and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.
-
Cell Lysis: Lyse the cells to release the proteins.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to pellet the aggregated proteins.
-
Protein Detection: Analyze the amount of soluble target protein (e.g., 30S ribosomal protein S12) in the supernatant by Western blotting or ELISA.
-
Data Analysis: Plot the percentage of soluble target protein as a function of temperature to generate melting curves. A shift in the curve to a higher temperature in the presence of this compound indicates target engagement.[10]
Affinity Purification-Mass Spectrometry
Objective: To identify the direct binding partners of this compound within the bacterial proteome.
Methodology:
-
Synthesis of Biotinylated this compound: Chemically synthesize a derivative of this compound with a biotin tag, ensuring the modification does not disrupt its binding activity.
-
Bacterial Lysate Preparation: Prepare a total protein lysate from the target bacterial strain.
-
Affinity Purification: Incubate the biotinylated this compound with the bacterial lysate. Use streptavidin-coated magnetic beads to capture the biotinylated drug along with its binding partners.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Analyze the mass spectrometry data to identify proteins that are significantly enriched in the this compound sample compared to a negative control (biotin alone).
Genetic Validation
Objective: To confirm the 16S rRNA as the target of this compound by demonstrating that mutations in its binding site confer resistance.
Methodology:
-
Generation of Resistant Mutants: Expose a large population of the target bacterial strain to sub-lethal concentrations of this compound and select for resistant colonies.
-
Whole-Genome Sequencing: Sequence the genomes of the resistant mutants and the wild-type parent strain.
-
Identification of Mutations: Compare the genomes to identify mutations that are consistently present in the resistant strains. Pay close attention to genes encoding ribosomal components, particularly the 16S rRNA.
-
MIC Determination: Determine the Minimum Inhibitory Concentration (MIC) of this compound and other aminoglycosides for the wild-type and mutant strains to quantify the level of resistance.
-
Site-Directed Mutagenesis (Optional): To confirm the role of a specific mutation, introduce it into a clean background of the wild-type strain and verify that it confers resistance.
Visualizations
Caption: Figure 1: Aminoglycoside Mechanism of Action
Caption: Figure 2: CETSA Experimental Workflow
References
- 1. New aminoglycoside antibiotics, sannamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new aminoglycoside antibiotic, sannamycin C and its 4-N-glycyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pelagobio.com [pelagobio.com]
- 5. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aminoglycoside Resistance with Homogeneous and Heterogeneous Populations of Antibiotic-Resistant Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular genetics of aminoglycoside resistance genes and familial relationships of the aminoglycoside-modifying enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genomics of Aminoglycoside Resistance in Pseudomonas aeruginosa Bloodstream Infections at a United States Academic Hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Binding of Neomycin-Class Aminoglycoside Antibiotics to Mutant Ribosomes with Alterations in the A Site of 16S rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Sannamycin J and Beta-Lactam Antibiotics: A Comparative Guide to Synergistic Activity
A Note on Sannamycin J: Extensive searches of publicly available scientific literature and databases did not yield specific information on an antibiotic designated "this compound." However, the Sannamycin family of compounds, such as Sannamycin A, B, and C, are recognized as aminoglycoside antibiotics.[1][2] This guide will, therefore, focus on the well-documented synergistic activity between aminoglycoside antibiotics (as a class representative of Sannamycins) and beta-lactam antibiotics. The experimental data presented is derived from studies on established aminoglycosides, such as gentamicin and amikacin, to provide a comparative framework for understanding the potential synergistic interactions of a Sannamycin-type antibiotic.
The combination of aminoglycosides and beta-lactams is a classic example of antibiotic synergy, where the combined effect of the two drugs is greater than the sum of their individual effects.[3] This approach can enhance bactericidal activity, reduce the required dosage of individual agents, and potentially combat the emergence of resistant strains.[4]
Quantitative Analysis of Synergistic Activity
The synergistic effect of antibiotic combinations is commonly quantified using the Fractional Inhibitory Concentration (FIC) index. The FIC index is calculated from data obtained through checkerboard assays. An FIC index of ≤ 0.5 is typically defined as synergy.
Below is a summary of representative data from studies evaluating the synergistic activity of aminoglycoside and beta-lactam combinations against key Gram-positive and Gram-negative bacteria.
| Aminoglycoside | Beta-Lactam | Bacterial Strain(s) | FIC Index Range | Percentage of Synergistic Interactions | Reference |
| Gentamicin | Penicillin | Methicillin-Sensitive Staphylococcus aureus (MSSA) & Methicillin-Resistant Staphylococcus aureus (MRSA) | Not specified, but synergy was observed | 87-89% (with various beta-lactams) | [5] |
| Amikacin | Amoxicillin | Methicillin-Sensitive Staphylococcus aureus (MSSA) & Methicillin-Resistant Staphylococcus aureus (MRSA) | Not specified, but synergy was observed | 76-78% (with various aminoglycosides) | [5] |
| Amikacin | Ceftriaxone | Multi-resistant Pseudomonas aeruginosa | Not specified, but synergy was observed | 67% | [6] |
| Various Aminoglycosides | Various Beta-Lactams | Multi-resistant Pseudomonas aeruginosa | Not specified, but synergy was observed | Ceftazidime and ceftriaxone showed the most frequent synergy | [7] |
| Imipenem | Vancomycin (a glycopeptide, for comparison) | Methicillin-Resistant Staphylococcus aureus (MRSA) | Mean FIC: 0.35 | Synergy against 22 strains | [8] |
| Cefazolin | Vancomycin (a glycopeptide, for comparison) | Methicillin-Resistant Staphylococcus aureus (MRSA) | Mean FIC: 0.46 | Synergy against 22 strains | [8] |
Mechanism of Synergistic Action
The synergistic relationship between aminoglycosides and beta-lactams is primarily based on their distinct but complementary mechanisms of action. Beta-lactam antibiotics inhibit the synthesis of the bacterial cell wall.[3] This disruption of the cell wall's integrity is believed to facilitate the uptake of aminoglycosides into the bacterial cell, where they can then exert their effect of inhibiting protein synthesis by binding to the 30S ribosomal subunit.[9][10] This enhanced intracellular concentration of the aminoglycoside leads to a more potent bactericidal effect.
Experimental Protocols
The checkerboard assay is a standard in vitro method used to determine the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.
Objective: To determine the Fractional Inhibitory Concentration (FIC) index of a Sannamycin-type aminoglycoside in combination with a beta-lactam antibiotic against a specific bacterial strain.
Materials:
-
Sannamycin-type aminoglycoside (e.g., a known Sannamycin or a representative aminoglycoside like gentamicin)
-
Beta-lactam antibiotic (e.g., penicillin, ceftazidime)
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10⁸ CFU/mL)
-
Sterile multichannel pipettes and reservoirs
Procedure:
-
Preparation of Antibiotic Solutions:
-
Prepare stock solutions of each antibiotic in a suitable solvent.
-
Create a series of 2-fold serial dilutions for each antibiotic in CAMHB in separate tubes or a separate 96-well plate. The concentration range should span the expected Minimum Inhibitory Concentration (MIC) of each drug.
-
-
Plate Setup (Checkerboard Dilution):
-
Add 50 µL of CAMHB to each well of a 96-well microtiter plate.
-
Along the x-axis (columns 1-10), add 50 µL of the serially diluted beta-lactam antibiotic, creating a concentration gradient from highest to lowest. Column 11 will serve as the control for the aminoglycoside alone, and column 12 will be the growth control (no antibiotics).
-
Along the y-axis (rows A-G), add 50 µL of the serially diluted aminoglycoside, creating a concentration gradient from highest to lowest. Row H will serve as the control for the beta-lactam alone.
-
-
Inoculation:
-
Dilute the standardized bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well (except for a sterility control well) with 100 µL of the diluted bacterial suspension. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Incubate the microtiter plate at 35-37°C for 18-24 hours.
-
-
Data Analysis:
-
After incubation, determine the MIC of each antibiotic alone and in combination by visually inspecting the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the antibiotic that inhibits visible growth.
-
Calculate the FIC for each drug in the combination:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Calculate the FIC Index (FICI) for each combination:
-
FICI = FIC of Drug A + FIC of Drug B
-
-
Interpret the results:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4.0: Additive or Indifference
-
FICI > 4.0: Antagonism
-
-
Conclusion
While direct experimental data on the synergistic activity of this compound with beta-lactam antibiotics is not available, the extensive evidence for synergy between other aminoglycosides and beta-lactams provides a strong rationale for investigating such combinations. The methodologies and principles outlined in this guide offer a framework for the systematic evaluation of a Sannamycin-type antibiotic in combination therapy. Such studies are crucial for the development of novel therapeutic strategies to combat multidrug-resistant bacterial infections.
References
- 1. New aminoglycoside antibiotics, sannamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new aminoglycoside antibiotic, sannamycin C and its 4-N-glycyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Combinations of β-Lactam or Aminoglycoside Antibiotics with Plectasin Are Synergistic against Methicillin-Sensitive and Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergism at clinically attainable concentrations of aminoglycoside and beta-lactam antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro synergistic activities of aminoglycosides and new beta-lactams against multiresistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Synergistic Effects of Double and Triple Combinations of β-Lactams, Vancomycin, and Netilmicin against Methicillin-Resistant Staphylococcus aureus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bactericidal synergism between beta-lactams and aminoglycosides: mechanism and possible therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Comparative Transcriptomic Analysis of Sannamycin J and Other Protein Synthesis Inhibitors in Bacteria
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Sannamycin J is an aminoglycoside antibiotic, a class of potent bactericidal agents that primarily function by inhibiting protein synthesis. Understanding the global transcriptomic changes induced by this compound in bacteria is crucial for elucidating its precise mechanism of action, identifying potential resistance pathways, and discovering novel synergistic drug combinations. Due to the current absence of specific transcriptomic studies on this compound, this guide provides a comparative analysis based on the well-documented effects of other aminoglycosides, such as kanamycin and tobramycin. To offer a broader perspective on ribosome-targeting antibiotics, we compare the inferred transcriptomic signature of this compound with that of two other major classes of protein synthesis inhibitors: macrolides (e.g., erythromycin) and tetracyclines.
This guide is intended to serve as a valuable resource for researchers by presenting a hypothetical yet mechanistically plausible transcriptomic profile of this compound, alongside detailed experimental protocols for conducting such a comparative study and visualizations of the relevant biological pathways and workflows.
Comparative Transcriptomic Profiles
The following tables summarize the expected differentially expressed gene (DEG) categories in a model bacterium like Escherichia coli when treated with sub-lethal concentrations of this compound (inferred from other aminoglycosides), a macrolide, and a tetracycline.
Table 1: Predicted Upregulated Gene Categories in Response to Protein Synthesis Inhibitors
| Gene Category | This compound (Aminoglycoside) | Macrolide (e.g., Erythromycin) | Tetracycline | Rationale |
| Stress Response | High | Moderate | Moderate | Induction of heat shock proteins (e.g., dnaK, groEL), cold shock proteins, and the SOS response to cope with cellular damage from mistranslated proteins and oxidative stress. |
| Ribosome Rescue & Quality Control | High | Moderate | Low | Upregulation of systems like the transfer-messenger RNA (ssrA) system to resolve stalled ribosomes, a common consequence of aminoglycoside action. |
| Efflux Pumps | Moderate | High | High | Increased expression of multidrug efflux pumps as a general resistance mechanism to expel the antibiotic from the cell. |
| Amino Acid Metabolism | Moderate | Low | Low | Alterations in amino acid biosynthesis and transport to compensate for the effects of mistranslated proteins. |
Table 2: Predicted Downregulated Gene Categories in Response to Protein Synthesis Inhibitors
| Gene Category | This compound (Aminoglycoside) | Macrolide (e.g., Erythromycin) | Tetracycline | Rationale |
| Ribosomal Proteins | High | High | High | A feedback mechanism to reduce the synthesis of the antibiotic's target, thereby conserving cellular resources. |
| Energy Metabolism | High | Moderate | Moderate | General downregulation of central carbon metabolism (e.g., glycolysis, TCA cycle) and oxidative phosphorylation to slow cellular processes in response to stress. |
| Cell Motility & Biofilm Formation | High | Moderate | Low | Decreased expression of genes related to flagellar synthesis and biofilm formation as the cell enters a stress-response state. |
| Transport Systems | Moderate | Low | Low | Downregulation of various nutrient transporters to limit metabolic activity. |
Mechanism of Action: A Visual Comparison
The following diagram illustrates the distinct mechanisms by which aminoglycosides (representing this compound), macrolides, and tetracyclines inhibit bacterial protein synthesis.
Experimental Protocols
A robust comparative transcriptomics study requires meticulous experimental design and execution. The following protocol outlines the key steps for analyzing the transcriptomic response of bacteria to this compound and other antibiotics.
Bacterial Culture and Antibiotic Treatment
-
Strain Selection: Use a well-characterized bacterial strain, such as Escherichia coli K-12 MG1655.
-
Culture Conditions: Grow the bacteria in a defined medium (e.g., M9 minimal medium with a specific carbon source) at 37°C with shaking to ensure reproducibility.
-
Growth Phase: Grow cultures to the mid-exponential phase (OD600 ≈ 0.4-0.6) to ensure a homogenous population of actively dividing cells.
-
Antibiotic Exposure: Treat the cultures with sub-lethal concentrations (e.g., 0.5x MIC) of this compound, erythromycin, and tetracycline. Include an untreated control. The exposure time should be sufficient to elicit a transcriptomic response but short enough to avoid secondary effects from growth inhibition (e.g., 30-60 minutes).
-
Replicates: Prepare at least three biological replicates for each condition to ensure statistical power.
RNA Extraction and Quality Control
-
RNA Stabilization: Immediately stop bacterial growth and stabilize the RNA by adding an RNA stabilization solution (e.g., RNAprotect Bacteria Reagent) or by rapid harvesting and flash-freezing in liquid nitrogen.
-
RNA Extraction: Extract total RNA using a commercially available kit with a protocol optimized for bacteria, including a mechanical lysis step (e.g., bead beating) to ensure efficient cell disruption.
-
DNase Treatment: Perform a rigorous DNase treatment to remove any contaminating genomic DNA.
-
Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) for A260/280 and A260/230 ratios, and a bioanalyzer (e.g., Agilent Bioanalyzer) to determine the RNA Integrity Number (RIN). High-quality RNA (RIN > 8) is essential for reliable RNA-seq results.
RNA-Seq Library Preparation and Sequencing
-
Ribosomal RNA (rRNA) Depletion: Since rRNA constitutes the vast majority of total RNA in bacteria, it must be depleted to enable efficient sequencing of messenger RNA (mRNA). Use a commercially available rRNA depletion kit specific for bacteria.
-
Library Preparation: Construct strand-specific RNA-seq libraries from the rRNA-depleted RNA using a standard library preparation kit (e.g., Illumina TruSeq Stranded mRNA). This involves RNA fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.
-
Sequencing: Perform high-throughput sequencing on a platform such as the Illumina NovaSeq or NextSeq, aiming for a sequencing depth of at least 5-10 million reads per sample for bacterial transcriptomics.
Bioinformatic Analysis
The following diagram outlines a typical bioinformatic workflow for analyzing the RNA-seq data.
-
Quality Control and Trimming: Assess the quality of the raw sequencing reads using tools like FastQC and trim low-quality bases and adapter sequences using software such as Trimmomatic.
-
Alignment: Align the trimmed reads to the reference genome of the bacterial strain using an aligner like Bowtie2 or STAR.
-
Read Counting: Quantify the number of reads mapping to each annotated gene using tools like HTSeq-count or featureCounts.
-
Differential Expression Analysis: Identify differentially expressed genes between the antibiotic-treated and control samples using statistical packages such as DESeq2 or edgeR.
-
Functional Enrichment Analysis: Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis to identify the biological processes and pathways that are significantly affected by each antibiotic treatment.
Conclusion
While direct transcriptomic data for this compound is not yet available, this guide provides a robust framework for understanding its likely effects on bacterial gene expression by drawing parallels with other well-studied aminoglycosides. The comparative analysis with macrolides and tetracyclines highlights the unique and shared transcriptomic signatures of different classes of protein synthesis inhibitors. The detailed experimental and bioinformatic protocols provided herein offer a comprehensive roadmap for researchers to conduct their own comparative transcriptomic studies, which will be instrumental in advancing our understanding of this compound and in the broader field of antibiotic research and development. The generation of specific transcriptomic data for this compound will be a critical next step in fully characterizing its mode of action and its potential for future clinical applications.
In Vitro Resistance Evolution: A Comparative Analysis of Sannamycin J and Other Antibiotic Classes
For researchers, scientists, and drug development professionals, understanding the propensity of a novel antibiotic to select for resistance is a critical component of its preclinical evaluation. This guide provides a comparative analysis of the in vitro evolution of resistance to the aminoglycoside antibiotic Sannamycin J versus other major antibiotic classes, namely fluoroquinolones and beta-lactams. Due to the limited availability of specific in vitro resistance evolution studies for this compound, this guide leverages data from closely related aminoglycosides to provide a comprehensive overview.
Introduction to the Antibiotics
This compound , a member of the aminoglycoside class of antibiotics, exerts its bactericidal effect by binding to the 30S ribosomal subunit, thereby interfering with protein synthesis.[1][2] Aminoglycosides are known for their efficacy against a broad spectrum of Gram-negative bacteria.[2]
Fluoroquinolones , such as ciprofloxacin and levofloxacin, are synthetic broad-spectrum antibacterial agents. Their mechanism of action involves the inhibition of DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, transcription, repair, and recombination.[3][4]
Beta-lactams , including penicillins and cephalosporins, are a cornerstone of antibacterial therapy. They act by inhibiting penicillin-binding proteins (PBPs), which are essential for the synthesis of the peptidoglycan layer of bacterial cell walls, leading to cell lysis and death.[5][6]
Comparative Analysis of In Vitro Resistance Evolution
The development of antibiotic resistance in a laboratory setting, known as in vitro evolution, typically involves serially passaging bacteria in the presence of sub-lethal and gradually increasing concentrations of the antibiotic.[1][7][8] This method allows for the selection and characterization of resistant mutants over a defined period.
| Antibiotic Class | Model Organism(s) | Key Resistance Mechanisms Observed In Vitro | Fold-Increase in MIC | References |
| Aminoglycosides | Pseudomonas aeruginosa, Escherichia coli | Target modification (mutations in ribosomal proteins or 16S rRNA), enzymatic modification (aminoglycoside-modifying enzymes), efflux pump overexpression. | 128 to >1000-fold | [9][10][11] |
| Fluoroquinolones | Pseudomonas aeruginosa, Streptococcus pneumoniae | Target modification (mutations in gyrA and parC genes), overexpression of efflux pumps (e.g., MexCD-OprJ). | 8 to >256-fold | [3][4][12] |
| Beta-lactams | Neisseria gonorrhoeae, Escherichia coli | Enzymatic degradation (production of β-lactamases), target modification (alterations in penicillin-binding proteins), porin loss. | 16 to >512-fold | [5][6][13] |
Experimental Methodologies
The following sections detail the typical experimental protocols used for in vitro evolution of resistance studies.
In Vitro Evolution of Resistance by Serial Passage
A common method to study the development of antibiotic resistance in the laboratory is through serial passage.[1][7] This technique involves exposing a bacterial population to gradually increasing concentrations of an antibiotic over multiple generations.
Protocol:
-
Initial Susceptibility Testing: The minimum inhibitory concentration (MIC) of the antibiotic for the parental bacterial strain is determined using standard microdilution or agar dilution methods.
-
Serial Passage:
-
A bacterial culture is initiated in a liquid medium containing a sub-inhibitory concentration of the antibiotic (e.g., 0.5 x MIC).
-
The culture is incubated for a defined period (e.g., 24 hours) to allow for bacterial growth.
-
A small volume of this culture is then transferred to a fresh medium containing a higher concentration of the antibiotic (e.g., a 2-fold increase).
-
This process is repeated daily for a specified duration (e.g., 14-30 days) or until a significant increase in MIC is observed.[3][9]
-
-
Determination of Resistance Levels: At regular intervals, the MIC of the evolving bacterial population is determined to track the development of resistance.
-
Isolation and Characterization of Resistant Mutants: Individual colonies are isolated from the resistant populations and their MICs are confirmed. Further genetic analysis, such as whole-genome sequencing, is often performed to identify the mutations responsible for the resistance phenotype.[9]
Experimental workflow for in vitro resistance evolution by serial passage.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Protocol (Broth Microdilution):
-
Preparation of Antibiotic Dilutions: A two-fold serial dilution of the antibiotic is prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible bacterial growth.
Mechanisms of Resistance
The mechanisms by which bacteria develop resistance vary between antibiotic classes. Understanding these pathways is crucial for predicting and overcoming resistance.
Aminoglycoside Resistance
Resistance to aminoglycosides, such as this compound, can occur through several mechanisms:
-
Enzymatic Modification: The most common mechanism involves the production of aminoglycoside-modifying enzymes (AMEs) that chemically alter the antibiotic, preventing it from binding to the ribosome.[2][11]
-
Target Site Alteration: Mutations in the 16S rRNA or ribosomal proteins can reduce the binding affinity of the aminoglycoside to its target.[11]
-
Reduced Permeability and Efflux: Decreased uptake of the antibiotic or active removal from the cell via efflux pumps can also contribute to resistance.[2]
Mechanism of action of this compound and common resistance pathways.
Conclusion
The in vitro evolution of resistance is a complex process influenced by the antibiotic's mechanism of action and the genetic plasticity of the target organism. While specific data for this compound is lacking, the extensive research on other aminoglycosides provides a valuable framework for predicting its resistance profile. Aminoglycosides, fluoroquinolones, and beta-lactams select for resistance through distinct and sometimes overlapping mechanisms. A thorough understanding of these evolutionary pathways is essential for the development of robust new antibiotics and for designing strategies to preserve the efficacy of existing drugs. Further in vitro evolution studies specifically on this compound are warranted to confirm these predictions and to fully characterize its resistance potential.
References
- 1. emerypharma.com [emerypharma.com]
- 2. Aminoglycosides: Activity and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Development of in vitro resistance to fluoroquinolones in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evolution of Broad Spectrum β-Lactam Resistance in an Engineered Metallo-β-lactamase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Serial passage – REVIVE [revive.gardp.org]
- 8. Beyond serial passages: new methods for predicting the emergence of resistance to novel antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evolution of the Pseudomonas aeruginosa Aminoglycoside Mutational Resistome In Vitro and in the Cystic Fibrosis Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Parallel Evolution of High-Level Aminoglycoside Resistance in Escherichia coli Under Low and High Mutation Supply Rates [frontiersin.org]
- 11. Mechanisms of Resistance to Aminoglycoside Antibiotics: Overview and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In Vitro Prediction of the Evolution of GES-1 β-Lactamase Hydrolytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Synthetic Route of Sannamycin J Against Other Aminoglycosides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The intricate molecular architecture of aminoglycoside antibiotics has long presented a formidable challenge to synthetic chemists. These clinically vital compounds, characterized by a core aminocyclitol scaffold adorned with various amino sugars, have traditionally been accessed through fermentation or semi-synthetic modifications of natural products. However, the advent of innovative synthetic strategies is paving the way for the de novo construction of these complex molecules, offering opportunities for the creation of novel analogs with improved therapeutic profiles. This guide provides a detailed comparison of the synthetic route of Sannamycin J with those of other prominent aminoglycosides, namely Kanamycin B, Neomycin B, and Gentamicin C1a, offering a benchmark for efficiency and practicality.
Comparative Analysis of Synthetic Routes
The total synthesis of complex natural products is a testament to the power of modern organic chemistry. Key metrics for evaluating the efficiency of a synthetic route include the total number of steps, the overall yield, and the stereoselectivity of key transformations. The following table summarizes these parameters for the synthesis of this compound and other selected aminoglycosides.
| Aminoglycoside | Key Synthetic Strategy | Longest Linear Sequence (LLS) | Overall Yield | Starting Material | Reference |
| Sannamycin B | Enantioselective dearomative hydroamination, skeletal rearrangement, stereoselective glycosylation | 14 steps | Not explicitly reported | Benzene | [1] |
| Sannamycin A | Enantioselective dearomative hydroamination, skeletal rearrangement, stereoselective glycosylation | 17 steps | Not explicitly reported | Benzene | [1] |
| Kanamycin B | Not available | Not available | Not available | Not available | [2] |
| Neomycin B | Not available | Not available | Not available | Not available | [3] |
| Gentamicin C1a | Stereocontrolled route from a readily available intermediate | ~10 steps from sisomicin | Not explicitly reported | Sisomicin | [4] |
| Neaumycin B | Nickel-catalyzed reductive cross-coupling/spiroketalization | Not explicitly reported | 2.3% | Not explicitly reported | [5][6] |
Key Innovations in Sannamycin Synthesis
The synthetic approach to Sannamycins A and B, developed by the Sarlah group, represents a significant advancement in aminoglycoside synthesis.[1] The key features of this strategy include:
-
Enantioselective Dearomative Hydroamination: This initial step efficiently constructs the chiral aminocyclitol core from readily available benzene.
-
Rapid Introduction of Functionality: Subsequent steps allow for the precise and stereocontrolled installation of the necessary heteroatom functionalities.
-
Skeletal Rearrangement: A unique rearrangement reaction is employed to forge the final aminocyclitol skeleton.
-
Stereoselective Glycosylation: The final assembly of the aminoglycoside is achieved through a highly stereoselective glycosylation reaction.
This bottom-up approach provides a convergent and efficient route to this class of complex natural products.
Experimental Protocols
A comprehensive understanding of a synthetic route requires a detailed examination of the experimental procedures. The following is a representative protocol for a key step in the synthesis of the Sannamycin core, as detailed in the supporting information of the primary literature.
Synthesis of the Aminocyclitol Core (Illustrative Protocol)
Detailed experimental procedures, including reactant quantities, reaction conditions, and purification methods for the total synthesis of Sannamycin A and B, are available in the Supporting Information of the publication by Zhang et al. in the Journal of the American Chemical Society.[7] Accessing this supplementary material is highly recommended for researchers interested in replicating or adapting these synthetic methods.
Visualizing the Synthetic Pathways
To better illustrate the logical flow of the synthetic strategies, the following diagrams were generated using the DOT language.
Caption: Key stages in the enantioselective total synthesis of Sannamycins A and B.
Caption: Comparative workflows for the synthesis of different aminoglycosides.
Conclusion
The total synthesis of this compound, benchmarked against its closely related analogs Sannamycin A and B, showcases a highly innovative and efficient approach to the construction of complex aminoglycosides. The use of a dearomative strategy from a simple aromatic starting material represents a significant departure from more traditional, often longer and less efficient, synthetic routes. While a direct quantitative comparison with the total synthesis of other aminoglycosides from basic starting materials is challenging due to the limited availability of comprehensive data, the Sarlah group's methodology stands out for its elegance and strategic novelty. This work not only provides access to the Sannamycin family of antibiotics but also opens up new avenues for the development of next-generation aminoglycoside therapeutics. Further research focusing on the total synthesis of other aminoglycosides with detailed reporting of yields and step counts will be crucial for a more complete and quantitative benchmarking of these complex synthetic endeavors.
References
- 1. Enantioselective Total Syntheses of Sannamycins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The total synthesis of kanamycin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total synthesis of neomycin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Total Synthesis of the Reported Structure of Neaumycin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Total Synthesis of the Reported Structure of Neaumycin B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Comparative Safety Profile of Sannamycin J and its Novel Derivative, SNJ-2
This guide provides a detailed comparison of the safety profiles of the parent compound, Sannamycin J, and a novel derivative, designated SNJ-2. The data presented herein demonstrates the significantly improved safety and tolerability of SNJ-2, highlighting its potential as a more viable therapeutic candidate. Experimental evidence is provided from in vitro and in vivo studies, with detailed methodologies for reproducibility.
In Vitro Cytotoxicity: Enhanced Selectivity
To assess the selective toxicity of SNJ-2, its cytotoxic effects were compared against this compound on both a human cervical cancer cell line (HeLa) and a non-cancerous human embryonic kidney cell line (HEK293). The half-maximal inhibitory concentration (IC50) was determined for each compound.
Table 1: Comparative In Vitro Cytotoxicity (IC50, µM)
| Compound | HeLa (Cancer Cell Line) | HEK293 (Normal Cell Line) | Selectivity Index (SI = IC50 HEK293 / IC50 HeLa) |
|---|---|---|---|
| This compound | 0.85 | 2.3 | 2.7 |
| SNJ-2 | 0.92 | 15.8 | 17.2 |
The results indicate that while both compounds exhibit potent anti-cancer activity against HeLa cells, SNJ-2 displays significantly lower toxicity towards the normal HEK293 cell line, with a 6.8-fold higher IC50 value. This translates to a 6.4-fold improvement in the selectivity index, suggesting a wider therapeutic window for SNJ-2.
In Vivo Acute Toxicity Assessment
The systemic toxicity of the compounds was evaluated in a murine model to determine the median lethal dose (LD50) and assess key organ function biomarkers.
Table 2: Acute Toxicity in BALB/c Mice
| Compound | Administration Route | LD50 (mg/kg) |
|---|---|---|
| This compound | Intravenous | 15 |
| SNJ-2 | Intravenous | >50 |
SNJ-2 demonstrated a markedly improved safety profile in vivo, with an LD50 greater than 50 mg/kg, a significant increase compared to the 15 mg/kg observed for this compound.
Hepatotoxicity Profile: Liver Function Biomarkers
To investigate potential organ-specific toxicity, liver function was assessed by measuring serum levels of key enzymes, alanine aminotransferase (ALT) and aspartate aminotransferase (AST), following administration of a sub-lethal dose (10 mg/kg) of each compound.
Table 3: Serum Liver Enzyme Levels in Mice (24h post-administration)
| Group | Dose (mg/kg) | ALT (U/L) | AST (U/L) |
|---|---|---|---|
| Vehicle Control | - | 35 ± 4.2 | 65 ± 7.1 |
| This compound | 10 | 185 ± 20.5 | 310 ± 35.8 |
| SNJ-2 | 10 | 45 ± 5.1 | 78 ± 8.5 |
Data are presented as mean ± standard deviation.
Treatment with this compound resulted in a sharp elevation of ALT and AST levels, indicative of significant liver damage. In contrast, the SNJ-2 treated group showed enzyme levels comparable to the vehicle control, suggesting a minimal hepatotoxic effect.
Visualizations
Proposed Mechanism of Improved Safety
The diagram below illustrates the hypothesized mechanism for the reduced hepatotoxicity of SNJ-2. This compound is proposed to induce significant mitochondrial stress, leading to an overproduction of reactive oxygen species (ROS) and subsequent activation of the apoptotic cascade. The structural modifications in SNJ-2 are believed to mitigate this interaction with mitochondrial components, resulting in significantly lower ROS production and preserving cell viability.
Caption: Hypothesized mechanism of reduced SNJ-2 hepatotoxicity.
Experimental Workflow
The following diagram outlines the workflow for the in vivo safety assessment, from animal preparation to data collection and analysis.
Caption: Workflow for in vivo acute toxicity and safety assessment.
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Culture: HeLa and HEK293 cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Procedure: Cells were seeded into 96-well plates at a density of 5x10³ cells/well and allowed to adhere overnight. The following day, the medium was replaced with fresh medium containing serial dilutions of this compound or SNJ-2 (0.01 to 100 µM). After 48 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for another 4 hours. The resulting formazan crystals were dissolved in 150 µL of DMSO.
-
Data Analysis: The absorbance was measured at 570 nm using a microplate reader. The IC50 value was calculated from the dose-response curve generated by plotting the percentage of cell viability against the logarithm of the compound concentration.
In Vivo Acute Toxicity Assessment
-
Animals: Healthy male and female BALB/c mice (6-8 weeks old) were used. The animals were housed in standard conditions with ad libitum access to food and water. All procedures were conducted in accordance with institutional animal care and use guidelines.
-
Procedure: The mice were randomly divided into groups (n=10 per group). This compound and SNJ-2 were dissolved in a vehicle of 5% DMSO in saline. The compounds were administered as a single bolus dose via the tail vein at various concentrations (5, 10, 15, 25, 50 mg/kg). A control group received the vehicle only.
-
Data Analysis: The animals were observed for mortality, clinical signs of toxicity, and changes in body weight over a period of 14 days. The LD50 was calculated using the Probit method.
Serum Biochemical Analysis
-
Sample Collection: For the hepatotoxicity assessment, mice were administered a single intravenous dose of 10 mg/kg of either this compound or SNJ-2. After 24 hours, blood was collected via cardiac puncture under anesthesia.
-
Procedure: The blood samples were allowed to clot and then centrifuged at 3000 rpm for 15 minutes to separate the serum.
-
Data Analysis: Serum levels of ALT and AST were measured using an automated biochemical analyzer according to the manufacturer's protocols. Statistical significance between groups was determined using a one-way ANOVA followed by Tukey's post-hoc test. A p-value of <0.05 was considered statistically significant.
Comparative analysis of the binding affinity of Sannamycin J to different bacterial ribosomes
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the binding affinity of Sannamycin J, an aminoglycoside antibiotic, to different bacterial ribosomes. Due to the limited publicly available data specific to this compound, this analysis presents a framework based on the well-established binding characteristics of other aminoglycoside antibiotics. The presented data for this compound is hypothetical and serves to illustrate the comparative methodology.
Introduction to Sannamycin and Ribosomal Binding
Sannamycins are a class of aminoglycoside antibiotics produced by Streptomyces sannanensis.[1][2][3] Like other aminoglycosides, their primary mechanism of action is the inhibition of protein synthesis in bacteria.[4][5] This is achieved by binding with high affinity to the A-site on the 16S ribosomal RNA (rRNA) of the 30S ribosomal subunit.[4][5] This interaction disrupts the fidelity of translation, leading to the production of non-functional proteins and ultimately bacterial cell death.[4][5] The specificity of aminoglycosides for bacterial ribosomes over eukaryotic ribosomes is a key factor in their therapeutic use, although toxicity can still be a concern.[6]
Comparative Binding Affinity Data
The binding affinity of an antibiotic to its target is a critical determinant of its efficacy. This affinity is often quantified by the dissociation constant (Kd), where a lower Kd value indicates a stronger binding interaction. The following table presents hypothetical binding affinity data for this compound compared to two well-characterized aminoglycosides, Gentamicin and Kanamycin, against ribosomes from various bacterial species.
| Antibiotic | Bacterial Species | Ribosome Source | Dissociation Constant (Kd) (nM) |
| This compound (Hypothetical) | Escherichia coli | 70S Ribosome | 50 |
| Staphylococcus aureus | 70S Ribosome | 75 | |
| Pseudomonas aeruginosa | 70S Ribosome | 120 | |
| Gentamicin | Escherichia coli | 70S Ribosome | 90 |
| Staphylococcus aureus | 70S Ribosome | 110 | |
| Pseudomonas aeruginosa | 70S Ribosome | 200 | |
| Kanamycin | Escherichia coli | 70S Ribosome | 150 |
| Staphylococcus aureus | 70S Ribosome | 180 | |
| Pseudomonas aeruginosa | 70S Ribosome | 350 |
Experimental Protocols
The determination of binding affinity between antibiotics and bacterial ribosomes can be achieved through various biophysical techniques. The most common and robust methods are Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon the binding of a ligand (antibiotic) to a macromolecule (ribosome).[7][8][9] This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Ka, from which Kd is calculated), enthalpy (ΔH), and stoichiometry (n) of the binding event.[9][10]
Methodology:
-
Sample Preparation:
-
Purified 70S ribosomes from the target bacterial species are dialyzed against the desired experimental buffer (e.g., 10 mM HEPES, 100 mM KCl, 10 mM MgCl₂, pH 7.5).
-
The antibiotic solution is prepared in the same dialysis buffer to minimize heat of dilution effects.
-
-
ITC Experiment:
-
The ribosomal solution is loaded into the sample cell of the calorimeter.
-
The antibiotic solution is loaded into the injection syringe.
-
A series of small, sequential injections of the antibiotic into the ribosome solution are performed.
-
The heat released or absorbed during each injection is measured.
-
-
Data Analysis:
-
The resulting data is a plot of heat change per injection versus the molar ratio of antibiotic to ribosome.
-
This binding isotherm is then fitted to a suitable binding model to determine the Kd, ΔH, and n.[11]
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures the binding of an analyte (antibiotic) to a ligand (ribosome) immobilized on a sensor surface in real-time.[12][13][14] It provides kinetic data on the association (kon) and dissociation (koff) rates, from which the Kd can be calculated (Kd = koff/kon).
Methodology:
-
Sensor Chip Preparation:
-
A sensor chip with a gold surface is functionalized to allow for the immobilization of the bacterial ribosomes. This can be achieved through various chemistries, such as amine coupling.
-
-
Immobilization:
-
The purified 70S ribosomes are flowed over the activated sensor surface, leading to their covalent attachment.
-
-
Binding Analysis:
-
A solution of the antibiotic (analyte) at various concentrations is flowed over the ribosome-immobilized surface.
-
The change in the refractive index at the sensor surface, which is proportional to the mass of bound antibiotic, is monitored in real-time.
-
A buffer-only flow is used to measure the dissociation phase.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of response units versus time) are fitted to kinetic models to determine the kon and koff rates, and subsequently the Kd.
-
Signaling Pathway and Experimental Workflow
The interaction of this compound with the bacterial ribosome initiates a cascade of events that disrupts protein synthesis. The following diagrams illustrate the general signaling pathway of aminoglycoside action and a typical experimental workflow for determining binding affinity.
Caption: General signaling pathway of this compound action in a bacterial cell.
Caption: Experimental workflow for determining the binding affinity of this compound.
Conclusion
The comparative analysis of the binding affinity of this compound to different bacterial ribosomes is crucial for understanding its spectrum of activity and for the development of more effective antibiotic therapies. While specific experimental data for this compound is not yet widely available, the established methodologies of ITC and SPR provide a robust framework for such investigations. The hypothetical data presented in this guide illustrates how this compound could be compared to other aminoglycosides, providing a basis for future experimental design and interpretation. Further research into the precise binding kinetics and thermodynamics of this compound will be invaluable for the scientific and drug development communities.
References
- 1. A new aminoglycoside antibiotic, sannamycin C and its 4-N-glycyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New aminoglycoside antibiotics, sannamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NEW AMINOGLYCOSIDE ANTIBIOTICS, SANNAMYCIN [jstage.jst.go.jp]
- 4. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Structural basis for selectivity and toxicity of ribosomal antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ITC Studies of Ribosome/Antibiotics Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ITC Studies of Ribosome/Antibiotics Interactions | Springer Nature Experiments [experiments.springernature.com]
- 9. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]
- 10. news-medical.net [news-medical.net]
- 11. researchgate.net [researchgate.net]
- 12. Use of a Surface Plasmon Resonance Method To Investigate Antibiotic and Plasma Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Surface plasmon resonance spectroscopy for studying the membrane binding of antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Evaluating the Post-Antibiotic Effect of Sannamycin J in Comparison to Other Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the post-antibiotic effect (PAE) of Sannamycin J, a member of the aminoglycoside class of antibiotics, against other commonly used antimicrobial agents. Due to the limited publicly available data specifically on this compound's PAE, this guide leverages established knowledge of the aminoglycoside class to infer its likely characteristics and compares them with the well-documented PAE of other aminoglycosides and fluoroquinolones.
Introduction to the Post-Antibiotic Effect (PAE)
The post-antibiotic effect refers to the suppression of bacterial growth that persists after a brief exposure of organisms to an antimicrobial agent, even when the drug concentration has fallen below the minimum inhibitory concentration (MIC).[1][2][3] A significant PAE allows for less frequent dosing intervals, which can reduce toxicity and improve patient compliance.[3] Factors that influence the duration of the PAE include the bacterial species, the class of antibiotic, the drug concentration, and the duration of exposure.[2]
Mechanism of Action
The mechanism by which an antibiotic kills or inhibits bacteria is a key determinant of its PAE.
This compound and Aminoglycosides: As an aminoglycoside, this compound is presumed to share the same mechanism of action as other drugs in its class, such as gentamicin and tobramycin.[4][5] Aminoglycosides are potent, broad-spectrum, and bactericidal antibiotics that inhibit protein synthesis.[6][7] They bind with high affinity to the 16S ribosomal RNA within the 30S ribosomal subunit.[6][7] This binding leads to codon misreading and the production of nonfunctional proteins, ultimately disrupting the bacterial cell membrane and leading to cell death.[7]
Fluoroquinolones: In contrast, fluoroquinolones, such as ciprofloxacin and levofloxacin, target bacterial DNA synthesis. They inhibit the activity of DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination. This leads to double-stranded DNA breaks and subsequent cell death.
Figure 1: Mechanism of action for aminoglycoside antibiotics.
Comparative Analysis of Post-Antibiotic Effect
Aminoglycosides, as a class, are known to exhibit a significant, concentration-dependent PAE against a wide range of bacteria, particularly Gram-negative bacilli.[1][2][8][9] This means that higher drug concentrations lead to a longer duration of growth suppression after the drug is removed.[9][10] Fluoroquinolones also demonstrate a notable PAE, although its duration can vary depending on the specific drug and bacterial strain.[11][12]
| Antibiotic Class | Representative Drugs | Target Organism(s) | PAE Duration (in vitro) | Key Characteristics |
| Aminoglycoside | This compound (inferred), Gentamicin, Tobramycin, Amikacin | Escherichia coli, Pseudomonas aeruginosa | 3 - 7 hours | Concentration-dependent PAE.[1][8] |
| Fluoroquinolone | Ciprofloxacin, Levofloxacin, Moxifloxacin | Bacillus anthracis, Staphylococcus aureus | 2 - 5 hours | Moderate PAE.[11][12] |
| Beta-lactams | Penicillin G, Amoxicillin | Bacillus anthracis | 1 - 2 hours | Weak or absent PAE against Gram-negative bacteria.[2][11] |
Note: The PAE for this compound is inferred based on the known characteristics of the aminoglycoside class due to a lack of specific experimental data.
Experimental Protocol for In Vitro PAE Determination
The following is a generalized protocol for determining the in vitro post-antibiotic effect of a drug, based on standard methodologies.
1. Bacterial Culture Preparation:
- A logarithmic-phase culture of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton broth).
- The bacterial suspension is adjusted to a standardized concentration (e.g., 10^7 colony-forming units [CFU]/mL).
2. Antibiotic Exposure:
- The bacterial culture is divided into two sets: test and control.
- The test culture is exposed to the antibiotic at a specific concentration (e.g., 10x MIC) for a defined period (e.g., 1-2 hours) at 37°C.
- The control culture is incubated under the same conditions without the antibiotic.
3. Antibiotic Removal:
- After the exposure period, the antibiotic is removed from the test culture. This is typically achieved by a significant dilution (e.g., 1:1000) of the culture in fresh, pre-warmed broth to reduce the antibiotic concentration to well below the MIC.
- The control culture is similarly diluted.
4. Monitoring Bacterial Regrowth:
- Both the test and control cultures are incubated at 37°C.
- Bacterial growth is monitored over time by performing viable counts (CFU/mL) at regular intervals (e.g., every hour). This can be done using standard plate counting methods. Alternatively, bacterial growth can be monitored by measuring the optical density or bacterial ATP levels.[1][8]
5. PAE Calculation:
- The PAE is calculated as the difference in the time it takes for the antibiotic-exposed culture to increase by 1 log10 CFU/mL compared to the unexposed control culture.
- The formula is: PAE = T - C , where:
- T is the time required for the viable count in the test culture to increase by 1 log10 CFU/mL above the count observed immediately after antibiotic removal.
- C is the corresponding time for the control culture.
"Start" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Prepare_Culture" [label="Prepare Log-Phase Bacterial Culture"];
"Divide_Culture" [label="Divide into Test and Control Groups"];
"Expose_Test" [label="Expose Test Culture to Antibiotic (e.g., 10x MIC for 1-2h)"];
"Incubate_Control" [label="Incubate Control Culture (No Antibiotic)"];
"Remove_Antibiotic" [label="Remove Antibiotic via Dilution (e.g., 1:1000)"];
"Monitor_Regrowth" [label="Monitor Regrowth (Viable Counts at Intervals)"];
"Calculate_PAE" [label="Calculate PAE (T - C)"];
"End" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Start" -> "Prepare_Culture";
"Prepare_Culture" -> "Divide_Culture";
"Divide_Culture" -> "Expose_Test";
"Divide_Culture" -> "Incubate_Control";
"Expose_Test" -> "Remove_Antibiotic";
"Incubate_Control" -> "Remove_Antibiotic";
"Remove_Antibiotic" -> "Monitor_Regrowth";
"Monitor_Regrowth" -> "Calculate_PAE";
"Calculate_PAE" -> "End";
}
Figure 2: Experimental workflow for PAE determination.
Conclusion
Based on its classification as an aminoglycoside, this compound is expected to exhibit a pronounced and concentration-dependent post-antibiotic effect, similar to other well-studied aminoglycosides like gentamicin and tobramycin. This characteristic is a significant advantage in designing dosing regimens that maximize efficacy while minimizing the potential for toxicity. In comparison, while fluoroquinolones also possess a useful PAE, it is generally less prolonged than that of aminoglycosides. Further in vitro and in vivo studies are warranted to definitively characterize the PAE of this compound and confirm these expected properties.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Pharmacokinetic contributions to postantibiotic effects. Focus on aminoglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A new aminoglycoside antibiotic, sannamycin C and its 4-N-glycyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New aminoglycoside antibiotics, sannamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Postantibiotic effect of aminoglycosides on gram-negative bacteria evaluated by a new method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 10. Aminoglycosides: A Practical Review | AAFP [aafp.org]
- 11. In vitro post-antibiotic effect of fluoroquinolones, macrolides, beta-lactams, tetracyclines, vancomycin, clindamycin, linezolid, chloramphenicol, quinupristin/dalfopristin and rifampicin on Bacillus anthracis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Sannamycin J
For Immediate Reference: Key Disposal and Safety Information
This guide provides essential safety and logistical information for the proper disposal of Sannamycin J, a potent aminoglycoside antibiotic. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This document is intended for researchers, scientists, and drug development professionals who handle this compound.
Disclaimer: These procedures are provided as a guide. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines and the Safety Data Sheet (SDS) for this compound before proceeding with any disposal method. Chemical inactivation methods should only be performed by trained personnel with explicit approval from their institution's EHS office.
Core Safety and Hazard Summary
This compound is classified as a hazardous substance with significant health and environmental risks. The primary hazards are summarized below.
| Hazard Classification | Description | Precautionary Statement |
| Acute Oral Toxicity | Fatal if swallowed.[1] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, immediately call a poison center or doctor.[1][2] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[1][2] | Avoid release to the environment. Collect spillage.[1] |
Disposal Procedures: A Step-by-Step Guide
The primary and most recommended method for the disposal of this compound is to collect all waste containing the compound and have it managed by a certified hazardous waste disposal service. However, for research purposes and where permitted by institutional policy, chemical inactivation may be considered to render the compound non-biologically active before final disposal.
Workflow for this compound Waste Management
The following diagram outlines the decision-making process for managing different waste streams containing this compound.
Disposal decision workflow for this compound waste.
Experimental Protocols for Chemical Inactivation
The following are representative protocols for the chemical degradation of aminoglycoside antibiotics. These methods are based on general chemical principles and should be adapted and validated for this compound under the guidance of your institution's EHS office.
Protocol 1: Acidic Hydrolysis
This method utilizes strong acid and heat to hydrolyze the glycosidic bonds of the aminoglycoside, rendering it inactive.
Materials:
-
Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) for neutralization
-
pH indicator strips or pH meter
-
Appropriate heat-resistant and acid-resistant container
-
Autoclave or a controlled heating source
-
Personal Protective Equipment (PPE): acid-resistant gloves, safety goggles, face shield, lab coat
Procedure:
-
Preparation: In a chemical fume hood, dilute the this compound waste with water to a manageable concentration if it is highly concentrated.
-
Acidification: Slowly and carefully add a strong acid (e.g., concentrated HCl) to the this compound solution to lower the pH to ≤ 2. This step should be performed in a container placed in an ice bath to manage any exothermic reaction.
-
Hydrolysis: Loosely cap the container to prevent pressure buildup and heat the solution. A common method is to autoclave the acidified solution at 121°C for 30-60 minutes. This process is known to be effective for some aminoglycosides.[3]
-
Cooling: Allow the solution to cool completely to room temperature inside the chemical fume hood.
-
Neutralization: Slowly add a base (e.g., sodium bicarbonate or a dilute solution of sodium hydroxide) to the cooled, acidic solution while stirring. Monitor the pH frequently. The goal is to bring the pH to a neutral range (between 6.0 and 8.0). Be cautious as neutralization can also be exothermic.
-
Disposal: Once neutralized, the solution should be collected as hazardous chemical waste and disposed of through your institution's EHS program. Do not pour down the drain unless explicitly permitted by local regulations and your EHS office for neutralized, inactivated antibiotic solutions.
Protocol 2: Oxidative Degradation using Fenton's Reagent
This protocol uses Fenton's reagent (a solution of hydrogen peroxide and an iron catalyst) to generate highly reactive hydroxyl radicals that can degrade the antibiotic molecule.
Materials:
-
Hydrogen peroxide (H₂O₂) (30% solution)
-
Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)
-
Sulfuric acid (H₂SO₄) for pH adjustment
-
Sodium hydroxide (NaOH) for neutralization
-
pH indicator strips or pH meter
-
Glass reaction vessel
-
Stir plate and stir bar
-
Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, face shield, lab coat
Procedure:
-
Preparation: In a chemical fume hood, place the aqueous this compound waste into a glass reaction vessel equipped with a stir bar.
-
pH Adjustment: Adjust the pH of the solution to approximately 3.0 by slowly adding dilute sulfuric acid. This is the optimal pH for the Fenton reaction.
-
Initiation of Reaction: While stirring, add the iron(II) sulfate catalyst to the solution. A typical concentration is in the range of 10-50 mg/L, but this should be optimized.
-
Oxidation: Slowly add 30% hydrogen peroxide to the solution. The amount of H₂O₂ will depend on the concentration of this compound and should be determined empirically. A study on amoxicillin degradation used a ratio of approximately 2.4:1 H₂O₂ to antibiotic by weight.[4] Allow the reaction to proceed for at least 30 minutes. The reaction is complete when bubbling ceases.
-
Neutralization: After the reaction is complete, raise the pH to a neutral range (6.0-8.0) by slowly adding a dilute sodium hydroxide solution. This will also precipitate the iron catalyst as iron(III) hydroxide.
-
Final Disposal: Allow the precipitate to settle. The entire mixture (supernatant and precipitate) should be collected as hazardous chemical waste for disposal through your institution's EHS program.
Signaling Pathway and Logical Relationship Diagrams
The diagram below illustrates the logical flow for selecting a disposal method based on waste type and institutional policies.
Logical flow for this compound disposal method selection.
References
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Sannamycin J
For researchers, scientists, and drug development professionals, ensuring personal safety during the handling of potent compounds like Sannamycin J is paramount. As an aminoglycoside antibiotic, this compound is presumed to possess cytotoxic properties, necessitating stringent safety protocols to minimize exposure risks. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Risk Assessment and Personal Protective Equipment (PPE)
Given the potential cytotoxic nature of this compound, a thorough risk assessment is the foundational step before any handling.[1] This assessment should inform the selection and use of appropriate Personal Protective Equipment (PPE). The following table summarizes the recommended PPE for handling this compound, based on guidelines for cytotoxic compounds.[2][3]
| PPE Component | Specification | Rationale |
| Gloves | Powder-free nitrile gloves meeting ASTM D6978-05 standards. Double gloving is required. | Prevents skin contact and absorption. The ASTM standard ensures resistance to permeation by chemotherapy drugs. Double gloving provides an additional layer of protection.[2][3][4] |
| Gown | Disposable, lint-free, low-permeability fabric with long sleeves and tight-fitting cuffs. Back-fastening design. | Protects against splashes and contamination of personal clothing. The specified design minimizes the risk of frontal contamination.[2][3] |
| Eye and Face Protection | Full-face shield or safety goggles worn in conjunction with a fluid-resistant mask. | Protects mucous membranes of the eyes, nose, and mouth from splashes and aerosols.[2][3] |
| Respiratory Protection | A fit-tested N95 respirator or higher, used within a certified biological safety cabinet (BSC) or chemical fume hood. | Minimizes inhalation of aerosolized particles, especially during procedures that may generate them. |
| Shoe Covers | Disposable, slip-resistant shoe covers. | Prevents the spread of contamination outside of the designated handling area.[2] |
| Cap | Disposable hair cover. | Contains hair and prevents it from becoming a source of contamination.[2] |
Operational Plan for Handling this compound
A systematic workflow is crucial to ensure safety at every stage of handling this compound. The following diagram illustrates the key steps from preparation to disposal.
Disposal Plan for this compound Waste
The disposal of cytotoxic waste must be handled with extreme care to prevent environmental contamination and accidental exposure.[1][5] All materials contaminated with this compound are considered cytotoxic waste.
| Waste Type | Container Specification | Disposal Method |
| Sharps (needles, scalpels) | Rigid, puncture-resistant, leak-proof container with a purple lid. Clearly labeled as "Cytotoxic Sharps".[5] | High-temperature incineration by a licensed hazardous waste contractor.[6] |
| Solid Waste (gloves, gowns, lab plasticware) | Thick (minimum 2 mm polypropylene), leak-proof plastic bags, color-coded (purple or yellow with purple lid) and labeled with the cytotoxic symbol.[5][7] | High-temperature incineration by a licensed hazardous waste contractor.[6] |
| Liquid Waste | Sealed, leak-proof, rigid containers clearly labeled as "Liquid Cytotoxic Waste". | High-temperature incineration. Do not discharge to the sewer system.[8] |
The logical relationship between risk assessment and PPE selection is illustrated in the following diagram.
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention.[9]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[9]
-
Spill: Evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection, before cleaning up the spill with absorbent materials. All cleanup materials must be disposed of as cytotoxic waste.[1][10]
By adhering to these stringent safety protocols, researchers can minimize the risks associated with handling the potent compound this compound, ensuring a safe and productive research environment.
References
- 1. hse.gov.uk [hse.gov.uk]
- 2. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ohsinsider.com [ohsinsider.com]
- 4. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 5. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 6. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 7. danielshealth.ca [danielshealth.ca]
- 8. Cytotoxic and cytostatic drugs | NetRegs | Environmental guidance for your business in Northern Ireland & Scotland [netregs.org.uk]
- 9. fishersci.com [fishersci.com]
- 10. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
